molecular formula C12H20N5O4P B056108 Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate CAS No. 116384-53-3

Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate

Cat. No.: B056108
CAS No.: 116384-53-3
M. Wt: 329.29 g/mol
InChI Key: SACBMARVYGBCAK-UHFFFAOYSA-N
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Description

Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate is a useful research compound. Its molecular formula is C12H20N5O4P and its molecular weight is 329.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9-[2-(diethoxyphosphorylmethoxy)ethyl]purin-6-amine
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InChI

InChI=1S/C12H20N5O4P/c1-3-20-22(18,21-4-2)9-19-6-5-17-8-16-10-11(13)14-7-15-12(10)17/h7-8H,3-6,9H2,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACBMARVYGBCAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H20N5O4P
Source PubChem
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DSSTOX Substance ID

DTXSID90332903
Record name Diethyl {[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonate
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Molecular Weight

329.29 g/mol
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CAS No.

116384-53-3
Record name Diethyl P-[[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]phosphonate
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Record name Diethyl P-((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate
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Record name Diethyl {[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonate
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Record name Phosphonic acid, P-[[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]-, diethyl ester
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Foundational & Exploratory

Synthesis and characterization of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate (CAS No. 116384-53-3) is a member of the acyclic nucleoside phosphonate family. These compounds are structurally analogous to nucleotides but feature a crucial modification: the phosphate group is replaced by a phosphonate moiety, and the ribose sugar is replaced by an acyclic side chain. This structural design allows them to act as potent and often broad-spectrum antiviral agents. The diethyl ester form of the phosphonate is a common prodrug strategy to mask the negative charges of the phosphonic acid, thereby improving cell membrane permeability. Once inside the cell, cellular enzymes are expected to hydrolyze the ethyl esters to release the active phosphonic acid.

Table 1: Compound Properties

Property Value Reference
IUPAC Name 9-[2-(diethoxyphosphorylmethoxy)ethyl]purin-6-amine
CAS Number 116384-53-3
Molecular Formula C₁₂H₂₀N₅O₄P
Molecular Weight 329.29 g/mol

| Appearance | Light yellow liquid (predicted) | |

Synthesis Pathway

A general and widely utilized method for the synthesis of N9-substituted purine derivatives involves the alkylation of adenine. For the target compound, this would entail the reaction of adenine with a suitable electrophile, specifically a diethyl phosphonate derivative bearing a leaving group on the ethoxy-methyl side chain. The primary challenge in adenine alkylation is regioselectivity, as reactions can occur at various nitrogen atoms (N1, N3, N7, N9). However, the N9 position is generally favored, and reaction conditions can be optimized to enhance this selectivity.

A plausible synthetic route is the nucleophilic substitution reaction between adenine and a pre-synthesized side-chain precursor, Diethyl ((2-bromoethoxy)methyl)phosphonate or a tosylated equivalent.

Synthesis_Workflow A Adenine E Reaction Mixture A->E B Diethyl ((2-bromoethoxy)methyl)phosphonate B->E C Base (e.g., NaH, K₂CO₃) C->E D Solvent (e.g., DMF) D->E F Work-up & Purification (e.g., Chromatography) E->F Alkylation G This compound F->G Isolation

Caption: General workflow for the synthesis via N9-alkylation of adenine.

Experimental Protocol (Proposed)

This protocol is a representative procedure based on the synthesis of analogous acyclic nucleoside phosphonates. Optimization may be required.

Materials:

  • Adenine

  • Diethyl ((2-bromoethoxy)methyl)phosphonate (or Diethyl ((2-tosyloxyethoxy)methyl)phosphonate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add adenine (1.0 equivalent).

  • Deprotonation: Add anhydrous DMF to the flask to create a suspension. While stirring, add a suitable base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the adenine anion. Alternatively, a weaker base like potassium carbonate (2-3 equivalents) can be used, often requiring elevated temperatures (e.g., 60-80 °C).

  • Alkylation: Dissolve Diethyl ((2-bromoethoxy)methyl)phosphonate (1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the adenine anion suspension at room temperature.

  • Reaction Monitoring: Let the reaction stir at room temperature (or the elevated temperature if using K₂CO₃) for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 5-10% Methanol in Dichloromethane).

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench any excess NaH by the slow addition of water or isopropanol. Remove the DMF under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate to isolate the pure this compound.

Characterization

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Table 2: Required Characterization Data

Technique Parameter Expected Observations
¹H NMR Chemical Shift (δ, ppm), Multiplicity, Coupling Constants (J, Hz), Integration Signals corresponding to adenine protons (H-2, H-8), the ethoxy protons of the phosphonate, and the protons of the acyclic side chain.
¹³C NMR Chemical Shift (δ, ppm) Resonances for all unique carbon atoms in the purine ring, the side chain, and the diethyl phosphonate group.
³¹P NMR Chemical Shift (δ, ppm) A single peak characteristic of the phosphonate ester environment.
Mass Spectrometry m/z A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (329.29).

| HPLC | Retention Time, Peak Area | A single major peak indicating the purity of the compound. |

Note: As of the last update, specific, publicly available spectral data for this compound is limited. Researchers should perform full characterization upon synthesis.

Biological Activity and Signaling Pathway

Acyclic nucleoside phosphonates are known to exert their antiviral effects by targeting viral DNA polymerases or reverse transcriptases. The diethyl ester prodrug is designed to be cell-permeable.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Diethyl Ester Prodrug ANP Acyclic Nucleoside Phosphonate (ANP) Prodrug->ANP Cellular Esterases ANP_MP ANP Monophosphate ANP->ANP_MP Cellular Kinases ANP_DP ANP Diphosphate (Active Metabolite) ANP_MP->ANP_DP Cellular Kinases Polymerase Viral DNA Polymerase / Reverse Transcriptase ANP_DP->Polymerase Competitive Inhibition dNTP Natural dNTP (e.g., dATP) dNTP->Polymerase DNA_synthesis Viral DNA Elongation Polymerase->DNA_synthesis Termination Chain Termination Polymerase->Termination Incorporation of ANP-DP

Caption: Intracellular activation and mechanism of action for acyclic nucleoside phosphonates.

Mechanism of Action
  • Cellular Uptake and Activation: The neutral, lipophilic diethyl ester prodrug passively diffuses across the cell membrane into the cytoplasm.

  • Ester Hydrolysis: Cellular esterases cleave the two ethyl groups, unmasking the negatively charged phosphonate group to yield the parent acyclic nucleoside phosphonate.

  • Phosphorylation: Cellular kinases recognize the phosphonate as a nucleoside monophosphate mimic and catalyze two successive phosphorylation steps, converting it into the active diphosphate metabolite (ANP-diphosphate).

  • Inhibition of Viral Polymerase: The ANP-diphosphate, being structurally similar to a natural deoxyadenosine triphosphate (dATP), competes with it for the active site of the viral DNA polymerase or reverse transcriptase.

  • Chain Termination: Upon incorporation into the growing viral DNA strand, the acyclic nature of the side chain, which lacks the 3'-hydroxyl group necessary for further elongation, leads to immediate termination of DNA synthesis, thus halting viral replication.

This mechanism, which bypasses the need for an initial phosphorylation step by a virus-encoded kinase, allows ANPs to be effective against viruses that lack such enzymes or have developed resistance through kinase mutations.

Conclusion

This compound is a promising compound within the well-established class of antiviral acyclic nucleoside phosphonates. Its synthesis is achievable through standard organic chemistry methodologies, primarily involving the N9-alkylation of adenine. Its characterization relies on a combination of spectroscopic and chromatographic techniques. The anticipated mechanism of action aligns with that of other successful ANP drugs, involving intracellular activation and subsequent inhibition and termination of viral DNA synthesis. This guide provides a foundational framework for researchers to synthesize, characterize, and further investigate the therapeutic potential of this molecule.

The Core Mechanism of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Foreword: Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, a diethyl ester prodrug of 9-(2-phosphonomethoxyethyl)adenine (PMEA or adefovir), represents a key class of acyclic nucleoside phosphonates (ANPs) with broad-spectrum antiviral activity. This technical guide elucidates the intricate molecular mechanisms that underpin its efficacy against a range of DNA viruses and retroviruses. By delving into its intracellular activation, interaction with viral polymerases, and the experimental methodologies used for its characterization, this document aims to provide a comprehensive resource for the scientific community engaged in antiviral research and development.

Overview of the Mechanism of Action

This compound acts as a prodrug, facilitating enhanced cellular permeability due to the lipophilic nature of the diethyl ester groups. Once inside the host cell, it undergoes metabolic activation to its pharmacologically active form, PMEA diphosphate (PMEApp). This active metabolite then selectively inhibits viral DNA synthesis. The core mechanism can be dissected into three key stages: cellular uptake and activation, inhibition of viral DNA polymerase, and chain termination of the nascent viral DNA.

Cellular Uptake and Intracellular Phosphorylation

The journey of Diethyl PMEA as an antiviral agent begins with its passive diffusion across the cell membrane. The ethyl ester moieties mask the negatively charged phosphonate group, rendering the molecule more lipophilic and facilitating its entry into the cell.

Inside the cytoplasm, host cellular enzymes hydrolyze the ester bonds, releasing the parent compound, PMEA. This initial conversion is crucial for trapping the molecule within the cell. Subsequently, PMEA, which is an analogue of adenosine monophosphate (AMP), undergoes two successive phosphorylation steps catalyzed by host cell kinases to yield the active diphosphate metabolite, PMEApp.[1]

  • Step 1: PMEA to PMEA monophosphate (PMEAp): This conversion is mediated by cellular phosphokinases.

  • Step 2: PMEAp to PMEA diphosphate (PMEApp): A second phosphorylation event, also carried out by host cell kinases, results in the formation of the active antiviral agent.

This intracellular phosphorylation is a critical activation step, transforming the inert prodrug into a potent inhibitor of viral replication.

Intracellular_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) Diethyl_PMEA_ext Diethyl PMEA Diethyl_PMEA_int Diethyl PMEA Diethyl_PMEA_ext->Diethyl_PMEA_int Passive Diffusion PMEA PMEA Diethyl_PMEA_int->PMEA Cellular Esterases PMEApp PMEA Diphosphate (Active Form) PMEA->PMEApp Cellular Kinases (2 steps) Cell_Membrane Cell Membrane

Figure 1: Cellular uptake and activation of Diethyl PMEA.
Inhibition of Viral DNA Polymerase and Reverse Transcriptase

The active metabolite, PMEApp, is a structural analog of deoxyadenosine triphosphate (dATP). This structural mimicry allows it to act as a competitive inhibitor of viral DNA polymerases and reverse transcriptases. PMEApp competes with the natural substrate, dATP, for the active site of the viral polymerase. The affinity of PMEApp for some viral polymerases is significantly higher than for host cell DNA polymerases, which contributes to its selective antiviral activity and favorable therapeutic index.

For instance, the diphosphate of PMEA has been shown to be a potent inhibitor of human cytomegalovirus (HCMV) DNA polymerase and herpes simplex virus type 1 (HSV-1) DNA polymerase.[2][3]

DNA Chain Termination

Upon binding to the viral polymerase, PMEApp can be incorporated into the growing viral DNA chain. However, unlike dATP, the acyclic nature of the side chain in PMEA lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This absence of a 3'-OH group leads to the termination of DNA chain elongation, effectively halting viral replication. This mechanism of action as a chain terminator is a hallmark of many successful nucleoside and nucleotide analog antiviral drugs.

Mechanism_of_Action PMEApp PMEA Diphosphate (PMEApp) Viral_Polymerase Viral DNA Polymerase / Reverse Transcriptase PMEApp->Viral_Polymerase Incorporation Incorporation into Viral DNA PMEApp->Incorporation Inhibition Competitive Inhibition dATP dATP (Natural Substrate) dATP->Viral_Polymerase DNA_Synthesis Viral DNA Synthesis Viral_Polymerase->DNA_Synthesis Chain_Termination Chain Termination Incorporation->Chain_Termination Chain_Termination->DNA_Synthesis Blocks

Figure 2: Inhibition of viral DNA synthesis by PMEApp.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral efficacy and safety of an antiviral agent are quantitatively assessed by determining its 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀), respectively. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.

VirusCell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
HIV-1 MT-2p24 antigen reduction~0.6~1,200~2,000[4]
HIV-1 PBMCsp24 antigen reduction~0.2~1,250~6,250[4]
HSV-1 ------
HCMV -Plaque Reduction---[3]

Note: Data for PMEA (adefovir) is presented, as Diethyl PMEA is its prodrug. EC₅₀ and CC₅₀ values can vary depending on the specific viral strain, cell line, and assay conditions used.

EnzymeInhibition Constant (Ki) (µM)Reference
HSV-1 DNA Polymerase 0.03 (for a related compound)[2]
HIV-1 Reverse Transcriptase --

Note: The Ki value for HSV-1 DNA polymerase is for 2-amino-PMEApp, a closely related analog, indicating the high potency of this class of compounds.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the antiviral activity of Diethyl PMEA.

Plaque Reduction Assay for Herpes Simplex Virus (HSV)

This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50%.

Materials:

  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer

  • Diethyl PMEA

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS)

  • Methylcellulose overlay medium

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of Diethyl PMEA in DMEM with 2% FBS.

  • Infection: When cells are confluent, aspirate the growth medium and infect the cells with HSV at a multiplicity of infection (MOI) that yields 50-100 plaques per well.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: After adsorption, remove the viral inoculum and overlay the cell monolayer with methylcellulose medium containing the various concentrations of Diethyl PMEA. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.

  • Staining: Aspirate the overlay medium and stain the cells with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ is the concentration of the compound that reduces the plaque number by 50%.

HIV-1 p24 Antigen Assay

This assay measures the amount of HIV-1 p24 capsid protein produced in infected cells, which is an indicator of viral replication.

Materials:

  • MT-4 cells (or other susceptible T-cell line)

  • HIV-1 stock (e.g., IIIB strain)

  • Diethyl PMEA

  • RPMI-1640 medium with 10% FBS

  • 96-well plates

  • Commercial HIV-1 p24 Antigen ELISA kit

Procedure:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Compound Dilution: Prepare serial dilutions of Diethyl PMEA in RPMI-1640 medium.

  • Infection and Treatment: Add the diluted compound to the cells, followed by the addition of HIV-1 at a specific MOI. Include virus and cell controls.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 4-5 days.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using the recombinant p24 standards provided in the kit. Determine the concentration of p24 in each sample. Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control. The EC₅₀ is the concentration of the compound that inhibits p24 production by 50%.

Viral DNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active metabolite, PMEApp, on the activity of purified viral DNA polymerase.

Materials:

  • Purified viral DNA polymerase (e.g., from HSV or recombinant HIV-1 reverse transcriptase)

  • PMEApp

  • Activated DNA template-primer (e.g., poly(dA)-oligo(dT))

  • Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), with one being radiolabeled (e.g., [³H]dTTP)

  • Reaction buffer containing MgCl₂, DTT, and other necessary components

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

Procedure:

  • Reaction Setup: In a reaction tube, combine the reaction buffer, activated DNA template-primer, and varying concentrations of PMEApp.

  • Enzyme Addition: Add the purified viral DNA polymerase to initiate the reaction.

  • Substrate Addition: Start the polymerization reaction by adding the mixture of dNTPs, including the radiolabeled dNTP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding cold TCA.

  • Precipitation and Filtration: Precipitate the newly synthesized radiolabeled DNA and collect it on glass fiber filters by vacuum filtration.

  • Quantification: Wash the filters to remove unincorporated radiolabeled dNTPs. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the rate of DNA synthesis at each concentration of PMEApp. The inhibition constant (Ki) can be calculated by fitting the data to appropriate enzyme inhibition models.

Conclusion

This compound exemplifies a successful prodrug strategy for the delivery of a potent antiviral agent. Its mechanism of action, centered on the intracellular generation of PMEApp and the subsequent inhibition and termination of viral DNA synthesis, provides a robust and selective means of combating a variety of viral pathogens. The experimental protocols and quantitative data presented in this guide offer a foundational framework for the continued investigation and development of this important class of antiviral compounds. A thorough understanding of its molecular interactions and the methods to evaluate its efficacy is paramount for the design of next-generation antiviral therapies.

References

A Technical Guide to the In Vitro Conversion of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate to PMEA (Adefovir)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the in vitro conversion of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, a key intermediate, to 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA), widely known as Adefovir. Adefovir is an essential antiviral agent, and understanding the final de-esterification step from its diethyl phosphonate precursor is critical for its synthesis and development. This document outlines the primary chemical methods for this conversion, supported by experimental protocols and quantitative data from scientific literature. It also explores the conceptual basis for potential enzymatic conversion in biological systems, drawing parallels with established phosphonate prodrugs. The guide includes detailed chemical pathway and experimental workflow diagrams to facilitate comprehension and application in a research and development setting.

Introduction

Adefovir (PMEA) is a potent acyclic nucleotide analog with significant activity against hepatitis B virus (HBV) and human immunodeficiency virus (HIV).[1][2] Its mechanism of action involves intracellular phosphorylation to adefovir diphosphate, which then acts as a competitive inhibitor and chain terminator of viral DNA polymerase.[3][4] The synthesis of Adefovir often involves the preparation of a phosphonate ester intermediate, this compound. The final and crucial step in this synthesis is the dealkylation of this diethyl ester to yield the active phosphonic acid, PMEA.

While Adefovir Dipivoxil is the well-known oral prodrug of Adefovir, designed for rapid enzymatic cleavage in the body, the diethyl phosphonate intermediate is typically converted through chemical means in a laboratory setting.[4][5] This guide focuses specifically on the in vitro conversion of this diethyl precursor to PMEA, detailing the established chemical methodologies.

Chemical Conversion Pathway

The conversion of this compound to PMEA is a dealkylation reaction that removes the two ethyl groups from the phosphonate moiety. The most widely employed and effective method for this transformation is treatment with a silyl halide, typically trimethylsilyl bromide (TMSBr).[6]

The reaction mechanism involves the silylation of the phosphonate oxygen atoms, followed by the nucleophilic attack of the bromide ion on the ethyl groups, leading to the formation of a bis(trimethylsilyl) ester intermediate. This intermediate is then readily hydrolyzed during aqueous workup to yield the final phosphonic acid, PMEA.

Caption: Chemical dealkylation of the diethyl phosphonate to PMEA.

Experimental Protocols

This section details a representative protocol for the chemical conversion of this compound to PMEA based on established synthetic routes.[6]

Protocol: Dealkylation using Trimethylsilyl Bromide (TMSBr)
  • Preparation: Dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Cool the solution to 0 °C using an ice bath. Add trimethylsilyl bromide (TMSBr) (typically 2.2 to 3.0 equivalents) dropwise to the stirred solution.

  • Incubation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a period of 12 to 24 hours. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Workup: Upon completion, carefully quench the reaction by adding methanol or water. Remove the solvent under reduced pressure (in vacuo).

  • Purification: The crude product is often purified by recrystallization from a solvent system like water/ethanol or by ion-exchange chromatography to yield pure PMEA.

Quantitative Data

The efficiency of the chemical conversion is critical for the overall yield of Adefovir synthesis. The table below summarizes representative quantitative data for the dealkylation step.

Starting MaterialReagentSolventYield (%)Reference
This compoundTMSBrAcetonitrileHigh[6]
Di-tert-butyl phosphonate intermediateAq. AcidNot specified64[7]

Note: While the reference[6] describes this dealkylation as the final step, a specific numerical yield for this individual step is not provided, though it is implied to be a high-conversion reaction. The 64% yield in the second entry refers to a two-step sequence starting from a different phosphonate ester but illustrates a typical efficiency for such conversions.[7]

In Vitro Enzymatic Conversion: A Conceptual Overview

While chemical synthesis is the standard method for converting the diethyl intermediate to PMEA, it is valuable for drug development professionals to consider the potential for enzymatic hydrolysis. In biological systems, phosphonate esters can be cleaved by various esterases, such as phosphodiesterases or carboxylesterases.[8] This is the principle behind ester-based prodrugs like Adefovir Dipivoxil, which are designed for efficient enzymatic activation.[9]

The diethyl ester is significantly less labile than the pivaloyloxymethyl (POM) esters of Adefovir Dipivoxil and is therefore not considered an efficient prodrug.[5][10] However, some degree of enzymatic conversion in an in vitro system (e.g., liver homogenates, plasma) is conceivable. A generalized workflow for assessing such a conversion is presented below.

G cluster_workflow Workflow for In Vitro Enzymatic Conversion Assay prep Prepare Incubation Medium (e.g., Liver Microsomes, Plasma) add_compound Add DE-PMEA (Test Compound) prep->add_compound incubate Incubate at 37°C add_compound->incubate sampling Collect Aliquots at Various Time Points incubate->sampling quench Quench Reaction (e.g., Acetonitrile Precipitation) sampling->quench analysis Analyze for PMEA Formation (LC-MS/MS) quench->analysis data Determine Rate of Conversion analysis->data

Caption: A conceptual workflow for evaluating enzymatic conversion.

Conclusion

The conversion of this compound to PMEA is a fundamental step in the synthesis of the antiviral drug Adefovir. The standard and most effective method for this transformation in an in vitro laboratory setting is chemical dealkylation using trimethylsilyl bromide. This process is robust and provides the active phosphonic acid in high purity. While the potential for enzymatic conversion exists, the diethyl ester is not an efficient substrate for the esterases that activate clinically used prodrugs like Adefovir Dipivoxil. This guide provides the essential technical details, protocols, and conceptual frameworks for researchers and scientists working on the synthesis and development of Adefovir and related nucleotide analogs.

References

Structural Analysis of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate is a key intermediate in the synthesis of Adefovir Dipivoxil, an orally bioavailable prodrug of Adefovir. Adefovir is a potent acyclic nucleoside phosphonate analog with significant antiviral activity against the hepatitis B virus (HBV) and was historically studied for its effects against the human immunodeficiency virus (HIV). This technical guide provides a comprehensive overview of the structural analysis of this pivotal precursor, detailing its synthesis, spectroscopic properties, and the biological context of its active pharmaceutical ingredient.

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
Synonyms N9-[2-(diethoxyphosphorylmethoxy)ethyl]adenine, Diethyl PMEA
CAS Number 116384-53-3
Molecular Formula C₁₂H₂₀N₅O₄P
Molecular Weight 329.29 g/mol
Appearance Colorless solid

Synthesis

An improved and robust synthetic route for this compound (referred to as compound 6 in the literature) has been described by Jones et al. (2019). This method avoids the use of capricious reagents and hazardous solvents, offering higher yields and scalability.

Experimental Protocol: Synthesis of this compound (6)

Materials:

  • Adenine

  • O,O-diethyl ((2-iodoethoxy)methyl)phosphonate (14)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of adenine (1.00 equivalent) in anhydrous DMF, potassium carbonate (2.00 equivalents) is added.

  • The suspension is stirred at room temperature for 30 minutes.

  • O,O-diethyl ((2-iodoethoxy)methyl)phosphonate (14) (1.05 equivalents) is added, and the reaction mixture is stirred at room temperature for 24 hours.

  • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography (e.g., 10% methanol in dichloromethane) to yield this compound as a colorless solid.

This protocol is adapted from the improved synthesis described by Jones et al. (2019).

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Purification cluster_product Final Product Adenine Adenine Reaction Alkylation Reaction (24h, Room Temp) Adenine->Reaction Iodide O,O-diethyl ((2-iodoethoxy)methyl)phosphonate (14) Iodide->Reaction Base Potassium Carbonate Base->Reaction Solvent DMF Solvent->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product This compound (6) Chromatography->Product

Caption: Synthetic workflow for this compound.

Structural Characterization

The structural identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following NMR data is based on the characterization reported by Jones et al. (2019).

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.35s1HAr-H (C2-H)
7.93s1HAr-H (C8-H)
5.86br s2H-NH₂
4.33t, J = 5.0 Hz2HN-CH₂-
4.07-3.99m4H-O-CH₂(CH₃)₂
3.82t, J = 5.0 Hz2H-O-CH₂- (ethoxy)
3.76d, J = 8.2 Hz2HP-CH₂-O-
1.28t, J = 7.1 Hz6H-O-CH₂(CH₃)₂

Table 2: ¹³C NMR Spectral Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
155.4C6
152.9C2
149.8C4
141.1C8
119.5C5
69.1 (d, J = 10.0 Hz)-O-CH₂- (ethoxy)
65.2 (d, J = 168.0 Hz)P-CH₂-O-
62.5 (d, J = 6.6 Hz)-O-CH₂(CH₃)₂
43.9N-CH₂-
16.4 (d, J = 5.9 Hz)-O-CH₂(CH₃)₂

Table 3: ³¹P NMR Spectral Data (162 MHz, CDCl₃)

Chemical Shift (δ, ppm)
21.3
Mass Spectrometry and X-ray Crystallography

As of the latest literature review, detailed high-resolution mass spectrometry fragmentation data and a single-crystal X-ray structure for this compound have not been published. The primary focus of analytical studies has been on the active drug, Adefovir, and its prodrug, Adefovir Dipivoxil.

Biological Relevance and Mechanism of Action

This compound is a precursor to the antiviral agent Adefovir. It does not possess intrinsic antiviral activity. Its significance lies in its role in the synthesis of Adefovir Dipivoxil, which is designed to enhance the oral bioavailability of Adefovir.

Activation Pathway and Mechanism of Action of Adefovir
  • Prodrug Administration: Adefovir Dipivoxil is administered orally.

  • Hydrolysis: In the body, esterases cleave the pivaloyloxymethyl (POM) groups, releasing Adefovir.

  • Phosphorylation: Cellular kinases phosphorylate Adefovir to its active diphosphate form, Adefovir diphosphate.

  • Inhibition of Viral Replication: Adefovir diphosphate acts as a competitive inhibitor of HBV DNA polymerase (reverse transcriptase). It mimics the natural substrate, deoxyadenosine triphosphate (dATP).

  • Chain Termination: Incorporation of Adefovir diphosphate into the growing viral DNA chain leads to premature chain termination, thus halting viral replication.[1][2][3]

Adefovir_Mechanism cluster_prodrug Prodrug Administration & Activation cluster_inhibition Viral Replication Inhibition Adefovir_Dipivoxil Adefovir Dipivoxil (Oral Administration) Hydrolysis Hydrolysis by Esterases Adefovir_Dipivoxil->Hydrolysis In vivo Adefovir Adefovir Hydrolysis->Adefovir Phosphorylation Phosphorylation by Cellular Kinases Adefovir->Phosphorylation Adefovir_DP Adefovir Diphosphate (Active Metabolite) Phosphorylation->Adefovir_DP Competition Competitive Inhibition Adefovir_DP->Competition HBV_Polymerase HBV DNA Polymerase Incorporation Incorporation into Viral DNA HBV_Polymerase->Incorporation Synthesizes dATP dATP (Natural Substrate) dATP->HBV_Polymerase Binds to Competition->HBV_Polymerase Inhibits Chain_Termination DNA Chain Termination Incorporation->Chain_Termination

Caption: Mechanism of action of Adefovir following administration of its prodrug.

Conclusion

This compound is a structurally well-characterized intermediate essential for the synthesis of the antiviral drug Adefovir. While it does not exhibit direct biological activity, its chemical properties and the efficiency of its synthesis are critical for the production of its corresponding therapeutic agent. The detailed spectroscopic data provided in this guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the quality control and further investigation of this and related compounds. Future studies disclosing high-resolution mass spectrometry and single-crystal X-ray diffraction data would further complete the structural understanding of this important molecule.

References

An In-depth Technical Guide to the Antiviral Spectrum of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antiviral spectrum of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, the diethyl ester of adefovir. Adefovir, clinically available as the prodrug adefovir dipivoxil, is a nucleotide analog reverse transcriptase inhibitor with established efficacy against Hepatitis B Virus (HBV). This document delves into its broader antiviral activities against other viruses, presenting quantitative data, detailed experimental methodologies for assessing its efficacy, and visual representations of its mechanism of action and experimental workflows. The information compiled herein is intended to serve as a critical resource for researchers engaged in antiviral drug discovery and development.

Introduction

This compound is a key antecedent in the development of adefovir dipivoxil (Hepsera®), a cornerstone in the management of chronic hepatitis B. As a prodrug, adefovir dipivoxil is metabolized in the body to its active form, adefovir, which then undergoes intracellular phosphorylation to adefovir diphosphate. This active metabolite acts as a potent inhibitor of viral DNA synthesis. While its clinical application is primarily for HBV, adefovir has demonstrated a broader spectrum of antiviral activity in vitro. This guide aims to consolidate the available data on its full antiviral profile.

Mechanism of Action

Upon oral administration, the prodrug adefovir dipivoxil is rapidly converted to adefovir.[1] Adefovir is then phosphorylated by cellular kinases to its active diphosphate form, adefovir diphosphate.[2][3] This active metabolite inhibits viral DNA polymerase (reverse transcriptase) by competing with the natural substrate, deoxyadenosine triphosphate (dATP).[2] Its incorporation into the growing viral DNA chain leads to premature chain termination, thereby halting viral replication.[2][3]

The phosphorylation of adefovir is a two-step process. The first phosphorylation to adefovir monophosphate is catalyzed by adenylate kinase 2 (AK2). The subsequent phosphorylation to the active adefovir diphosphate is carried out by nucleoside diphosphate kinases (NDPKs).

Mechanism_of_Action Mechanism of Action of Adefovir cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Hepatocyte) Adefovir_Dipivoxil Adefovir Dipivoxil (Oral Prodrug) Adefovir Adefovir Adefovir_Dipivoxil->Adefovir Esterases Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Adenylate Kinase 2 (AK2) Adefovir_DP Adefovir Diphosphate (Active Metabolite) Adefovir_MP->Adefovir_DP Nucleoside Diphosphate Kinases (NDPKs) HBV_DNA_Polymerase HBV DNA Polymerase (Reverse Transcriptase) Adefovir_DP->HBV_DNA_Polymerase Competitive Inhibition with dATP Chain_Termination Viral DNA Chain Termination HBV_DNA_Polymerase->Chain_Termination Incorporation into Viral DNA

Mechanism of Adefovir Activation and Inhibition of Viral DNA Synthesis.

Antiviral Spectrum: Quantitative Data

The antiviral activity of adefovir has been evaluated against a range of DNA viruses. The following tables summarize the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/IC50), providing a quantitative measure of its potency and therapeutic window.

Table 1: Antiviral Activity against Hepatitis B Virus (HBV)

Virus StrainCell LineEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Wild-Type HBVHepG2 2.2.150.04 - 0.7>50~285 - 5000[4]
Lamivudine-Resistant HBVNot SpecifiedSimilar to Wild-TypeNot SpecifiedNot Specified[5]

Table 2: Antiviral Activity against Herpesviruses

VirusCell LineEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Human Herpesvirus 8 (HHV-8)BCBL-118.00Not SpecifiedNot Specified[6]
Herpes Simplex Virus (HSV)----
Varicella-Zoster Virus (VZV)----
Epstein-Barr Virus (EBV)----
Human Cytomegalovirus (HCMV)----

Data for HSV, VZV, EBV, and HCMV are not available in the searched literature. Adefovir has been described as having activity against a broad spectrum of herpesviruses, but specific quantitative data is limited.[7]

Experimental Protocols

Determination of Anti-HBV Activity in HepG2.2.15 Cells

This protocol describes the determination of the 50% effective concentration (EC50) of adefovir against HBV by quantifying the reduction in extracellular HBV DNA using quantitative real-time PCR (qPCR).

4.1.1. Materials

  • Cell Line: HepG2.2.15 cells (stably transfected with the HBV genome).[8]

  • Culture Medium: DMEM supplemented with 10% FBS, penicillin-streptomycin, and G418 for selective pressure.[9]

  • Reagents: this compound (Adefovir), DNA extraction kit, qPCR master mix, HBV-specific primers and probe.

4.1.2. Procedure

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth throughout the experiment.

  • Compound Treatment: After cell adherence, treat the cells with serial dilutions of adefovir. Include a no-drug control.

  • Incubation: Incubate the plates for a defined period (e.g., 6-9 days), with media and compound changes every 2-3 days.

  • Supernatant Collection: Collect the cell culture supernatant at the end of the incubation period.

  • DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

  • qPCR Analysis: Quantify the HBV DNA in the extracts using a real-time PCR assay with primers and a probe targeting a conserved region of the HBV genome.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each drug concentration relative to the no-drug control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[10]

Table 3: Example Primers and Probe for HBV DNA Quantification

OligonucleotideSequence (5' to 3')Target Region
Forward PrimerGACTYGTGGTGGACTTCTCS gene
Reverse PrimerTCAGCAAAYACTYGGCAS gene
Probe(FAM)-...-(TAMRA)S gene

Note: Specific probe sequences are often proprietary. The selection of primers and probes should be validated for the specific HBV genotype being studied.[1][11]

Plaque Reduction Assay for Antiviral Activity against Lytic Viruses (e.g., Herpesviruses)

This protocol provides a general framework for determining the antiviral activity of a compound against viruses that form plaques in cell culture.

4.2.1. Materials

  • Cell Line: A cell line susceptible to the virus of interest (e.g., Vero cells for HSV, MRC-5 for VZV).

  • Virus Stock: A titrated stock of the virus.

  • Overlay Medium: A semi-solid medium (e.g., containing methylcellulose or agarose) to restrict virus spread.

  • Staining Solution: Crystal violet or other suitable stain to visualize plaques.

4.2.2. Procedure

  • Cell Seeding: Seed susceptible cells in multi-well plates to form a confluent monolayer.

  • Compound and Virus Addition: Pretreat the cell monolayer with various concentrations of the test compound for a specified time. Then, infect the cells with a known amount of virus (multiplicity of infection, MOI) that will produce a countable number of plaques.

  • Virus Adsorption: Incubate the plates to allow the virus to adsorb to the cells.

  • Overlay Application: Remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.

  • Incubation: Incubate the plates for several days until visible plaques are formed in the no-drug control wells.

  • Plaque Visualization: Fix and stain the cells to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the no-drug control. The IC50 is the concentration that reduces the plaque number by 50%.[12][13][14][15]

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the 50% cytotoxic concentration (CC50) of a compound.

4.3.1. Materials

  • Cell Line: The same cell line used in the antiviral assay (or a related line).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol).

4.3.2. Procedure

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the same serial dilutions of the compound used in the antiviral assay.

  • Incubation: Incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The CC50 value is determined from the dose-response curve.[2][16][17][18][19]

Experimental_Workflow General Workflow for Antiviral and Cytotoxicity Testing cluster_antiviral Antiviral Efficacy Assay (e.g., qPCR or Plaque Reduction) cluster_cytotoxicity Cytotoxicity Assay (e.g., MTT) Seed_Cells_AV 1. Seed Susceptible Cells Treat_Compound 2. Treat with Serial Dilutions of Adefovir Seed_Cells_AV->Treat_Compound Infect_Virus 3. Infect with Virus Treat_Compound->Infect_Virus Incubate_AV 4. Incubate Infect_Virus->Incubate_AV Quantify_Virus 5. Quantify Viral Replication (qPCR or Plaque Count) Incubate_AV->Quantify_Virus Calculate_EC50 6. Calculate EC50/IC50 Quantify_Virus->Calculate_EC50 Seed_Cells_CT 1. Seed Cells Treat_Compound_CT 2. Treat with Serial Dilutions of Adefovir Seed_Cells_CT->Treat_Compound_CT Incubate_CT 3. Incubate Treat_Compound_CT->Incubate_CT MTT_Assay 4. Perform MTT Assay Incubate_CT->MTT_Assay Measure_Absorbance 5. Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_CC50 6. Calculate CC50 Measure_Absorbance->Calculate_CC50

Workflow for Antiviral Efficacy and Cytotoxicity Determination.

Conclusion

This compound, as the parent compound of the clinically significant antiviral adefovir, exhibits potent and selective activity against Hepatitis B Virus, including lamivudine-resistant strains. While its activity against various herpesviruses has been noted, there is a need for more comprehensive quantitative data to fully delineate its antiviral spectrum. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this and other novel antiviral candidates. The provided data and methodologies serve as a valuable resource for the scientific community dedicated to advancing antiviral therapies.

References

The Pharmacokinetics of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, the prodrug of the antiviral agent adefovir. Marketed as adefovir dipivoxil, this compound is a critical therapy for chronic hepatitis B virus (HBV) infection. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing therapeutic strategies and ensuring patient safety. This document synthesizes key quantitative data, details established experimental protocols for its analysis, and provides visual representations of its metabolic pathway and analytical workflows to support researchers and drug development professionals in the field.

Introduction

This compound, hereafter referred to as adefovir dipivoxil, is an orally administered diester prodrug of adefovir, an acyclic nucleotide analog of adenosine monophosphate.[1] The prodrug design significantly enhances the oral bioavailability of the parent compound, adefovir.[1] Following oral administration, adefovir dipivoxil undergoes rapid hydrolysis to adefovir, which is then phosphorylated by cellular kinases to its active diphosphate metabolite.[2] This active form, adefovir diphosphate, acts as a competitive inhibitor of HBV DNA polymerase, leading to the termination of viral DNA chain elongation and suppression of viral replication.[2][3] This guide delves into the critical pharmacokinetic parameters that govern the clinical efficacy and safety of this important antiviral agent.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of adefovir following the oral administration of its prodrug, adefovir dipivoxil, have been characterized in healthy volunteers and patients with chronic hepatitis B. The key parameters are summarized in the tables below.

Table 1: Single-Dose Pharmacokinetic Parameters of Adefovir in Adults
ParameterValueReference
Dose 10 mg Adefovir Dipivoxil[2]
Bioavailability (F) ~59%[2]
Tmax (median) 1.75 hours (range: 0.58 - 4.00)[2]
Cmax (mean ± SD) 18.4 ± 6.26 ng/mL[2]
AUC0-∞ (mean ± SD) 220 ± 70.0 ng·h/mL[2]
Terminal Elimination Half-life (t1/2) 7.48 ± 1.65 hours[2]
Table 2: Additional Pharmacokinetic Properties of Adefovir
ParameterValueReference
Plasma Protein Binding ≤ 4%[1]
Volume of Distribution (Vd) at steady-state 392 ± 75 mL/kg (1.0 mg/kg/day IV)[1]
Renal Excretion (% of dose as adefovir in urine) ~45% over 24 hours[2]
Effect of Food on Absorption No significant effect[1]

Experimental Protocols

The determination of adefovir's pharmacokinetic profile relies on robust bioanalytical methods and well-designed clinical studies.

Bioanalytical Method for Adefovir in Human Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying adefovir in human plasma.

  • Sample Preparation:

    • To a 100 µL aliquot of human plasma, add an internal standard (e.g., a stable isotope-labeled adefovir).

    • Perform protein precipitation by adding 300 µL of methanol.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for adefovir and the internal standard are monitored. For adefovir, a common transition is m/z 274.1 → 162.1.

    • Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability. The lower limit of quantification (LLOQ) is typically around 1 ng/mL.

Clinical Pharmacokinetic Study Design
  • Study Population: Healthy adult volunteers or patients with chronic hepatitis B. Key inclusion criteria often include age (e.g., 18-55 years) and normal renal and hepatic function. Exclusion criteria typically include pregnancy, breastfeeding, and use of other medications that could interfere with the pharmacokinetics of adefovir.

  • Study Design: A single-dose, open-label, crossover or parallel-group design is commonly employed.

  • Dosing: A single oral dose of 10 mg adefovir dipivoxil is administered to fasting subjects.

  • Blood Sampling: Serial blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., EDTA) at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

  • Plasma Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Pharmacokinetic Analysis: Plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

In Vitro Metabolism Protocol (using Liver Microsomes)

This protocol is used to assess the metabolic stability and potential for drug-drug interactions of adefovir dipivoxil.

  • Materials: Pooled human liver microsomes, NADPH regenerating system, phosphate buffer (pH 7.4), and the test compound (adefovir dipivoxil).

  • Incubation:

    • Pre-incubate liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C.

    • Add adefovir dipivoxil (e.g., at a final concentration of 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent drug over time, which is used to calculate the in vitro half-life and intrinsic clearance.

Visualizations

Metabolic Activation Pathway

The following diagram illustrates the conversion of the prodrug adefovir dipivoxil to its active antiviral form.

G Adefovir_Dipivoxil Adefovir Dipivoxil (Prodrug) Adefovir Adefovir (Active Moiety) Adefovir_Dipivoxil->Adefovir Hydrolysis by Esterases (Intestine, Blood) Adefovir_DP Adefovir Diphosphate (Active Metabolite) Adefovir->Adefovir_DP Phosphorylation by Cellular Kinases HBV_DNA_Polymerase HBV DNA Polymerase Adefovir_DP->HBV_DNA_Polymerase Competitive Inhibition DNA_Chain_Termination DNA Chain Termination HBV_DNA_Polymerase->DNA_Chain_Termination Incorporation into viral DNA

Caption: Metabolic activation of adefovir dipivoxil to inhibit HBV replication.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the major steps involved in a typical clinical pharmacokinetic study of adefovir dipivoxil.

G cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis Phase Subject_Recruitment Subject Recruitment (Healthy Volunteers or Patients) Dosing Oral Administration of Adefovir Dipivoxil (10 mg) Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling (0-48 hours) Dosing->Blood_Sampling Plasma_Separation Plasma Separation & Storage (-20°C) Blood_Sampling->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Concentration_Data Plasma Concentration Data LCMS_Analysis->Concentration_Data PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Concentration_Data->PK_Analysis PK_Parameters Determination of Cmax, Tmax, AUC, t1/2 PK_Analysis->PK_Parameters

Caption: Workflow for a clinical pharmacokinetic study of adefovir dipivoxil.

Renal Excretion Pathway

The diagram below depicts the key transporters involved in the active renal secretion of adefovir.

G cluster_cell Blood Blood Capillary OAT1 OAT1 Blood->OAT1 Adefovir Tubular_Cell Renal Proximal Tubular Cell MRP4 MRP4 Tubular_Cell->MRP4 Adefovir Urine Tubular Lumen (Urine) OAT1->Tubular_Cell Uptake MRP4->Urine Efflux

Caption: Transporters involved in the active tubular secretion of adefovir.

Conclusion

The prodrug this compound is efficiently absorbed and rapidly converted to its active moiety, adefovir. It exhibits predictable pharmacokinetics with a half-life that supports once-daily dosing. The primary route of elimination for adefovir is renal, involving both glomerular filtration and active tubular secretion. The data and protocols presented in this guide provide a foundational resource for professionals engaged in the research and development of antiviral therapies, facilitating a deeper understanding of the disposition of this key therapeutic agent.

References

Intracellular activation pathway of PMEA from its diethyl ester prodrug

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Intracellular Activation of PMEA from its Ester Prodrug

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-(2-Phosphonylmethoxyethyl)adenine (PMEA), also known as adefovir, is a potent acyclic nucleotide analog with significant antiviral activity, particularly against the Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV).[1] However, its dianionic nature at physiological pH results in poor cell membrane permeability and consequently low oral bioavailability. To overcome this limitation, PMEA is administered as an ester prodrug, which masks the negatively charged phosphonate group, enhances lipophilicity, and facilitates passive diffusion across the cell membrane.

The most clinically successful prodrug of PMEA is adefovir dipivoxil, a bis(pivaloyloxymethyl) or "bis-POM" ester.[2][3] While the user specified a "diethyl ester," the fundamental activation pathway involving ester hydrolysis and subsequent phosphorylation is conserved across various ester-based prodrugs. This guide will detail the intracellular activation cascade of PMEA from its ester prodrug form, focusing on the enzymatic conversions, quantitative aspects of metabolism, and the experimental protocols used for its study.

The Intracellular Activation Pathway

The conversion of the PMEA ester prodrug into its pharmacologically active form, PMEA diphosphate (adefovir diphosphate), is a multi-step enzymatic process that occurs within the target cell. The pathway can be broadly divided into two main stages: (1) Hydrolysis of the ester moieties to release PMEA, and (2) two successive phosphorylation steps to yield the active diphosphate metabolite.

Stage 1: Ester Hydrolysis

Upon entry into the cell, the ester groups of the prodrug are rapidly cleaved by ubiquitous intracellular esterases, such as carboxylesterases.[][5] This hydrolytic reaction unmasks the phosphonate group, releasing the parent compound, PMEA (adefovir), into the cytoplasm. This initial step is crucial as PMEA itself is the substrate for the subsequent phosphorylation enzymes.

Stage 2: Sequential Phosphorylation

The liberated PMEA undergoes two sequential phosphorylation reactions catalyzed by cellular kinases to become activated.

  • First Phosphorylation: PMEA is first phosphorylated to PMEA monophosphate (PMEAp or adefovir monophosphate).

  • Second Phosphorylation: PMEAp is further phosphorylated to PMEA diphosphate (PMEApp or adefovir diphosphate).[6] This is the terminal, active metabolite that exerts the antiviral effect.

The following diagram illustrates this complete intracellular activation cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Prodrug_ext PMEA Di-Ester Prodrug (extracellular) Prodrug_int PMEA Di-Ester Prodrug Prodrug_ext->Prodrug_int Passive Diffusion PMEA PMEA (Adefovir) Prodrug_int->PMEA Esterases PMEAmp PMEA Monophosphate (PMEAp) PMEA->PMEAmp Cellular Kinases PMEApp PMEA Diphosphate (PMEApp - Active Form) PMEAmp->PMEApp Cellular Kinases

Caption: Intracellular activation pathway of a PMEA ester prodrug.

Mechanism of Antiviral Action

The active metabolite, PMEA diphosphate (adefovir diphosphate), acts as a competitive inhibitor of the viral DNA polymerase.[6] Structurally, it mimics the natural substrate, deoxyadenosine triphosphate (dATP).[7] PMEA diphosphate competes with dATP for incorporation into the elongating viral DNA strand. Once incorporated, it causes premature chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[6][8] This effectively halts viral DNA replication.[6]

The diagram below outlines this mechanism of competitive inhibition.

G PMEApp PMEA Diphosphate (Adefovir-DP) Polymerase HBV DNA Polymerase PMEApp->Polymerase Competes with dATP dATP dATP (Natural Substrate) dATP->Polymerase Binds DNA_synthesis Viral DNA Synthesis Polymerase->DNA_synthesis Incorporates dATP Chain_termination Chain Termination (Replication Blocked) Polymerase->Chain_termination Incorporates PMEA-DP

Caption: Mechanism of action of PMEA diphosphate.

Quantitative Metabolic Data

The efficiency of intracellular phosphorylation and the stability of the active metabolite are key determinants of the antiviral potency of PMEA prodrugs. Studies in various hepatic cell lines have quantified the formation and persistence of PMEA metabolites.

Table 1: Intracellular Adefovir Diphosphate (PMEApp) Levels and Half-Life

Cell Type Incubation Concentration PMEApp Level (pmol/10^6 cells) Intracellular Half-Life (hours)
Hep G2 10 µM Adefovir ~10 33 ± 3
Huh-7 10 µM Adefovir ~10 10 ± 1
Primary Human Hepatocytes (Donor 1) 10 µM Adefovir ~10 48 ± 3
Primary Human Hepatocytes (Donor 2) 10 µM Adefovir ~10 33 ± 2

Data sourced from a study on adefovir metabolism in hepatic cells.[7]

Table 2: Oral Bioavailability of PMEA from Different Ester Prodrugs in Rats

Prodrug Dose (PMEA equivalent) Oral Bioavailability (%)
bis-POM PMEA (Adefovir Dipivoxil) 10 mg/kg 38.2
bis-(phenyl) PMEA 10 mg/kg 2.46
bis-(o-ethoxyphenyl) PMEA 10 mg/kg 40.1

Data sourced from a pharmacokinetic study in rats.[3]

Experimental Protocols

The analysis of the intracellular activation of PMEA prodrugs relies on robust experimental methods to separate and quantify the parent drug and its phosphorylated metabolites from complex cellular matrices.

Protocol: Quantification of Intracellular PMEA Metabolites

This protocol provides a general workflow for the extraction and analysis of PMEA and its phosphorylated forms from cultured cells using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

1. Cell Culture and Drug Incubation:

  • Plate hepatic cells (e.g., HepG2, Huh-7, or primary human hepatocytes) in appropriate culture vessels and grow to near confluency.
  • Incubate the cells with the PMEA prodrug at the desired concentration (e.g., 10 µM) for a specified time course (e.g., 24 hours).

2. Cell Harvesting and Lysis:

  • Wash the cell monolayers with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
  • Lyse the cells by adding a cold extraction solvent (e.g., 70% methanol).
  • Scrape the cells and collect the lysate.

3. Metabolite Extraction:

  • Vortex the cell lysate vigorously.
  • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
  • Collect the supernatant containing the intracellular metabolites.
  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

4. LC-MS/MS Analysis:

  • Reconstitute the dried extract in a suitable mobile phase.
  • Inject the sample into an LC-MS/MS system.
  • Separate the metabolites (PMEA, PMEAp, PMEApp) using an appropriate chromatography column (e.g., a reverse-phase or ion-exchange column).
  • Detect and quantify the metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each analyte.

The following diagram visualizes this experimental workflow.

G A 1. Cell Culture (e.g., HepG2 cells) B 2. Drug Incubation (PMEA Prodrug) A->B C 3. Cell Harvesting (Wash with PBS) B->C D 4. Cell Lysis & Extraction (70% Methanol) C->D E 5. Centrifugation (Pellet Debris) D->E F 6. Supernatant Collection & Drying E->F G 7. Reconstitution in Mobile Phase F->G H 8. LC-MS/MS Analysis (Separation & Quantification) G->H

Caption: Experimental workflow for intracellular metabolite analysis.

Conclusion

The prodrug strategy is essential for the therapeutic efficacy of PMEA, transforming a poorly permeable compound into an orally bioavailable antiviral agent. The intracellular activation pathway, involving rapid enzymatic de-esterification followed by two crucial phosphorylation steps, efficiently generates the active PMEA diphosphate within target cells. The long intracellular half-life of this active metabolite contributes significantly to its potent antiviral activity.[7] Understanding this pathway and the methods used to quantify its intermediates is critical for the development and optimization of next-generation nucleotide analog prodrugs.

References

Methodological & Application

Application Notes and Protocols for In Vitro Testing of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate Against Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatitis B Virus (HBV) infection is a significant global health issue, with millions suffering from chronic infection that can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma. Nucleoside and nucleotide analogs are a cornerstone of anti-HBV therapy.[1][2] These compounds typically act by inhibiting the HBV polymerase, a reverse transcriptase, thereby terminating the viral DNA chain elongation.[3] Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate is a nucleotide analog structurally related to potent anti-HBV agents like Adefovir and Tenofovir.[4][5][6] This document provides detailed protocols for the in vitro evaluation of its antiviral efficacy and cytotoxicity.

The primary cell line for these assays is the HepG2.2.15 cell line, a human hepatoblastoma cell line that is stably transfected with the HBV genome and constitutively produces HBV particles.[7][8][9] The assessment of antiviral activity involves quantifying the reduction in viral replication markers, specifically Hepatitis B surface antigen (HBsAg), Hepatitis B e-antigen (HBeAg), and HBV DNA levels in the cell culture supernatant.[9] Cytotoxicity is evaluated to determine the compound's therapeutic window.

Mechanism of Action of Nucleotide Analogs

Nucleotide analogs like this compound are designed to mimic natural deoxynucleotides. Following cellular uptake, they are phosphorylated to their active triphosphate form.[10][11] This active form then competes with the natural substrate for incorporation into the elongating viral DNA chain by the HBV polymerase.[10] Once incorporated, they act as chain terminators because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral DNA synthesis.[3]

cluster_cell Hepatocyte Compound This compound Active_Metabolite Active Triphosphate Metabolite Compound->Active_Metabolite Intracellular Phosphorylation HBV_Polymerase HBV Polymerase Active_Metabolite->HBV_Polymerase DNA_Synthesis HBV DNA Synthesis HBV_Polymerase->DNA_Synthesis Chain_Termination Chain Termination HBV_Polymerase->Chain_Termination Incorporation of Active Metabolite

Caption: Mechanism of Action of Nucleotide Analogs against HBV.

Experimental Protocols

Cell Culture and Maintenance

The HepG2.2.15 cell line is the standard model for these experiments.[7][8]

  • Cell Line: HepG2.2.15 (derived from HepG2, stably expressing HBV).[8]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain selection for the HBV-expressing cells.[9][12]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[12]

  • Subculturing: Cells should be passaged every 3-4 days or when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.[13]

  • Materials:

    • HepG2.2.15 cells

    • 96-well plates

    • Test compound (this compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[15]

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the existing medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include "cells only" (no compound) and "medium only" (no cells) controls.[3]

    • Incubate the plate for 9 days, with medium and compound changes every 3 days to mimic the antiviral assay conditions.[3]

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.[3]

Antiviral Activity Assay

This protocol assesses the ability of the compound to inhibit HBV replication.

  • Materials:

    • HepG2.2.15 cells

    • 24-well plates

    • Test compound

  • Procedure:

    • Seed HepG2.2.15 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[16]

    • Treat the cells with various concentrations of the test compound. Include a "no-drug" control.

    • Incubate the cells for 9 days, replacing the medium with fresh compound-containing medium every 3 days.[3][16]

    • At the end of the treatment period, collect the cell culture supernatant for HBsAg, HBeAg, and HBV DNA analysis.

Quantification of Antiviral Activity
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of HBsAg and HBeAg in the cell culture supernatant.[17][18] This is a "sandwich" ELISA where the antigen in the sample is captured between two layers of antibodies.[19][20]

  • Procedure:

    • Use commercially available HBsAg and HBeAg ELISA kits.

    • Follow the manufacturer's instructions for the assay. Generally, this involves adding the cell culture supernatant to antibody-coated microplate wells.

    • After incubation and washing steps, a horseradish peroxidase (HRP)-conjugated antibody is added.[19]

    • A substrate solution (like TMB) is then added, and the color development is proportional to the amount of antigen present.[19]

    • The reaction is stopped, and the absorbance is read on a microplate reader.

    • The 50% effective concentration (EC50) is calculated from the dose-response curve.

  • Principle: Real-time quantitative PCR (qPCR) is used to measure the amount of extracellular HBV DNA.[21]

  • Procedure:

    • DNA Extraction: Extract HBV DNA from the collected cell culture supernatant using a commercial viral DNA extraction kit.[3][21]

    • qPCR Reaction:

      • Prepare a reaction mixture containing a qPCR master mix, HBV-specific primers, and a probe.[21][22]

      • Add the extracted DNA to the reaction mixture.

      • Run the qPCR reaction on a real-time PCR instrument.

    • Quantification: Use a standard curve generated from a plasmid containing the HBV genome to quantify the HBV DNA copy number in each sample.[23]

    • The EC50 value is determined from the dose-response curve.

cluster_workflow Experimental Workflow cluster_assays Assays cluster_data Data Analysis start Start cell_culture Seed HepG2.2.15 Cells (24-well or 96-well plates) start->cell_culture compound_treatment Treat with Serial Dilutions of This compound cell_culture->compound_treatment incubation Incubate for 9 Days (Change medium every 3 days) compound_treatment->incubation cytotoxicity Cytotoxicity Assay (MTT) incubation->cytotoxicity supernatant_collection Collect Supernatant incubation->supernatant_collection cc50 Calculate CC50 cytotoxicity->cc50 antiviral Antiviral Activity Assays elisa HBsAg/HBeAg ELISA supernatant_collection->elisa dna_extraction HBV DNA Extraction supernatant_collection->dna_extraction ec50 Calculate EC50 elisa->ec50 qpcr HBV DNA qPCR dna_extraction->qpcr qpcr->ec50 si Determine Selectivity Index (SI = CC50 / EC50) cc50->si ec50->si end End si->end

Caption: Workflow for In Vitro Anti-HBV Testing.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on HepG2.2.15 Cells

CompoundCC50 (µM)
Test CompoundValue
Positive Control (e.g., Adefovir)Value

Table 2: Antiviral Activity of this compound against HBV

CompoundAssayEC50 (µM)
Test CompoundHBsAg ELISAValue
HBeAg ELISAValue
HBV DNA qPCRValue
Positive Control (e.g., Adefovir)HBsAg ELISAValue
HBeAg ELISAValue
HBV DNA qPCRValue

Table 3: Selectivity Index of this compound

CompoundSelectivity Index (SI = CC50 / EC50)
Test Compound (based on qPCR)Value
Positive Control (e.g., Adefovir)Value

A higher selectivity index indicates a more favorable therapeutic window for the compound.

References

How to dissolve Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, commonly known as Adefovir Dipivoxil, for in vitro cell culture experiments. Adefovir Dipivoxil is a prodrug of adefovir, a potent antiviral agent against the hepatitis B virus (HBV).[1][2]

Product Information

  • Chemical Name: this compound

  • Synonyms: Adefovir Dipivoxil, GS 0840[1][3]

  • Molecular Formula: C₂₀H₃₂N₅O₈P[1]

  • Molecular Weight: 501.5 g/mol [1]

  • Appearance: White to off-white crystalline solid[1][2]

  • Storage: Store at -20°C for long-term stability (≥4 years)[1]

Solubility Data

Adefovir Dipivoxil exhibits poor aqueous solubility, particularly at neutral pH, which is a critical consideration for cell culture applications.[2] Its solubility is significantly enhanced in organic solvents.[1][2]

SolventSolubilityConcentration (mM)Notes
DMSO ~30 mg/mL[1]~59.8N/A
DMSO 93 mg/mL[3]185.45Sonication is recommended[3]
Ethanol ~30 mg/mL[1]~59.8N/A
Ethanol 93 mg/mL[3]185.45Sonication is recommended[3]
Dimethyl Formamide ~30 mg/mL[1]~59.8N/A
Water (pH 2.0) 19 mg/mL[2][4]37.9N/A
Water (pH 7.2) 0.4 mg/mL[2][4]0.8Slightly soluble[3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 3.3 mg/mL[3]6.58Sonication is recommended[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of Adefovir Dipivoxil, which can be stored for later use.

Materials:

  • Adefovir Dipivoxil powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[2]

  • Sterile, conical or microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • In a sterile tube, weigh out the desired amount of Adefovir Dipivoxil powder. For a 10 mM stock solution, this would be 5.015 mg per 1 mL of DMSO.

  • Add the appropriate volume of anhydrous, high-purity DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.[2] Gentle warming to 37°C can aid dissolution.

  • To ensure sterility, the stock solution can be filtered through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

  • Store the aliquots in tightly sealed vials at -20°C or -80°C.[2]

Protocol 2: Dilution of Adefovir Dipivoxil for Cell Culture Treatment

This protocol details the serial dilution of the DMSO stock solution into the cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • 10 mM Adefovir Dipivoxil stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)[5]

  • Sterile conical or microcentrifuge tubes

Procedure:

  • Determine the final concentration of Adefovir Dipivoxil required for your experiment.

  • Perform serial dilutions of the 10 mM stock solution in pre-warmed complete cell culture medium to achieve the final desired concentrations.

  • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[6]

  • Gently mix the diluted solutions by pipetting or brief vortexing.

  • Remove the existing medium from the cells and add the medium containing the desired concentration of Adefovir Dipivoxil.

  • Incubate the cells for the desired treatment period (e.g., 6-9 days for antiviral assays), replacing the medium with fresh drug-containing medium every 3 days.[5]

Visualizations

Experimental Workflow for Dissolving Adefovir Dipivoxil

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Adefovir Dipivoxil Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw dilute Serially Dilute in Pre-warmed Cell Culture Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Caption: Workflow for preparing Adefovir Dipivoxil solutions for cell culture.

Mechanism of Action of Adefovir Dipivoxil

G cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte prodrug Adefovir Dipivoxil (Prodrug) hydrolysis Hydrolysis prodrug->hydrolysis Cell Entry adefovir Adefovir hydrolysis->adefovir phosphorylation Cellular Kinases (Phosphorylation) adefovir->phosphorylation active_metabolite Adefovir Diphosphate (Active Form) phosphorylation->active_metabolite hbv_polymerase HBV DNA Polymerase (Reverse Transcriptase) active_metabolite->hbv_polymerase Competitive Inhibition incorporation Incorporation into Viral DNA hbv_polymerase->incorporation dATP dATP (Natural Substrate) dATP->hbv_polymerase chain_termination Chain Termination incorporation->chain_termination inhibition Inhibition of HBV Replication chain_termination->inhibition

Caption: Cellular activation and mechanism of action of Adefovir Dipivoxil.

Safety Precautions

Adefovir Dipivoxil should be handled as a hazardous material.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn. Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.[1] Consult the Safety Data Sheet (SDS) for complete safety information.

References

Application Note & Protocol: A Validated LC-MS/MS Method for the Quantification of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive protocol for the quantitative analysis of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This compound is a diethyl ester prodrug of Tenofovir, a potent nucleotide reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B virus infections.[1] Accurate determination of its pharmacokinetic profile is crucial for preclinical and clinical drug development.

The presented method is adapted from well-established and validated protocols for the quantification of Tenofovir in plasma, ensuring a high likelihood of success. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for quantifying small molecule drugs in complex biological matrices.

Biological Activity and Mechanism of Action

Tenofovir prodrugs are designed to increase the oral bioavailability of the parent drug, Tenofovir.[2] Once absorbed and transported into target cells, these prodrugs undergo intracellular conversion to the active form, Tenofovir diphosphate (TFV-DP).[1] This conversion involves hydrolysis of the ester groups followed by two phosphorylation steps catalyzed by cellular kinases.[3] TFV-DP then acts as a competitive inhibitor of the viral reverse transcriptase enzyme. By mimicking the natural deoxyadenosine triphosphate (dATP) substrate, it gets incorporated into the growing viral DNA chain.[4] Due to the lack of a 3'-hydroxyl group, it acts as a chain terminator, preventing further DNA elongation and thus halting viral replication.[1][4]

G cluster_plasma Plasma cluster_cell Target Cell (e.g., Lymphocyte) cluster_virus Viral Replication Prodrug Diethyl Tenofovir Prodrug Prodrug_in Diethyl Tenofovir Prodrug Prodrug->Prodrug_in Cellular Uptake Tenofovir Tenofovir Prodrug_in->Tenofovir Hydrolysis (Esterases) TFV_MP Tenofovir Monophosphate Tenofovir->TFV_MP Phosphorylation (AMP Kinase) TFV_DP Tenofovir Diphosphate (Active Form) TFV_MP->TFV_DP Phosphorylation (NDP Kinase) RT Reverse Transcriptase TFV_DP->RT DNA_synth Viral DNA Synthesis RT->DNA_synth DNA_term Chain Termination DNA_synth->DNA_term Incorporation of TFV-DP DNA_term->RT Inhibition

Caption: Intracellular activation of Tenofovir prodrug.

Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound (Purity ≥98%).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound like Acyclovir.[1]

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade).

  • Additives: Formic acid (FA) (LC-MS grade).

  • Human Plasma: Sourced from accredited biobanks, stored at -80°C.

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Software: Appropriate software for instrument control, data acquisition, and processing.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a simple and effective method for extracting the analyte from plasma.[5]

  • Thaw frozen human plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 80 µL of plasma.[1]

  • Add 20 µL of the internal standard (IS) working solution.

  • Add 240 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid to precipitate proteins (Plasma to ACN ratio of 1:3).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

This method uses a C18 reversed-phase column to separate the analyte from endogenous plasma components.

ParameterRecommended Condition
Column Luna C18 (100 mm × 2.0 mm, 3 µm) or equivalent[1]
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[6]
Flow Rate 0.4 mL/min[6]
Injection Volume 10 µL
Column Temperature 40°C[6]
Gradient Elution Start with 10% B, hold for 1 min; linear gradient to 90% B over 4 min; hold for 1 min; return to 10% B and equilibrate for 4 min.
Run Time Approximately 10 minutes[1]
Mass Spectrometry (MS) Method

The detection is achieved using a triple quadrupole mass spectrometer in positive ionization mode with Multiple Reaction Monitoring (MRM).

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive[1]
MRM Transition (Analyte) Q1: 344.3 m/z (Precursor Ion [M+H]⁺) Q3: 176.1 m/z (Product Ion, corresponding to the adenine + ribose fragment, similar to Tenofovir)[1] or 136.1 m/z (adenine fragment)[1]
MRM Transition (IS) e.g., Acyclovir: Q1: 226.1 m/zQ3: 152.0 m/z [1]
Dwell Time 200 ms
Collision Energy (CE) To be optimized for the specific instrument and analyte.
Source Temperature 500°C
IonSpray Voltage 5500 V

Quantitative Data Summary

The following tables summarize typical validation parameters achieved for analogous Tenofovir quantification methods in human plasma. These values provide a benchmark for the expected performance of the proposed method for its diethyl ester prodrug.

Table 1: Calibration Curve and Sensitivity

ParameterTypical Value
Linearity Range 4.0 - 1000 ng/mL[6]
Correlation Coefficient (r²) > 0.996[6]
Lower Limit of Quantification (LLOQ) 4.0 ng/mL[6]

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ4.0< 15%< 15%85 - 115%
Low10.2< 10%[6]< 10%[6]90 - 110%
Medium64.0< 10%[6]< 10%[6]90 - 110%
High800.0< 10%[6]< 10%[6]90 - 110%

Table 3: Recovery and Matrix Effect

ParameterTypical Value
Recovery > 85%
Matrix Effect 97.2% - 101.5%[6]

Experimental Workflow

The entire process, from receiving the plasma sample to final data analysis, is outlined in the workflow diagram below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Thaw Plasma Sample s2 Spike with Internal Standard s1->s2 s3 Protein Precipitation (ACN) s2->s3 s4 Centrifuge s3->s4 s5 Collect Supernatant s4->s5 s6 Evaporate to Dryness s5->s6 s7 Reconstitute s6->s7 a1 Inject Sample onto LC System s7->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Integrate Chromatographic Peaks a3->d1 d2 Calculate Analyte/IS Peak Area Ratios d1->d2 d3 Quantify using Calibration Curve d2->d3 d4 Report Concentration d3->d4

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The detailed protocols for sample preparation and instrument parameters, adapted from validated methods for Tenofovir, offer a comprehensive guide for researchers. This protocol is suitable for supporting pharmacokinetic studies throughout the preclinical and clinical development of this promising antiviral agent. Adherence to rigorous validation procedures will ensure the generation of high-quality data for regulatory submissions and scientific publications.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate is a phosphonate prodrug of Tenofovir, a potent nucleotide reverse transcriptase inhibitor. It is structurally analogous to the active moiety derived from Tenofovir Disoproxil Fumarate (TDF), a widely used antiretroviral for the treatment of HIV and HBV infections. These application notes provide a comprehensive overview of established in vivo animal models and detailed protocols for evaluating the efficacy, pharmacokinetics, and toxicity of this compound. The methodologies described are based on extensive studies conducted with TDF and can be adapted for the evaluation of this compound.

In Vivo Animal Models

A variety of animal models have been utilized to assess the in vivo characteristics of Tenofovir and its prodrugs. The choice of model depends on the specific research question, such as efficacy against a particular virus, pharmacokinetic profiling, or safety assessment.

Commonly Used Animal Models:

  • Mice:

    • BALB/c and C57BL/6 Mice: These strains are often used for initial toxicity and pharmacokinetic studies.[1][2] However, some studies suggest that BALB/c mice may not be the most sensitive model for assessing Tenofovir-induced nephrotoxicity.[1]

    • Humanized BLT (Bone Marrow/Liver/Thymus) Mice: These mice possess a functional human immune system, making them suitable for HIV efficacy studies as they can be infected with HIV-1.[3][4] This model has been validated by replicating results from human clinical trials of Tenofovir.[3]

    • HBV Mouse Models: For Hepatitis B Virus, models such as human liver chimeric mice or mice subcutaneously injected with HepAD38 cells (which produce HBV) are used to evaluate antiviral efficacy.[5][6][7]

  • Rats:

    • Sprague-Dawley Rats: This strain is commonly used for toxicity studies, particularly for assessing renal and liver function following drug administration.[8]

  • Dogs:

    • Beagle Dogs: Beagles are frequently used in preclinical toxicology and pharmacokinetic studies due to their physiological similarities to humans in some aspects of drug metabolism.[9]

  • Non-Human Primates (NHPs):

    • Macaques (Rhesus, Pig-tailed): Macaques are a critical model for HIV research as they can be infected with Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV), which closely mimic HIV infection in humans.[10][11][12] They are used to evaluate pre-exposure prophylaxis (PrEP) and post-exposure prophylaxis (PEP) strategies.

    • Chimpanzees: While their use is now highly restricted, chimpanzees are one of the few non-human species fully susceptible to human HBV and have been instrumental in HBV vaccine and antiviral research.[13]

    • Woodchucks: This model is used for studying HBV, as they can be infected with Woodchuck Hepatitis Virus (WHV), which is closely related to HBV and can cause chronic hepatitis and hepatocellular carcinoma.[13]

Data Presentation: Quantitative Summary

The following tables summarize quantitative data from various in vivo studies on Tenofovir prodrugs. These values can serve as a reference for designing new experiments with this compound.

Table 1: Efficacy of Tenofovir Prodrugs in Animal Models

Animal ModelVirusDrug/DoseEfficacy OutcomeReference
Humanized BLT MiceHIV1% Tenofovir (topical)Significant reduction in vaginal HIV transmission (p=0.002)[4]
Nude Mice with HepAD38 cellsHBVTDF (33 to 300 mg/kg/day)Suppressed virus replication for up to 10 days post-treatment[5]
Nude Mice with HepAD38 cellsHBVTDF + Emtricitabine (33 mg/kg/day each)Sustained suppression of virus titer at 14 days post-treatment[5]
Rhesus MacaquesSHIVTDF (oral)Partial protection against multiple virus challenges[12]
Pig-tailed MacaquesSHIVTAF/EVG inserts (rectal)93.1% efficacy with two inserts[14]

Table 2: Pharmacokinetic Parameters of Tenofovir in Animal Models

Animal ModelDrug/DoseRouteKey PK Parameters (Plasma)Reference
BALB/c MiceTDF (1000 mg/kg)OralAUC approximately 8 times greater than in healthy volunteers[1]
Beagle DogsTenofovir dipivoxil fumarateOralBioequivalent to Tenofovir disoproxil fumarate[9]
Pig-tailed Macaques10 mg TFV RDTVaginalCmax in vaginal tissue: 10^4 to 10^5 ng/g (1-4h post-dose)[15]
BALB/c MiceTenofovir, Emtricitabine, DolutegravirOralHighest tissue concentrations in digestive tract, liver, and kidneys[16]

Table 3: Toxicity Findings for Tenofovir Prodrugs in Animal Models

Animal ModelDrug/DoseDurationKey Toxicity FindingsReference
BALB/c MiceTDF (50, 500, 1000 mg/kg)91 daysNo significant renal toxicity; minimal, reversible liver cytomegaly at 1000 mg/kg[1]
C57BL/6 MiceTDF (800 mg/kg/day)4 weeksRenal tubular damage and dysfunction, leading to death in some animals[2]
Sprague-Dawley RatsTDF and NTDF (therapeutic doses)4 weeksMild histological alterations in liver and kidney[8]
RatsTAF HF (≥300 µg/kg/day)28 daysInflammation at subcutaneous infusion site[17]
DogsTAF HF (≥25 µ g/day )28 daysInflammation at subcutaneous infusion site[17]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rodents

This protocol is suitable for administering this compound to mice and rats for pharmacokinetic and toxicity studies.

Materials:

  • This compound powder

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose, or a co-solvent mixture)

  • Balance

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Appropriate glassware

  • Animal scale

  • Gavage needles (appropriate size for the animal)

  • Syringes

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of the test compound based on the desired dose (mg/kg) and the number and weight of the animals.

    • If preparing a suspension, weigh the compound and slowly add it to the vehicle while stirring continuously to ensure a uniform mixture. A common vehicle is 0.5% (w/v) carboxymethylcellulose in sterile water.

    • For compounds with low aqueous solubility, a co-solvent system may be necessary. A formulation used for TDF consists of 10% ethanol, 30% PEG-400, 30% propylene glycol, and 30% water, with 0.05% carboxymethylcellulose as a suspending agent.[18][19]

  • Animal Preparation:

    • Weigh each animal immediately before dosing to calculate the exact volume to be administered.

    • The dosing volume should typically not exceed 10 mL/kg for rodents.

  • Administration:

    • Gently restrain the animal.

    • Measure the correct length for the gavage needle (from the corner of the mouth to the last rib).

    • Insert the gavage needle into the esophagus. If resistance is met, withdraw and re-attempt.

    • Slowly administer the formulation.

    • Observe the animal for a short period post-administration to ensure no adverse effects like reflux.

Protocol 2: Efficacy Evaluation in an HBV Mouse Model

This protocol describes the use of nude mice transplanted with HepAD38 cells to assess antiviral efficacy.[5][6]

Materials:

  • Nude mice

  • HepAD38 cells (human hepatoma cell line that produces HBV)

  • Matrigel

  • Syringes and needles

  • Test compound formulation

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Equipment for HBV DNA quantification (qPCR)

Procedure:

  • Tumor Implantation:

    • Harvest HepAD38 cells and resuspend them in a mixture of media and Matrigel.

    • Subcutaneously inject approximately 5 x 10^6 cells into the flank of each nude mouse.

    • Allow the tumors to grow and establish viremia, which can take 2-3 weeks.

  • Pre-treatment Blood Sampling:

    • Collect baseline blood samples to determine the initial HBV DNA levels (viral load).

  • Drug Administration:

    • Group the animals and begin daily administration of the test compound (e.g., via oral gavage as per Protocol 1) and vehicle control.

  • Monitoring and Blood Collection:

    • Collect blood samples at regular intervals (e.g., weekly) throughout the treatment period and for a period after treatment cessation to monitor for viral rebound.

  • Quantification of HBV DNA:

    • Extract DNA from serum samples.

    • Use quantitative PCR (qPCR) to measure the number of HBV DNA copies.

  • Data Analysis:

    • Compare the change in viral load (log10 reduction) in the treated groups relative to the control group.

Protocol 3: Assessment of Renal Toxicity in Mice

This protocol outlines the procedures for monitoring kidney function in mice treated with the test compound.[1][2]

Materials:

  • Metabolic cages for urine collection

  • Blood collection supplies

  • Test compound formulation

  • Biochemical analyzer for serum creatinine and blood urea nitrogen (BUN)

  • Kits for measuring urinary protein and albumin

  • Formalin and histology supplies

Procedure:

  • Drug Administration:

    • Administer the test compound to groups of mice at various dose levels for a specified duration (e.g., 28 or 91 days).

  • Urine and Blood Collection:

    • At baseline and at selected time points during the study, place mice in metabolic cages for 24-hour urine collection.

    • Collect blood samples via an appropriate method (e.g., tail vein, retro-orbital).

  • Biochemical Analysis:

    • Centrifuge blood to obtain serum and analyze for creatinine and BUN levels.

    • Analyze urine for total protein and albumin concentration.

  • Histopathology:

    • At the end of the study, euthanize the animals and perfuse the kidneys with saline, followed by fixation in 10% neutral buffered formalin.

    • Embed the kidneys in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • A pathologist should examine the slides for signs of tubular damage, necrosis, or other abnormalities.

Visualizations

Mechanism of Action of Tenofovir

Tenofovir Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Diethyl Phosphonate Prodrug Prodrug_in Diethyl Phosphonate Prodrug Prodrug->Prodrug_in Cellular Uptake TFV Tenofovir (TFV) Prodrug_in->TFV Esterases TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Cellular Kinases TFV_DP Tenofovir Diphosphate (TFV-DP) Active Form TFV_MP->TFV_DP RT Viral Reverse Transcriptase (RT) TFV_DP->RT Competes with dATP Chain_Termination DNA Chain Termination Inhibition of Viral Replication RT->Chain_Termination

Caption: Intracellular conversion of the Tenofovir prodrug to its active diphosphate form.

General Experimental Workflow for In Vivo Efficacy Testing

Experimental Workflow cluster_setup Phase 1: Study Setup cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Analysis A Select Animal Model (e.g., Humanized Mice) C Establish Disease Model (e.g., HIV Infection) A->C B Prepare Drug Formulation F Administer Drug and Vehicle (Daily Dosing) B->F D Baseline Sampling (e.g., Viral Load) C->D E Group Animals (Treatment vs. Control) D->E E->F G Monitor Animal Health and Collect Samples F->G H Quantify Efficacy Endpoint (e.g., qPCR for Viral Load) G->H I Pharmacokinetic Analysis (LC-MS/MS) G->I J Toxicity Assessment (Histology, Serum Chemistry) G->J K Statistical Analysis and Reporting H->K I->K J->K

Caption: A generalized workflow for preclinical in vivo efficacy and safety evaluation.

References

Application Notes and Protocols for Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate as a Research Tool for Viral Polymerases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate is the diethyl ester of adefovir, a potent acyclic nucleoside phosphonate analog of deoxyadenosine monophosphate.[1] This compound serves as a valuable research tool for studying viral polymerases, particularly the reverse transcriptase of Hepatitis B Virus (HBV). As a cell-permeable prodrug, it is efficiently hydrolyzed intracellularly to adefovir, which is subsequently phosphorylated by cellular kinases to its active metabolite, adefovir diphosphate.[2][3] Adefovir diphosphate acts as a competitive inhibitor and a chain terminator of viral DNA synthesis, making it a cornerstone for in vitro and cell-based antiviral research.[2][4] These application notes provide detailed protocols for utilizing this compound in viral polymerase inhibition studies, along with a compilation of relevant quantitative data.

Mechanism of Action

This compound exerts its antiviral effect through a multi-step intracellular conversion to its active form, adefovir diphosphate. This active metabolite then directly inhibits the viral DNA polymerase.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug This compound Adefovir Adefovir Prodrug->Adefovir Intracellular Esterases Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Cellular Kinases Adefovir_DP Adefovir Diphosphate (Active Metabolite) Adefovir_MP->Adefovir_DP Cellular Kinases Polymerase Viral DNA Polymerase Adefovir_DP->Polymerase Competitive Inhibition dATP dATP (Natural Substrate) dATP->Polymerase Incorporation Termination DNA Chain Termination Polymerase->Termination Incorporation of Adefovir-DP

Mechanism of Action of this compound.

Quantitative Data Summary

The antiviral potency of adefovir, the active form of this compound, has been extensively characterized. The following tables summarize key quantitative data from in vitro and cell-based assays.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Adefovir

CompoundVirusCell LineParameterValue (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
AdefovirHBVHBV-transfected human hepatoma cellsIC₅₀0.2 - 2.5Not specified
AdefovirHepG2.2.15EC₅₀ (9 days)~0.011>9090 (based on CC₅₀ >100 µM)
AdefovirHepG2.2.15EC₅₀ (48 hours)~3.66>27 (based on CC₅₀ >100 µM)
AdefovirHepG2.2.15EC₅₀ (24 hours)~43.9>2.2 (based on CC₅₀ >100 µM)

Note: EC₅₀ and IC₅₀ values can vary depending on the specific experimental conditions, including incubation time and the cell line used.[5]

Table 2: Inhibition of Viral DNA Polymerase by Adefovir Diphosphate

EnzymeNatural SubstrateInhibitorKᵢ (µM)
HBV DNA PolymerasedATPAdefovir Diphosphate0.1
Human DNA Polymerase αdATPAdefovir Diphosphate1.18
Human DNA Polymerase γdATPAdefovir Diphosphate0.97

Table 3: Comparative Antiviral Activity of Adefovir Against Lamivudine-Resistant HBV

HBV StrainCompoundEC₅₀ (µM)
Wild-TypeAdefovirSimilar to Lamivudine-Resistant
Lamivudine-ResistantAdefovirPotent activity

Adefovir maintains its antiviral efficacy against lamivudine-resistant HBV strains.[]

Experimental Protocols

The following are detailed protocols for evaluating the antiviral activity and mechanism of action of this compound.

Protocol 1: Cell-Based Antiviral Activity and Cytotoxicity Assay

This protocol describes the determination of the 50% cytotoxic concentration (CC₅₀) and the 50% effective concentration (EC₅₀) of the test compound in a continuous cell line that supports HBV replication, such as HepG2.2.15 cells.

Cell_Based_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assay (CC₅₀) cluster_antiviral Antiviral Assay (EC₅₀) Seed_Cells_C Seed HepG2 cells in 96-well plates Treat_Cells_C Treat with serial dilutions of test compound Seed_Cells_C->Treat_Cells_C Incubate_C Incubate for 72 hours Treat_Cells_C->Incubate_C MTT_Assay Perform MTT assay to determine cell viability Incubate_C->MTT_Assay Calculate_CC50 Calculate CC₅₀ MTT_Assay->Calculate_CC50 Seed_Cells_A Seed HepG2.2.15 cells in 96-well plates Treat_Cells_A Treat with non-toxic concentrations of test compound Seed_Cells_A->Treat_Cells_A Incubate_A Incubate for 6-9 days (change medium every 2-3 days) Treat_Cells_A->Incubate_A Collect_Supernatant Collect cell culture supernatant Incubate_A->Collect_Supernatant Quantify_HBV Quantify HBV DNA (qPCR) and/or HBsAg/HBeAg (ELISA) Collect_Supernatant->Quantify_HBV Calculate_EC50 Calculate EC₅₀ Quantify_HBV->Calculate_EC50

Workflow for Cell-Based Antiviral and Cytotoxicity Assays.

1.1. Materials

  • HepG2.2.15 cell line (for antiviral assay)

  • HepG2 cell line (for cytotoxicity assay)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (for HepG2.2.15 cell line maintenance)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • HBV DNA extraction kit

  • qPCR reagents for HBV DNA quantification

  • HBsAg and HBeAg ELISA kits

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

1.2. Cytotoxicity Assay (CC₅₀ Determination)

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours.[7]

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a cell-only control.

  • Incubate the plate for 72 hours at 37°C.[8]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[8]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC₅₀ is the concentration that reduces cell viability by 50%.

1.3. Antiviral Activity Assay (EC₅₀ Determination)

  • Seed HepG2.2.15 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours.[7]

  • Prepare serial dilutions of the test compound in culture medium at non-toxic concentrations (determined from the cytotoxicity assay).

  • Remove the medium and add 100 µL of the prepared compound dilutions. Include an untreated virus control.

  • Incubate the plates for 6-9 days, replacing the medium with freshly prepared compound dilutions every 2-3 days.[3]

  • On the final day, collect the cell culture supernatants for quantification of extracellular HBV DNA, HBsAg, and HBeAg.[7]

  • HBV DNA Quantification: Extract viral DNA from the supernatant using a commercial kit. Quantify HBV DNA levels using a validated qPCR assay.

  • HBsAg/HBeAg Quantification: Quantify the levels of HBsAg and HBeAg in the supernatant using commercial ELISA kits, following the manufacturer's instructions.[8]

  • Calculate the percentage of inhibition for each compound concentration relative to the untreated virus control. The EC₅₀ is the concentration that inhibits viral replication (measured by DNA, HBsAg, or HBeAg levels) by 50%.

Protocol 2: In Vitro (Cell-Free) HBV Polymerase Inhibition Assay

This protocol describes a method to directly measure the inhibition of HBV DNA polymerase activity using a cell-free system. This assay typically utilizes recombinant HBV polymerase or polymerase from isolated viral core particles.

In_Vitro_Polymerase_Assay_Workflow Prepare_Enzyme Prepare HBV Polymerase (Recombinant or from core particles) Initiate_Reaction Initiate reaction by adding HBV Polymerase Prepare_Enzyme->Initiate_Reaction Prepare_Reaction Prepare reaction mix: - Reaction Buffer - Template/Primer - dNTPs (one radiolabeled, e.g., [α-³²P]dATP) - Adefovir Diphosphate (inhibitor) Prepare_Reaction->Initiate_Reaction Incubate_Reaction Incubate at 37°C (e.g., 2-4 hours) Initiate_Reaction->Incubate_Reaction Stop_Reaction Terminate reaction (e.g., add EDTA) Incubate_Reaction->Stop_Reaction Detect_Product Detect and quantify product (e.g., filter binding assay and scintillation counting, or gel electrophoresis and autoradiography) Stop_Reaction->Detect_Product Calculate_IC50 Calculate IC₅₀ Detect_Product->Calculate_IC50

Workflow for In Vitro HBV Polymerase Inhibition Assay.

2.1. Materials

  • Recombinant HBV polymerase or isolated HBV core particles

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1% NP-40)

  • Template/Primer (e.g., poly(dA)/oligo(dT) for DNA-dependent DNA polymerase activity)

  • Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

  • Radiolabeled dNTP (e.g., [α-³²P]dATP or [α-³³P]TTP)

  • Adefovir Diphosphate (the active form of the inhibitor)

  • Stop Solution (e.g., 0.5 M EDTA)

  • Filter membranes (e.g., DE81)

  • Wash buffers (e.g., 0.5 M Na₂HPO₄, ethanol)

  • Scintillation fluid and counter

  • Alternatively: Polyacrylamide gel electrophoresis (PAGE) apparatus, phosphorimager

2.2. Assay Procedure

  • Reaction Setup: On ice, prepare a master mix containing the reaction buffer, template/primer, unlabeled dNTPs, and the radiolabeled dNTP.

  • In individual microcentrifuge tubes, add varying concentrations of adefovir diphosphate. Include a no-inhibitor control.

  • Add the master mix to each tube.

  • Initiation of Reaction: Add the HBV polymerase preparation to each tube to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding the stop solution.

  • Detection and Quantification:

    • Filter Binding Assay: Spot the reaction mixtures onto DE81 filter membranes. Wash the filters extensively with Na₂HPO₄ and ethanol to remove unincorporated nucleotides. Measure the incorporated radioactivity on the filters using a scintillation counter.

    • Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel. Visualize and quantify the radiolabeled product using a phosphorimager.

  • Data Analysis: Calculate the percentage of polymerase inhibition for each concentration of adefovir diphosphate relative to the no-inhibitor control. The IC₅₀ is the concentration that inhibits polymerase activity by 50%.

Conclusion

This compound is a crucial research tool for the investigation of viral polymerases, particularly in the context of HBV. Its utility as a cell-permeable prodrug of adefovir allows for robust cell-based screening of antiviral activity. Furthermore, the active metabolite, adefovir diphosphate, is instrumental in biochemical assays for the direct characterization of polymerase inhibition. The provided protocols and quantitative data serve as a comprehensive resource for researchers aiming to utilize this compound in their antiviral drug discovery and development efforts.

References

Application Note: Cell Permeability Assay for Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate is a nucleotide analog with structural similarities to established antiviral prodrugs like adefovir dipivoxil.[1][2] The cellular uptake and subsequent intracellular activation are critical determinants of its potential therapeutic efficacy. As a diethyl phosphonate ester, it is anticipated to function as a prodrug, designed to mask the negative charges of the phosphonate group, thereby enhancing its lipophilicity and facilitating passive diffusion across the cell membrane.[1][] Once inside the cell, it is expected to be metabolized by cellular esterases to release the active phosphonate, which can then be phosphorylated by cellular kinases to the active diphosphate form.[4][5][6] This active metabolite can then inhibit viral DNA polymerases, representing a key mechanism of antiviral action.[4][5]

This application note provides detailed protocols for assessing the cell permeability of this compound using two standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay. The PAMPA model serves as a high-throughput initial screen for passive membrane permeability, while the Caco-2 assay provides a more comprehensive assessment of both passive diffusion and active transport mechanisms in a system that mimics the human intestinal epithelium.[7][8][9][10][11]

Potential Cellular Uptake and Activation Pathway

The proposed intracellular fate of this compound is illustrated in the following diagram. This pathway is hypothesized based on the known metabolism of similar acyclic nucleoside phosphonate prodrugs.

Compound This compound Metabolite1 ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate Compound->Metabolite1 Cellular Esterases Metabolite2 ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate monophosphate Metabolite1->Metabolite2 Cellular Kinases ActiveMetabolite ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate diphosphate (Active Antiviral Agent) Metabolite2->ActiveMetabolite Cellular Kinases Target Viral DNA Polymerase ActiveMetabolite->Target Inhibition

Caption: Proposed intracellular metabolic pathway of the compound.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a non-cell-based, high-throughput screen that predicts passive intestinal absorption.[10][11][12]

Experimental Workflow:

A Prepare Donor Plate: Add compound solution to wells C Assemble PAMPA Sandwich: Place Donor Plate on Acceptor Plate A->C B Prepare Acceptor Plate: Coat membrane with lipid solution and add buffer B->C D Incubate at Room Temperature C->D E Separate Plates D->E F Quantify Compound Concentration: Analyze samples from both plates using LC-MS/MS E->F G Calculate Permeability (Pe) F->G

Caption: Workflow for the PAMPA experiment.

Protocol:

  • Preparation of Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane.

  • Preparation of Donor and Acceptor Plates:

    • Acceptor Plate: To each well of a 96-well microplate, add 300 µL of phosphate-buffered saline (PBS), pH 7.4.

    • Donor Plate: Carefully coat the membrane of a 96-well filter plate with 5 µL of the lipid solution. Add 200 µL of the test compound solution (e.g., 100 µM in PBS, pH 6.5) to each well of the coated filter plate.

  • Incubation: Place the donor plate into the acceptor plate and incubate at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.[12]

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a validated LC-MS/MS method.

  • Data Analysis: Calculate the effective permeability (Pe) using the following equation:

    Pe = (-ln(1 - CA/Cequ)) * (VA * VD) / ((VA + VD) * A * t)

    Where:

    • CA is the concentration in the acceptor well.

    • Cequ is the equilibrium concentration.

    • VA and VD are the volumes of the acceptor and donor wells, respectively.

    • A is the area of the membrane.

    • t is the incubation time.

Data Presentation:

CompoundTest Concentration (µM)Incubation Time (h)pH (Donor/Acceptor)Permeability (Pe) (10-6 cm/s)
This compound100166.5 / 7.4Experimental Value
Propranolol (High Permeability Control)100166.5 / 7.4> 5
Acyclovir (Low Permeability Control)100166.5 / 7.4< 1
Caco-2 Permeability Assay

The Caco-2 permeability assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, providing a model for both passive and active transport across the intestinal epithelium.[7][8][9]

Experimental Workflow:

A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a monolayer A->B C Verify Monolayer Integrity (TEER measurement) B->C D Perform Bidirectional Transport Assay: Add compound to Apical (A-B) or Basolateral (B-A) chamber C->D E Incubate at 37°C D->E F Collect samples from receiver chamber at time points E->F G Quantify Compound Concentration (LC-MS/MS) F->G H Calculate Apparent Permeability (Papp) and Efflux Ratio G->H

Caption: Workflow for the Caco-2 permeability assay.

Protocol:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be >200 Ω·cm².

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • For apical-to-basolateral (A-B) transport, add the test compound (e.g., 10 µM in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.

    • For basolateral-to-apical (B-A) transport, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the steady-state flux.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber.

    Calculate the efflux ratio (ER):

    ER = Papp (B-A) / Papp (A-B)

    An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[8]

Data Presentation:

CompoundDirectionPapp (10-6 cm/s)Efflux Ratio
This compoundA-BExperimental Value
B-AExperimental Value
Propranolol (High Permeability Control)A-B> 10~1
Atenolol (Low Permeability Control)A-B< 1~1
Digoxin (P-gp Substrate Control)A-BExperimental Value> 2
B-AExperimental Value

Conclusion

The described PAMPA and Caco-2 permeability assays provide a robust framework for evaluating the cell permeability of this compound. The data generated from these assays will be instrumental in understanding its drug-like properties, predicting its oral bioavailability, and elucidating its potential for active transport, thereby guiding further preclinical development.

References

Application Notes and Protocols for Antiviral Susceptibility Testing of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate is an acyclic nucleoside phosphonate, a class of compounds known for their antiviral activities. It is a diethyl ester prodrug of adefovir (PMEA), which is clinically used for the treatment of chronic hepatitis B virus (HBV) infection. The diethyl ester modification is intended to enhance cell permeability, allowing for more efficient delivery of the active compound into the target cells. Inside the cell, it is metabolized to the active diphosphate form, which acts as a competitive inhibitor and chain terminator of viral DNA polymerases.

These application notes provide a comprehensive overview of the methodologies required to assess the antiviral efficacy and cytotoxicity of this compound.

Mechanism of Action

This compound is a prodrug that, upon entering a host cell, is metabolized to its active form, adefovir diphosphate. This active metabolite is an analogue of deoxyadenosine triphosphate (dATP). It competitively inhibits viral DNA polymerase (reverse transcriptase) and, when incorporated into the viral DNA, leads to chain termination, thus halting viral replication.[1][2] This mechanism of action is particularly effective against viruses that rely on reverse transcriptase for their life cycle, such as HBV.

Mechanism of action of this compound.

Data Presentation

Table 1: Antiviral Activity against Hepatitis B Virus (HBV)

CompoundCell LineEC50 (µM)Virus StrainReference
AdefovirHepG2 2.2.150.2 - 2.5Wild-type[1]
Adefovir DipivoxilHepG2 2.2.15~0.011Wild-type[2]

EC50 (50% Effective Concentration) is the concentration of the compound that inhibits viral replication by 50%.

Table 2: Cytotoxicity Data

CompoundCell LineCC50 (µM)Reference
Adefovir DipivoxilHepG2~43.9[2]

CC50 (50% Cytotoxic Concentration) is the concentration of the compound that reduces the viability of uninfected cells by 50%.

Table 3: Selectivity Index

CompoundCell LineSelectivity Index (SI = CC50/EC50)Reference
Adefovir DipivoxilHepG2~3991[2]

The Selectivity Index is a measure of the therapeutic window of a compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the compound that is toxic to the host cells, which is crucial for distinguishing between antiviral effects and general cytotoxicity.

Materials:

  • Host cell line (e.g., HepG2 for HBV)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Compound Dilution: Prepare serial two-fold dilutions of the compound in complete growth medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated controls (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed host cells in 96-well plates Start->Seed_Cells Prepare_Dilutions Prepare serial dilutions of the test compound Seed_Cells->Prepare_Dilutions Treat_Cells Treat cells with compound dilutions and controls Prepare_Dilutions->Treat_Cells Incubate_1 Incubate for 48-72 hours Treat_Cells->Incubate_1 Add_MTT Add MTT solution to each well Incubate_1->Add_MTT Incubate_2 Incubate for 4 hours Add_MTT->Incubate_2 Solubilize Remove medium and add DMSO to dissolve formazan crystals Incubate_2->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_CC50 Calculate CC50 value from dose-response curve Read_Absorbance->Calculate_CC50 End End Calculate_CC50->End

Workflow for the MTT cytotoxicity assay.
Antiviral Efficacy Assay (Plaque Reduction Assay)

This assay is the gold standard for quantifying the ability of a compound to inhibit the replication of a lytic virus.

Materials:

  • Host cell line

  • Target virus stock

  • Complete growth medium

  • This compound stock solution

  • 24-well or 48-well cell culture plates

  • Overlay medium (e.g., medium with 0.5% agarose or methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for fixing

Procedure:

  • Cell Seeding: Seed cells in multi-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock.

  • Infection: Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with medium containing two-fold serial dilutions of the test compound. Include a "no drug" virus control and a "no virus" cell control.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with formalin and stain with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the "no drug" control. The EC50 is the compound concentration that reduces the number of plaques by 50%.

Plaque_Reduction_Assay_Workflow Start Start Seed_Cells Seed host cells to form a confluent monolayer Start->Seed_Cells Infect_Cells Infect cells with a standardized amount of virus Seed_Cells->Infect_Cells Prepare_Dilutions Prepare serial dilutions of the test compound Infect_Cells->Prepare_Dilutions Treat_Cells Remove virus and add overlay medium with compound dilutions Prepare_Dilutions->Treat_Cells Incubate_Plates Incubate for plaque formation Treat_Cells->Incubate_Plates Fix_and_Stain Fix cells with formalin and stain with crystal violet Incubate_Plates->Fix_and_Stain Count_Plaques Count plaques in each well Fix_and_Stain->Count_Plaques Calculate_EC50 Calculate EC50 value from plaque reduction data Count_Plaques->Calculate_EC50 End End Calculate_EC50->End

Workflow for the plaque reduction assay.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the in vitro evaluation of the antiviral properties of this compound. By determining the CC50 and EC50 values, researchers can calculate the selectivity index, a critical parameter for assessing the potential of a compound as a therapeutic agent. While specific data for this diethyl ester are not widely published, the provided protocols and the data for related compounds offer a strong starting point for its characterization.

References

Experimental Design for in vivo Studies of PMEA Diethyl Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-[2-(Phosphonomethoxy)ethyl]adenine (PMEA), also known as adefovir, is a potent nucleotide analogue with broad-spectrum antiviral activity. However, its clinical utility via oral administration is limited by poor bioavailability. To overcome this, prodrug strategies are employed, such as the esterification of the phosphonate group to enhance membrane permeability and oral absorption. This document provides a detailed guide for the in vivo experimental design of PMEA diethyl ester, a prodrug of PMEA. The protocols and data presented are based on established methodologies for analogous PMEA prodrugs, such as adefovir dipivoxil (bis-POM PMEA), due to the limited availability of specific data for the diethyl ester derivative. These notes are intended to serve as a comprehensive resource for researchers planning preclinical in vivo studies to evaluate the pharmacokinetic, pharmacodynamic, and toxicological profile of PMEA diethyl ester.

Data Presentation: Pharmacokinetic Parameters of PMEA Prodrugs in Rats

The following table summarizes the oral bioavailability of different PMEA bisester prodrugs in rats, which can serve as a benchmark for studies on PMEA diethyl ester.

Prodrug NameDose (PMEA equivalent)VehicleAnimal ModelOral Bioavailability (%)Reference
Bis-(pivaloyloxymethyl) PMEA (Adefovir Dipivoxil)10 mg/kgPEG 400Male Rats38.2[1]
Bis-(phenyl) PMEA10 mg/kgPEG 400Male Rats2.46[1]
Bis-(o-ethoxyphenyl) PMEA10 mg/kgPEG 400Male Rats40.1[1]

Signaling and Metabolic Pathways

Metabolic Activation of PMEA Diethyl Ester

PMEA diethyl ester is designed to be absorbed orally and then intracellularly hydrolyzed by cellular esterases to release the active parent drug, PMEA. PMEA is subsequently phosphorylated by cellular kinases to its active diphosphate form, PMEA diphosphate (PMEApp). PMEApp acts as a competitive inhibitor of viral DNA polymerases or reverse transcriptases.

metabolic_pathway cluster_absorption Oral Administration & Absorption cluster_circulation Systemic Circulation cluster_cell Target Cell PMEA_diethyl_ester_oral PMEA Diethyl Ester (Oral) PMEA_diethyl_ester_plasma PMEA Diethyl Ester PMEA_diethyl_ester_oral->PMEA_diethyl_ester_plasma Intestinal Absorption PMEA_plasma PMEA PMEA_diethyl_ester_plasma->PMEA_plasma Plasma Esterases PMEA_diethyl_ester_cell PMEA Diethyl Ester PMEA_diethyl_ester_plasma->PMEA_diethyl_ester_cell Cellular Uptake PMEA_cell PMEA PMEA_diethyl_ester_cell->PMEA_cell Esterases PMEApp PMEA Diphosphate (PMEApp) (Active Metabolite) PMEA_cell->PMEApp Cellular Kinases Viral_Polymerase Viral DNA Polymerase / Reverse Transcriptase PMEApp->Viral_Polymerase Inhibition

Caption: Metabolic activation pathway of PMEA diethyl ester.

Experimental Protocols

Pharmacokinetic (PK) Study in Rats

Objective: To determine the oral bioavailability and pharmacokinetic profile of PMEA following administration of PMEA diethyl ester.

Materials:

  • PMEA diethyl ester

  • Vehicle (e.g., Polyethylene glycol 400 (PEG 400))

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • HPLC system with fluorescence detector

Protocol:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.

  • Dosing Formulation: Prepare a solution of PMEA diethyl ester in PEG 400 at a concentration that will deliver a 10 mg/kg equivalent of PMEA.[1]

  • Animal Groups:

    • Group 1 (Oral): Administer PMEA diethyl ester solution orally via gavage to fasted rats (n=6-9).

    • Group 2 (Intravenous - for bioavailability calculation): Administer a known dose of PMEA intravenously to a separate group of rats (n=6-9).

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[1]

  • Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive analytical method, such as HPLC with fluorescence derivatization, for the quantification of PMEA in plasma.[1]

    • Prepare a standard curve of PMEA in blank plasma.

    • Process and analyze the plasma samples to determine PMEA concentrations at each time point.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) using appropriate software.

    • Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

in vivo Antiviral Efficacy Study (Murine Retrovirus Model)

Objective: To evaluate the in vivo antiviral efficacy of PMEA diethyl ester.

Materials:

  • PMEA diethyl ester

  • Vehicle for administration

  • Animal model susceptible to a retrovirus (e.g., mice and Moloney murine sarcoma virus (Mo-MSV)).

  • Calipers for tumor measurement

Protocol:

  • Animal Model: Use a well-established in vivo model, such as Mo-MSV-induced tumor formation in mice.

  • Animal Groups:

    • Group 1 (Vehicle Control): Administer the vehicle alone.

    • Group 2 (PMEA Diethyl Ester): Administer PMEA diethyl ester at various dose levels (e.g., 1, 5, 20, 50 mg/kg/day).

    • Group 3 (Positive Control): Administer a known antiviral agent as a positive control.

  • Virus Inoculation: Inoculate mice with Mo-MSV to induce tumor formation.

  • Treatment: Begin daily administration of the test compounds and vehicle one day after virus inoculation and continue for a specified duration.

  • Efficacy Evaluation:

    • Monitor the mice daily for tumor development and measure tumor size with calipers.

    • Record survival rates for each group.

    • Statistically compare tumor growth and survival rates between the treated and control groups.

Acute Toxicity Study in Mice

Objective: To assess the short-term toxicity of PMEA diethyl ester.

Materials:

  • PMEA diethyl ester

  • Vehicle

  • Mice (e.g., BALB/c or C57BL/6)

  • Equipment for blood collection and clinical chemistry analysis

  • Histopathology equipment

Protocol:

  • Animal Groups:

    • Group 1 (Vehicle Control): Administer the vehicle.

    • Group 2-4 (PMEA Diethyl Ester): Administer single or repeated doses of PMEA diethyl ester at three different dose levels (low, medium, and high).

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage).

  • Observation:

    • Monitor animals for clinical signs of toxicity, changes in body weight, and food/water consumption for at least 14 days.

  • Terminal Procedures:

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: Compare all parameters between the treated and control groups to identify any dose-related toxicity.

Experimental Workflow Diagram

experimental_workflow cluster_preclinical Preclinical In Vivo Evaluation of PMEA Diethyl Ester Formulation Dosing Formulation Preparation PK_Study Pharmacokinetic Study (Rats) Formulation->PK_Study Efficacy_Study Antiviral Efficacy Study (e.g., Murine Model) Formulation->Efficacy_Study Toxicity_Study Acute Toxicity Study (Mice) Formulation->Toxicity_Study Data_Analysis Data Analysis and Interpretation PK_Study->Data_Analysis Efficacy_Study->Data_Analysis Toxicity_Study->Data_Analysis

References

Troubleshooting & Optimization

Troubleshooting low efficacy of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the use of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a prodrug of Adefovir, an acyclic nucleotide analog of adenosine monophosphate.[1] Its antiviral activity relies on intracellular conversion to the active metabolite, Adefovir diphosphate.[1][2] This active form acts as a competitive inhibitor of viral DNA polymerases (e.g., Hepatitis B virus polymerase) by competing with the natural substrate, deoxyadenosine triphosphate (dATP).[1][2] Incorporation of Adefovir diphosphate into the growing viral DNA chain leads to premature chain termination, thereby inhibiting viral replication.[2]

Q2: My compound is showing lower than expected efficacy (high IC50 value) in my cell-based antiviral assay. What are the potential causes?

A2: Low efficacy can stem from several factors:

  • Insufficient Prodrug Conversion: The diethyl ester form of the compound must be hydrolyzed by intracellular esterases to Adefovir, which is then phosphorylated to its active diphosphate form.[3] Inefficient hydrolysis or phosphorylation in the cell line being used can lead to low levels of the active metabolite.[4]

  • Cell Line Variability: The enzymatic machinery responsible for prodrug activation can vary significantly between different cell lines.[4] For example, primary human hepatocytes may phosphorylate Adefovir more efficiently than some hepatoma cell lines.[4]

  • High dNTP Levels: The intracellular concentration of the natural substrate, dATP, can compete with Adefovir diphosphate for binding to the viral polymerase.[2] High endogenous dATP pools in your cell line can reduce the inhibitory effect of the compound.

  • Compound Stability: Ensure the compound has been stored correctly and has not degraded. Prepare fresh solutions for your experiments.

  • Assay Conditions: Suboptimal assay conditions, such as incorrect incubation times or reagent concentrations, can affect the outcome.

Q3: I am observing significant cytotoxicity in my assays, even at low concentrations of the compound. What could be the reason?

A3: While Adefovir has a known dose-dependent nephrotoxicity profile in clinical settings, in vitro cytotoxicity can be influenced by:

  • High Intracellular Accumulation: Some cell lines may express transporters that actively uptake the compound, leading to high intracellular concentrations and subsequent toxicity.[5]

  • Off-Target Effects: At high concentrations, nucleotide analogs can potentially inhibit host cellular DNA polymerases, although Adefovir generally shows less activity against mitochondrial polymerase gamma.[6]

  • Impurities: Verify the purity of your compound stock. Contaminants could be contributing to the observed cytotoxicity.

Q4: Can this compound be used directly in a biochemical (cell-free) polymerase assay?

A4: No, this compound is a prodrug and will not be active in a cell-free polymerase assay. For such assays, the active form, Adefovir diphosphate, must be used. The parent compound, Adefovir, would also be inactive as it requires phosphorylation.

Troubleshooting Guide

Issue 1: High IC50 Value (Low Potency) in Cell-Based Assays
Possible Cause Suggested Solution
Inefficient Prodrug Conversion 1. Cell Line Selection: Use a cell line known to have high esterase and kinase activity (e.g., primary hepatocytes or HepG2 cells).[4] 2. Metabolite Analysis: If possible, use LC-MS/MS to quantify the intracellular levels of Adefovir and Adefovir diphosphate to confirm conversion.[4]
High Endogenous dNTP Pools 1. Cell Cycle Synchronization: Synchronize cells in a phase with lower dNTP levels, if compatible with your viral replication model. 2. Cell Density: Ensure consistent cell seeding density, as dNTP pools can vary with cell confluence.
Compound Degradation 1. Fresh Stock: Prepare fresh stock solutions of the compound in a suitable solvent (e.g., DMSO) and store them appropriately (typically at -20°C or -80°C). 2. Purity Check: Verify the purity of the compound using analytical methods like HPLC.
Suboptimal Assay Protocol 1. Incubation Time: Optimize the drug treatment duration. A longer incubation may be required for sufficient prodrug conversion and inhibition of viral replication. 2. Controls: Ensure all controls (vehicle, positive inhibitor) are behaving as expected.
Issue 2: High Background or Non-Specific Effects
Possible Cause Suggested Solution
Non-Specific Binding 1. Assay Buffer Composition: For biochemical assays using the active form, the anionic phosphonate group can cause non-specific binding.[2] Include a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer. 2. Plate Type: Use low-binding microplates.
Chelation Effects 1. Buffer Choice: Phosphonates can chelate divalent metal ions.[2] Ensure your buffer composition is optimized and consider the impact on metal-dependent enzymes.

Quantitative Data Summary

The following tables provide representative data for the active form of the compound, Adefovir. Note that IC50 and CC50 values can vary based on the cell line, viral strain, and specific experimental conditions.

Table 1: In Vitro Antiviral Activity of Adefovir

Virus Cell Line IC50 (µM) Reference
Hepatitis B Virus (HBV)Primary Duck Hepatocytes0.01[7]
Lamivudine-Resistant HBVHepG2Similar to Wild-Type[8]

Table 2: In Vitro Cytotoxicity of Adefovir

Cell Line CC50 (µM) Reference
Primary Duck Hepatocytes200[7]

Table 3: Intracellular Half-life of Adefovir Diphosphate

Cell Type Half-life (hours) Reference
HepG233 ± 3[4]
Huh-710 ± 1[4]
Primary Human Hepatocytes (Donor 1)48 ± 3[4]
Primary Human Hepatocytes (Donor 2)33 ± 2[4]

Experimental Protocols

Protocol 1: Determination of IC50 in an HBV-Replicating Cell Line (e.g., HepG2.2.15)

This protocol outlines the steps to determine the 50% inhibitory concentration (IC50) of this compound against HBV.

1. Cell Seeding:

  • Seed HepG2.2.15 cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
  • Incubate overnight at 37°C, 5% CO2.

2. Compound Preparation and Treatment:

  • Prepare a 2x serial dilution of the compound in cell culture medium. A typical concentration range to test would be from 0.001 µM to 10 µM.
  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known HBV inhibitor).
  • Remove the old medium from the cells and add the medium containing the compound dilutions.

3. Incubation:

  • Incubate the cells for 6-8 days. Replace the medium with freshly prepared compound dilutions every 2-3 days.

4. Quantification of Extracellular HBV DNA (qPCR):

  • Collect the cell culture supernatant at the end of the incubation period.
  • Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit.
  • Perform quantitative PCR (qPCR) using primers and a probe specific for a conserved region of the HBV genome.
  • Generate a standard curve using a plasmid containing the HBV target sequence to quantify HBV DNA copy numbers.

5. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
  • Plot the percentage of inhibition against the log of the compound concentration.
  • Determine the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

Protocol 2: Cytotoxicity Assay (CC50 Determination)

This protocol is performed in parallel with the IC50 assay to determine the 50% cytotoxic concentration (CC50).

1. Cell Seeding and Treatment:

  • Follow steps 1 and 2 from Protocol 1, using a parallel plate of HepG2.2.15 cells (or the parent HepG2 cell line).

2. Incubation:

  • Incubate for the same duration as the IC50 assay.

3. Assessment of Cell Viability:

  • Use a commercial cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT) according to the manufacturer's instructions.
  • Measure the signal (luminescence or absorbance) using a plate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
  • Plot the percentage of viability against the log of the compound concentration.
  • Determine the CC50 value using non-linear regression analysis.
  • Calculate the Selectivity Index (SI) as CC50 / IC50. A higher SI value indicates a more favorable therapeutic window.

Visualizations

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_process Viral Replication Prodrug Diethyl Ester Prodrug Prodrug_inside Diethyl Ester Prodrug Prodrug->Prodrug_inside Cellular Uptake Adefovir Adefovir Prodrug_inside->Adefovir Hydrolysis (Esterases) Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Phosphorylation (Kinases) Adefovir_DP Adefovir Diphosphate (Active Form) Adefovir_MP->Adefovir_DP Phosphorylation (Kinases) Polymerase Viral DNA Polymerase Adefovir_DP->Polymerase Competitive Inhibition Chain_Termination Chain Termination Adefovir_DP->Chain_Termination Incorporation Leads to DNA_Elongation Viral DNA Elongation Polymerase->DNA_Elongation dATP dATP (Natural Substrate) dATP->Polymerase

Caption: Intracellular activation pathway of the prodrug and its mechanism of action.

G Start Start: Low Efficacy / High IC50 Check_Compound Check Compound Integrity (Purity, Storage, Fresh Stock) Start->Check_Compound Compound_OK Compound OK? Check_Compound->Compound_OK Check_Protocol Review Assay Protocol (Controls, Incubation Time, Reagents) Protocol_OK Protocol OK? Check_Protocol->Protocol_OK Check_Cell_Line Evaluate Cell Line (Metabolic Activity, dNTP levels) Cell_Line_Issue Potential Cell Line Issue Check_Cell_Line->Cell_Line_Issue Compound_OK->Check_Protocol Yes Resolved Issue Potentially Resolved Compound_OK->Resolved No (Replace Compound) Protocol_OK->Check_Cell_Line Yes Protocol_OK->Resolved No (Optimize Protocol) Quantify_Metabolites Option: Quantify Intracellular Adefovir-DP via LC-MS/MS Cell_Line_Issue->Quantify_Metabolites Change_Cell_Line Option: Test in a Different Cell Line (e.g., Primary Hepatocytes) Cell_Line_Issue->Change_Cell_Line Quantify_Metabolites->Resolved Change_Cell_Line->Resolved

Caption: Troubleshooting workflow for low assay efficacy.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cluster_data Data Processing A1 1. Seed HepG2.2.15 cells in 96-well plates A2 2. Prepare serial dilutions of the compound A1->A2 B1 3. Treat cells with compound (include vehicle/positive controls) A2->B1 B2 4. Incubate for 6-8 days (refresh medium with compound every 2-3 days) B1->B2 C1 5. Collect supernatant B2->C1 C2 6. Extract viral DNA C1->C2 C3 7. Quantify HBV DNA via qPCR C2->C3 D1 8. Calculate % Inhibition C3->D1 D2 9. Plot dose-response curve D1->D2 D3 10. Determine IC50 via non-linear regression D2->D3

Caption: Experimental workflow for IC50 determination.

References

Optimizing Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate concentration to reduce cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental concentration of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate to minimize cytotoxicity while maintaining efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A: this compound is a purine nucleotide analog. Structurally, it is related to adefovir, an antiviral drug. As a nucleotide analog, its primary mechanism of action is expected to be the inhibition of DNA and RNA synthesis.[1] After cellular uptake and metabolic activation (phosphorylation), it likely competes with natural nucleosides for incorporation into newly synthesized nucleic acid chains, leading to chain termination and the induction of apoptosis in rapidly dividing cells.[2][3]

Q2: I am observing high levels of cytotoxicity in my experiments. What are the potential causes?

A: High cytotoxicity can stem from several factors:

  • Concentration: The compound may be used at a concentration that is toxic to the specific cell line.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to nucleotide analogs.

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be cytotoxic at higher concentrations. It is recommended to keep the final solvent concentration below 0.5%.[4]

  • Compound Precipitation: At high concentrations, the compound may precipitate out of the solution, leading to inconsistent results and potential physical stress on the cells.

  • Extended Exposure Time: Prolonged exposure to the compound can lead to increased cell death.

  • Contamination: Microbial contamination in cell cultures can cause widespread cell death.[5]

Q3: What is a recommended starting concentration range for cytotoxicity testing?

A: For a novel compound, it is advisable to test a broad range of concentrations in a logarithmic or half-log dilution series to establish a dose-response curve.[6] Based on data from the related compound, adefovir, a starting range of 0.1 µM to 500 µM could be appropriate for initial cytotoxicity assessments in liver cell lines like HepG2.[7] However, the optimal range will be cell-line dependent.

Q4: How can I differentiate between true cytotoxicity and other experimental artifacts?

A: To ensure the observed cell death is a direct result of the compound's activity, consider the following:

  • Vehicle Controls: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.[6]

  • Multiple Assays: Use at least two different cytotoxicity assays that measure different cellular parameters. For example, combine a metabolic assay like MTT with a membrane integrity assay like LDH release.

  • Microscopic Examination: Visually inspect the cells under a microscope for morphological changes characteristic of apoptosis or necrosis, such as cell shrinkage, membrane blebbing, or detachment.

  • Time-Course Experiment: Perform a time-course experiment to determine the optimal treatment duration.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Cytotoxicity at All Tested Concentrations The selected concentration range is too high for the cell line.Test a wider range of concentrations, starting from a much lower dose (e.g., in the nanomolar range).
Cell line is highly sensitive to the compound.Consider using a more resistant cell line or reducing the exposure time.
Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1% to 0.5%). Run a vehicle control with the highest solvent concentration.[4][6]
Inconsistent Results Between Experiments Compound precipitation in the stock solution or culture medium.Visually inspect for precipitates. Prepare fresh stock solutions for each experiment. Consider a solubility test before starting cell-based assays.
Inaccurate pipetting or cell seeding.Calibrate pipettes regularly. Ensure a homogenous single-cell suspension before seeding to avoid clumps.
"Edge effect" in multi-well plates.Avoid using the outermost wells for critical experiments, or fill them with sterile PBS or media to maintain humidity.
No Observable Cytotoxicity The compound is not potent in the chosen cell line or assay.Verify that the target of the compound is present in your cell line.
Insufficient incubation time.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[6]
The compound is not being taken up by the cells.For nucleotide analogs, cellular uptake is often mediated by specific transporters.[8] Ensure your cell line expresses the appropriate transporters.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Appropriate cell line (e.g., HepG2)

  • Complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 2 x 10⁴ cells/well for HepG2) and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium and add the compound-containing medium to the wells. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Membrane Integrity Assessment using LDH Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • Cells and compound as prepared for the MTT assay

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually up to 30 minutes), protected from light.[1]

  • Stop Reaction: Add the stop solution (if included in the kit).

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineAssayExposure Time (hours)IC50 (µM)
HepG2MTT48150
HeLaMTT4875
A549LDH72220
MCF-7MTT72180

Note: This table presents hypothetical data for illustrative purposes. Actual IC50 values must be determined experimentally.

Table 2: Reference Cytotoxicity Data for Related Compounds

CompoundCell LineAssayExposure TimeCC50 (µM)Reference
AdefovirHepG2ProliferationNot Specified398[9]
TenofovirHepG2ProliferationNot Specified>1000[9]

CC50: 50% cytotoxic concentration

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_compound Prepare Compound Stock (e.g., in DMSO) serial_dilution Perform Serial Dilutions prep_compound->serial_dilution prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound (24, 48, 72h) prep_cells->treat_cells serial_dilution->treat_cells add_reagent Add Assay Reagent (e.g., MTT, LDH) treat_cells->add_reagent measure_signal Measure Signal (Absorbance) add_reagent->measure_signal calc_viability Calculate % Viability/ Cytotoxicity measure_signal->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the IC50 of the compound.

Potential Signaling Pathways Involved in Cytotoxicity

As a purine nucleotide analog, this compound may induce cytotoxicity through several interconnected signaling pathways.

1. Inhibition of DNA Synthesis and Apoptosis Induction

dna_synthesis_inhibition compound Diethyl ((2-(...))) phosphonate uptake Cellular Uptake compound->uptake phosphorylation Metabolic Activation (Phosphorylation) uptake->phosphorylation active_metabolite Active Diphosphate Metabolite phosphorylation->active_metabolite dna_pol DNA Polymerase active_metabolite->dna_pol Inhibits dna_synthesis DNA Synthesis active_metabolite->dna_synthesis Incorporation dna_pol->dna_synthesis chain_termination Chain Termination dna_synthesis->chain_termination dna_damage DNA Damage chain_termination->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Inhibition of DNA synthesis leading to apoptosis.

2. Modulation of PI3K/Akt/mTOR and cAMP Signaling

Some nucleotide analogs have been shown to influence key cellular signaling pathways that regulate cell survival, proliferation, and metabolism.

signaling_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_camp cAMP Pathway pi3k PI3K akt Akt pi3k->akt mtor mTOR akt->mtor cell_survival Cell Survival & Proliferation mtor->cell_survival Promotes adenosine_receptor Adenosine Receptor (e.g., A2A) ac Adenylate Cyclase adenosine_receptor->ac camp cAMP ac->camp pka PKA camp->pka cell_function Immune Cell Function pka->cell_function Inhibits compound Purine Nucleotide Analog Metabolites compound->pi3k May Inhibit compound->adenosine_receptor May Activate

Caption: Potential modulation of cell signaling pathways.

References

Addressing solubility challenges of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, particularly concerning its solubility in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (CAS No. 116384-53-3) is a phosphonate derivative containing a purine base.[1][2] It is recognized as a key intermediate in the synthesis of Adefovir Dipivoxil, a prodrug of Adefovir. Adefovir is an antiviral drug used in the treatment of chronic hepatitis B infection. The mechanism of action of Adefovir involves the inhibition of viral DNA polymerase, which is crucial for viral replication.

Q2: What are the general solubility characteristics of this compound?

Q3: Why is DMSO recommended as a solvent for this type of compound?

DMSO is a powerful and versatile solvent widely used in biological research for several reasons:

  • High Solubilizing Power: It can dissolve a wide range of polar and nonpolar compounds.

  • Miscibility with Water: It is fully miscible with water and cell culture media, allowing for easy dilution of stock solutions to working concentrations.

  • Biocompatibility at Low Concentrations: At low final concentrations (typically <0.5%), DMSO is generally well-tolerated by most cell lines in culture.[6]

Troubleshooting Guide: Solubility Issues in DMSO

Problem 1: The compound does not fully dissolve in DMSO at the desired concentration.

Possible Causes:

  • Concentration exceeds solubility limit: The desired concentration may be higher than the compound's intrinsic solubility in DMSO.

  • Quality of DMSO: The DMSO used may not be anhydrous or of high purity, which can affect its solvating power.

  • Temperature: Dissolution may be slow at room temperature.

Solutions:

SolutionDetailed Steps
Optimize Concentration Start by preparing a lower concentration stock solution. If that is successful, gradually increase the concentration to determine the solubility limit.
Use High-Quality DMSO Ensure you are using anhydrous, high-purity (≥99.9%) DMSO. Store it properly to prevent moisture absorption.
Gentle Heating Warm the solution gently in a water bath (e.g., 37°C) to aid dissolution.[5] Avoid excessive heat, which could degrade the compound.
Sonication Use a sonicator bath to provide mechanical agitation, which can help break up solid particles and enhance dissolution.[6]
Vortexing Vortex the solution vigorously for several minutes to ensure thorough mixing.[5]
Problem 2: The compound dissolves in DMSO but precipitates when diluted into aqueous media (e.g., cell culture medium, PBS).

Possible Causes:

  • Poor aqueous solubility: The compound is significantly less soluble in the aqueous buffer than in DMSO.

  • Rapid change in solvent polarity: Adding a concentrated DMSO stock directly to an aqueous solution can cause the compound to "crash out" of solution.

  • Final DMSO concentration is too low: The amount of DMSO in the final working solution is insufficient to keep the compound dissolved.

Solutions:

SolutionDetailed Steps
Stepwise Dilution Perform serial dilutions of the high-concentration DMSO stock in 100% DMSO first to create intermediate stocks. Then, dilute these intermediate stocks into the aqueous medium.[7]
Slow Addition with Mixing Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
Optimize Final DMSO Concentration While aiming for a low final DMSO concentration to minimize cytotoxicity (typically ≤0.5%), ensure it is sufficient to maintain solubility.[6] You may need to perform a dose-response curve to find the optimal balance between solubility and cell viability.
Use a Co-solvent If DMSO alone is not sufficient, consider using a mixture of solvents. However, the compatibility of any co-solvent with your experimental system must be validated.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol provides a general method for preparing a stock solution of this compound in DMSO. The target concentration should be determined based on experimental needs and the compound's solubility.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to achieve the desired stock concentration. For example, to make 1 mL of a 10 mM stock solution of a compound with a molecular weight of 329.29 g/mol :

    • Mass (g) = Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.001 L x 0.01 mol/L x 329.29 g/mol = 0.00329 g = 3.29 mg

  • Weigh the compound: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve the compound:

    • Cap the tube tightly and vortex vigorously for 2-3 minutes.[5]

    • Visually inspect the solution for any undissolved particles.

    • If not fully dissolved, sonicate the tube in a water bath for 5-10 minutes or warm it gently to 37°C.[6]

  • Storage: Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed, light-protected vials.

Protocol 2: Determining the Kinetic Solubility in an Aqueous Buffer

This protocol allows you to estimate the maximum soluble concentration of your compound in your specific experimental buffer.

Materials:

  • High-concentration stock solution of the compound in DMSO (e.g., 10 mM)

  • Your specific aqueous experimental buffer (e.g., PBS, cell culture medium)

  • 96-well clear-bottom microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance (turbidity) at a wavelength between 500-700 nm.

Procedure:

  • Prepare the plate: Add 198 µL of your aqueous buffer to several wells of the 96-well plate.

  • Initial dilution: Add 2 µL of your 10 mM DMSO stock solution to the first well. This creates a 100 µM solution in 1% DMSO. Mix thoroughly by pipetting up and down.

  • Serial dilutions: Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well (containing 100 µL of buffer), and so on across the plate.

  • Control well: Include a well with 198 µL of buffer and 2 µL of DMSO (1% DMSO) as a negative control.

  • Incubation: Incubate the plate at your experimental temperature for 1-2 hours.

  • Measure turbidity: Read the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data analysis: The lowest concentration that shows a significant increase in absorbance compared to the control well is considered the limit of kinetic solubility.

Visualizations

Signaling Pathway: Mechanism of Action of Adefovir

The following diagram illustrates the intracellular activation of Adefovir and its mechanism of inhibiting viral DNA replication. This compound is a precursor to Adefovir.

G Mechanism of Action of Adefovir cluster_0 Host Cell Adefovir_Dipivoxil Adefovir Dipivoxil (Prodrug) Adefovir Adefovir Adefovir_Dipivoxil->Adefovir Esterases Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Cellular Kinases Adefovir_DP Adefovir Diphosphate (Active Form) Adefovir_MP->Adefovir_DP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase Adefovir_DP->Viral_DNA_Polymerase Competes with dATP dATP dATP (Natural Substrate) dATP->Viral_DNA_Polymerase Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Incorporation Chain_Termination Chain Termination Viral_DNA_Synthesis->Chain_Termination Inhibition

Caption: Intracellular activation of Adefovir and inhibition of viral DNA synthesis.

Experimental Workflow: Preparing a Working Solution

This workflow outlines the steps to prepare a final working solution of the compound for cell-based assays, minimizing the risk of precipitation.

G Workflow for Preparing Working Solution start Start weigh_compound Weigh Compound start->weigh_compound dissolve_in_dmso Dissolve in 100% DMSO to make stock solution weigh_compound->dissolve_in_dmso serial_dilution_dmso Serial Dilution in 100% DMSO (Optional, for dose-response) dissolve_in_dmso->serial_dilution_dmso dilute_in_medium Dilute in Aqueous Medium (dropwise with vortexing) dissolve_in_dmso->dilute_in_medium For single concentration serial_dilution_dmso->dilute_in_medium final_solution Final Working Solution (Low % DMSO) dilute_in_medium->final_solution end Use in Experiment final_solution->end

Caption: Step-by-step process for preparing a working solution from a DMSO stock.

Troubleshooting Logic for Solubility Issues

This decision tree provides a logical approach to troubleshooting common solubility problems.

G Troubleshooting Solubility start Compound Precipitates check_stock Is the 100% DMSO stock solution clear? start->check_stock stock_not_clear Stock is cloudy check_stock->stock_not_clear No stock_clear Stock is clear check_stock->stock_clear Yes troubleshoot_stock Troubleshoot Stock Preparation: - Use anhydrous DMSO - Gentle heat/sonication - Lower stock concentration stock_not_clear->troubleshoot_stock check_dilution Does precipitation occur upon dilution in aqueous buffer? stock_clear->check_dilution precipitates_on_dilution Yes check_dilution->precipitates_on_dilution Yes no_precipitation No check_dilution->no_precipitation No troubleshoot_dilution Troubleshoot Dilution: - Slow, dropwise addition - Vigorous mixing - Stepwise dilution precipitates_on_dilution->troubleshoot_dilution solution_stable Solution is Stable Proceed with experiment no_precipitation->solution_stable

Caption: A decision tree for resolving solubility challenges.

References

Minimizing off-target effects of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate (Diethyl PMEA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound, also known as Diethyl PMEA, is a chemical compound belonging to the phosphonate class.[1] Structurally, it contains a purine derivative, suggesting potential biological activity, as purines are fundamental components of nucleic acids.[1] It is recognized as an intermediate in the synthesis of Adefovir Dipivoxil, a prodrug of Adefovir, which is an antiviral medication.[][3] Given its structure as an acyclic nucleoside phosphonate analog, its primary applications in research are likely related to studies on viral replication and as a precursor for synthesizing more complex nucleotide analogs.[3][4]

Q2: What are off-target effects and why are they a concern when working with Diethyl PMEA?

A2: Off-target effects occur when a compound binds to and alters the function of proteins or biomolecules other than its intended target.[5] This is a significant concern because such unintended interactions can lead to misinterpretation of experimental outcomes, cellular toxicity, and a lack of translatable results from preclinical to clinical settings.[5][6] For a nucleotide analog like Diethyl PMEA, potential off-targets could include various DNA and RNA polymerases, kinases, and other nucleotide-binding proteins.

Q3: What are the initial signs of potential off-target effects in my experiments with Diethyl PMEA?

A3: Key indicators of off-target effects in cell-based assays may include:

  • Inconsistent results when compared with other, structurally different compounds targeting the same pathway.[6]

  • Discrepancies with genetic validation studies. For example, if the phenotype observed with Diethyl PMEA is not replicated when the intended target is knocked down or knocked out using methods like CRISPR-Cas9 or siRNA.[6]

  • Cellular toxicity observed at concentrations close to the effective dose for the primary target.

  • Effects are only seen at high concentrations of the compound.

Q4: How can I distinguish between on-target and off-target effects?

A4: A multi-faceted approach is recommended:

  • Use a negative control: This would be a close chemical analog of Diethyl PMEA that is inactive against the intended target. If the observed phenotype is absent with the negative control, it is more likely an on-target effect.[5]

  • Orthogonal validation: Use multiple, structurally distinct inhibitors that target the same protein or pathway. If they all produce the same phenotype, it is less likely to be caused by shared off-targets.[6]

  • Genetic knockdown/knockout: Employ techniques like CRISPR-Cas9 or siRNA to reduce or eliminate the expression of the intended target. If the observed phenotype is recapitulated, it strengthens the evidence for an on-target effect.[5]

  • Dose-response analysis: On-target effects should ideally occur at lower concentrations than off-target effects. A steep dose-response curve can sometimes suggest a specific, high-affinity interaction.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with Diethyl PMEA and suggests potential solutions to minimize off-target effects.

Problem Possible Cause Troubleshooting Steps
High cellular toxicity at effective concentrations Off-target binding to essential cellular machinery.1. Perform a dose-response curve to determine the therapeutic window. 2. Conduct cell viability assays (e.g., MTT, trypan blue exclusion) in parallel with functional assays. 3. Test in multiple cell lines to see if the toxicity is cell-type specific.[5]
Inconsistent phenotypic results Off-target effects, compound instability, or compensatory signaling.1. Verify compound integrity and purity. 2. Use structurally different inhibitors for the same target to see if the phenotype is consistent.[6] 3. Probe for activation of compensatory pathways using techniques like Western blotting.[5]
Discrepancy between in vitro and cellular assay results Poor cell permeability, metabolic inactivation, or off-target effects in the cellular context.1. Confirm cellular uptake of Diethyl PMEA. 2. Perform target engagement assays (e.g., CETSA) to verify that the compound is binding to its intended target in cells.[6] 3. Consider the high cellular ATP concentrations, which can affect the potency of ATP-competitive inhibitors.[7]
High background in kinase assays Compound interference with the assay detection system or compound aggregation.1. Run a "no enzyme" control with the compound to check for direct interference.[8] 2. Include a detergent like 0.01% Triton X-100 in the assay buffer to prevent compound aggregation.[8] 3. Pre-read the assay plate to check for inherent phosphorescence.[7]

Data Presentation

Clear presentation of quantitative data is crucial for interpreting experimental results. The following tables are examples and should be populated with your experimental data.

Table 1: In Vitro Kinase Selectivity Profile of Diethyl PMEA (Hypothetical Data)

Kinase TargetIC50 (µM)
Primary Target Kinase A 0.5
Off-Target Kinase B15.2
Off-Target Kinase C> 50
Off-Target Kinase D8.7

Table 2: Comparison of Cellular Effects of Diethyl PMEA and a Structurally Unrelated Inhibitor (Hypothetical Data)

ParameterDiethyl PMEAInhibitor X
EC50 for Target Inhibition (µM) 1.2 0.8
CC50 (Cell Viability, µM)25.545.1
Selectivity Index (CC50/EC50)21.356.4

Experimental Protocols

Protocol 1: Dose-Response Curve Analysis for Cellular Assays

Objective: To determine the effective concentration range of Diethyl PMEA and identify potential toxicity.

Methodology:

  • Cell Seeding: Plate cells at a predetermined density in 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of Diethyl PMEA in DMSO. Perform serial dilutions in cell culture media to create a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest compound dose.

  • Treatment: Replace the cell culture media with the media containing the different concentrations of Diethyl PMEA or vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Phenotypic Analysis: Perform the relevant assay to measure the biological response (e.g., Western blot for a signaling marker, reporter gene assay).

  • Cell Viability Assay: In parallel plates, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to assess cytotoxicity.

  • Data Analysis: Plot the dose-response curves for both the phenotypic effect and cell viability to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration).

Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout

Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with Diethyl PMEA.[6]

Methodology:

  • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.[6]

  • Transfection and Selection: Transfect the target cells with the gRNA/Cas9 plasmids. If the vector contains a selection marker, select for transfected cells.[6]

  • Clonal Isolation: Isolate single-cell clones to establish knockout cell lines.

  • Knockout Validation: Screen the clones for the absence of the target protein by Western Blot or genomic sequencing.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to wild-type cells treated with Diethyl PMEA.

Visualizations

Signaling Pathway Diagram: Hypothetical Target Pathway for a Nucleotide Analog

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor DownstreamKinase1 Kinase 1 Receptor->DownstreamKinase1 DownstreamKinase2 Kinase 2 DownstreamKinase1->DownstreamKinase2 TranscriptionFactor Transcription Factor DownstreamKinase2->TranscriptionFactor TargetGene Target Gene Expression TranscriptionFactor->TargetGene Diethyl_PMEA Diethyl PMEA (Potential Off-Target) Diethyl_PMEA->DownstreamKinase1 Off-target inhibition PrimaryTarget Primary Target (e.g., Viral Polymerase) Diethyl_PMEA->PrimaryTarget On-target inhibition

Caption: A hypothetical signaling pathway illustrating potential on-target and off-target interactions of Diethyl PMEA.

Experimental Workflow: Troubleshooting Off-Target Effects

Troubleshooting_Workflow Start Phenotype Observed with Diethyl PMEA DoseResponse Step 1: Dose-Response Curve Analysis Start->DoseResponse HighConcentration Effect only at high concentrations? DoseResponse->HighConcentration OrthogonalValidation Step 2: Orthogonal Validation (Structurally different inhibitor) HighConcentration->OrthogonalValidation No OffTarget High Probability of Off-Target Effect HighConcentration->OffTarget Yes SamePhenotype Same phenotype observed? OrthogonalValidation->SamePhenotype GeneticValidation Step 3: Genetic Validation (CRISPR/siRNA) SamePhenotype->GeneticValidation Yes SamePhenotype->OffTarget No PhenotypeRecapitulated Phenotype recapitulated? GeneticValidation->PhenotypeRecapitulated OnTarget High Confidence On-Target Effect PhenotypeRecapitulated->OnTarget Yes PhenotypeRecapitulated->OffTarget No

Caption: A logical workflow for troubleshooting and distinguishing between on-target and off-target effects.

References

Refining synthesis protocol for higher yield of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the synthesis protocol for Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, a key intermediate in the production of adefovir. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance reaction yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Q1: Why is my overall yield consistently low?

A1: Low yields can stem from several factors throughout the synthetic process. Here are the most common culprits and how to address them:

  • Inefficient Alkylation of Adenine: This is the most critical step. Poor regioselectivity, where the alkylating agent reacts at the N7 or N3 position of adenine instead of the desired N9 position, is a primary cause of low yields.

    • Solution: The choice of base and solvent is crucial for directing the alkylation to the N9 position. Strong bases like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) are generally effective. The sodium salt of adenine is known to favor N9 alkylation.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious as excessive heat can lead to side product formation.

  • Side Reactions: The formation of undesired byproducts consumes starting materials and complicates purification.

    • Solution: Ensure all reagents and solvents are anhydrous, as water can react with the base and other intermediates. Maintaining an inert atmosphere (e.g., under nitrogen or argon) can prevent oxidative degradation.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and chromatography.

    • Solution: Optimize your extraction procedure to ensure all the product is transferred from the aqueous to the organic phase. For column chromatography, select an appropriate solvent system that provides good separation between your product and impurities. Using a silica gel slurry treated with a small amount of triethylamine can help prevent the decomposition of acid-sensitive compounds on the column.

Q2: My final product is impure, showing multiple spots on TLC. How can I improve its purity?

A2: Impurities can arise from side reactions or incomplete reactions. Identifying the nature of the impurities is key to resolving the issue.

  • Presence of N7-alkylated Isomer: This is a common impurity due to the competing alkylation at the N7 position of adenine.

    • Solution: As mentioned, using a strong base like NaH in DMF helps to maximize N9 selectivity. Careful column chromatography is often required to separate the N9 and N7 isomers. A gradient elution starting with a less polar solvent system and gradually increasing the polarity can improve separation.

  • Unreacted Starting Materials: Residual adenine or diethyl (2-tosyloxyethoxy)methylphosphonate may be present.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. Adjusting the stoichiometry of the reagents might be necessary.

  • Hydrolysis or Degradation Products: Phosphonate esters can be susceptible to hydrolysis.

    • Solution: Use anhydrous conditions throughout the synthesis and workup. During purification, using a neutralized silica gel can prevent acid-catalyzed degradation.

Q3: The alkylation of adenine is not proceeding as expected. What could be wrong?

A3: If the alkylation step is sluggish or fails, consider the following:

  • Inactive Base: Sodium hydride can be deactivated by exposure to moisture.

    • Solution: Use fresh, high-quality sodium hydride. Ensure it is handled under strictly anhydrous and inert conditions.

  • Poor Quality of Adenine or Alkylating Agent: Impurities in the starting materials can interfere with the reaction.

    • Solution: Use pure, dry adenine and a freshly prepared or properly stored alkylating agent like diethyl (2-tosyloxyethoxy)methylphosphonate.

  • Suboptimal Reaction Temperature: The reaction may be too cold.

    • Solution: While the initial deprotonation of adenine with NaH is often done at 0 °C, the subsequent alkylation may require gentle heating (e.g., to room temperature or slightly above) to proceed at a reasonable rate. Monitor the reaction by TLC to find the optimal temperature.

Frequently Asked Questions (FAQs)

Q: What is the optimal base and solvent combination for the N-alkylation of adenine in this synthesis?

A: The combination of sodium hydride (NaH) as the base and anhydrous N,N-dimethylformamide (DMF) as the solvent is widely reported to be effective for the N9-alkylation of adenine. NaH is a strong, non-nucleophilic base that efficiently deprotonates adenine, and DMF is a polar aprotic solvent that facilitates the SN2 reaction while solubilizing the adenine salt.

Q: How can I control the N9 vs. N7 regioselectivity during the alkylation of adenine?

A: Controlling the regioselectivity is critical for achieving a high yield of the desired N9 isomer. In basic conditions, the alkylation generally favors the N9 and N7 positions. Using a sodium salt of adenine in a polar aprotic solvent like DMF or DMSO tends to favor the thermodynamically more stable N9-alkylated product.

Q: What are the common impurities I should look for in my final product?

A: Common impurities include the N7-alkylated isomer, unreacted adenine, and hydrolysis products of the phosphonate ester. Depending on the subsequent steps in the synthesis of adefovir, you might also find mono-ester intermediates or products of oxidative degradation of the purine ring.

Q: What is a suitable method for purifying the final product?

A: Silica gel column chromatography is the most common method for purifying this compound. A gradient elution with a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes is typically effective. The polarity of the eluent should be gradually increased to first elute less polar impurities, followed by the desired product.

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the yield and regioselectivity of the adenine alkylation step. The data is representative and compiled from literature descriptions.

Table 1: Effect of Base and Solvent on N9-Alkylation Yield and Selectivity

BaseSolventTemperature (°C)Approximate N9:N7 RatioApproximate Yield of N9 Isomer (%)
NaH DMF RT to 50 ~9:1 High (70-85%)
K₂CO₃DMF80-100~3:1Moderate (40-60%)
Cs₂CO₃DMF80~4:1Moderate to High (50-70%)
NaHTHFRT~7:3Moderate (50-65%)
t-BuOKt-BuOHRefluxMixtureLow to Moderate (30-50%)

Table 2: Influence of Leaving Group on Alkylation Efficiency

Leaving Group on EthoxymethylphosphonateReactivityCommon Side Reactions
Tosylate (-OTs) High Elimination if sterically hindered
Mesylate (-OMs)HighSimilar to tosylate
Iodide (-I)Very HighMay require milder conditions
Bromide (-Br)GoodGenerally effective
Chloride (-Cl)ModerateMay require higher temperatures or catalysts

Experimental Protocols

Protocol 1: Synthesis of 9-(2-Hydroxyethyl)adenine

This protocol describes the synthesis of a key starting material.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adenine (1 eq.) and ethylene carbonate (1.2 eq.).

  • Solvent and Catalyst: Add N,N-dimethylformamide (DMF) to dissolve the reactants. Add a catalytic amount of a base such as sodium hydroxide (NaOH) (0.05 eq.).

  • Reaction: Heat the mixture to 120-130 °C and stir for 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. A precipitate should form. Filter the solid and wash it with a small amount of cold DMF and then with acetone.

  • Purification: The crude product can be recrystallized from water to yield pure 9-(2-hydroxyethyl)adenine.

Protocol 2: Synthesis of Diethyl (2-tosyloxyethoxy)methylphosphonate

This protocol details the preparation of the alkylating agent.

  • Reaction Setup: To a solution of diethyl (2-hydroxyethoxy)methylphosphonate (1 eq.) in anhydrous dichloromethane (DCM) in a flask cooled to 0 °C, add triethylamine (1.5 eq.).

  • Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq.) in anhydrous DCM to the flask while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 3: Synthesis of this compound

This is the main synthesis protocol for the target compound.

  • Preparation of Adenine Salt: To a suspension of adenine (1.1 eq.) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen). Stir the mixture at room temperature for 1 hour.

  • Alkylation: Cool the mixture back to 0 °C and add a solution of diethyl (2-tosyloxyethoxy)methylphosphonate (1 eq.) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C for 6-8 hours. Monitor the reaction by TLC until the starting phosphonate is consumed.

  • Workup: Cool the reaction mixture and quench it by the slow addition of water. Remove the DMF under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5) to afford the desired product.

Mandatory Visualizations

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediate Synthesis cluster_final Final Product Synthesis Adenine Adenine Hydroxyethyl_Adenine 9-(2-Hydroxyethyl)adenine Adenine->Hydroxyethyl_Adenine Ethylene_Carbonate Ethylene Carbonate Ethylene_Carbonate->Hydroxyethyl_Adenine Diethyl_Phosphite Diethyl Phosphite Hydroxyethoxy_Phosphonate Diethyl (2-hydroxyethoxy)methylphosphonate Diethyl_Phosphite->Hydroxyethoxy_Phosphonate Paraformaldehyde Paraformaldehyde Paraformaldehyde->Hydroxyethoxy_Phosphonate TsCl p-Toluenesulfonyl Chloride Tosyl_Phosphonate Diethyl (2-tosyloxyethoxy)methylphosphonate TsCl->Tosyl_Phosphonate Final_Product This compound Hydroxyethyl_Adenine->Final_Product NaH, DMF Hydroxyethoxy_Phosphonate->Tosyl_Phosphonate Tosyl_Phosphonate->Final_Product

Caption: Synthetic workflow for the target compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Alkylation Check Alkylation Step: TLC for N9/N7 isomers Start->Check_Alkylation Alkylation_OK Alkylation OK? Check_Alkylation->Alkylation_OK Optimize_Base_Solvent Optimize Base/Solvent (e.g., NaH in DMF) Alkylation_OK->Optimize_Base_Solvent No Check_Completion Check Reaction Completion: TLC for starting materials Alkylation_OK->Check_Completion Yes Final_Product Improved Yield Optimize_Base_Solvent->Final_Product Completion_OK Reaction Complete? Check_Completion->Completion_OK Extend_Time_Temp Extend Reaction Time or Increase Temperature Completion_OK->Extend_Time_Temp No Check_Purity Check Purity: Identify side products Completion_OK->Check_Purity Yes Extend_Time_Temp->Final_Product Purity_OK Purity Acceptable? Check_Purity->Purity_OK Improve_Purification Improve Purification: Optimize chromatography Purity_OK->Improve_Purification No Purity_OK->Final_Product Yes Improve_Purification->Final_Product

Caption: Troubleshooting decision tree for low yield.

Stability testing of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

1. What are the potential degradation pathways for this compound under experimental conditions?

The molecule has two primary sites susceptible to degradation: the diethyl phosphonate ester and the N-glycosidic bond of the purine.

  • Hydrolysis of the Phosphonate Ester: The phosphonate ester can undergo hydrolysis under both acidic and basic conditions.[1][2][3] This hydrolysis is a stepwise process, first yielding the monoethyl ester and then the fully hydrolyzed phosphonic acid.

  • Cleavage of the N-Glycosidic Bond: The bond between the purine ring and the ethoxymethyl side chain is susceptible to cleavage, particularly under acidic conditions.[4][5] Purine nucleosides are generally more prone to acid-catalyzed hydrolysis than pyrimidine nucleosides.[4]

2. What are the expected degradation products?

Based on the potential degradation pathways, the following degradation products could be expected:

  • Monoethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate

  • ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonic acid

  • Adenine

  • (2-((Diethylphosphonomethoxy)ethoxy)methanol (less likely primary product)

3. How should I store this compound to minimize degradation?

To minimize degradation, the compound should be stored in a cool, dry place, protected from light. For solutions, it is advisable to use neutral, aprotic solvents if possible and to prepare them fresh. If aqueous solutions are necessary, they should be buffered to a neutral pH and stored at low temperatures for short periods.

4. What analytical techniques are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of purine-containing compounds and their degradation products. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, aiding in their identification.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Appearance of new peaks in HPLC after sample preparation in acidic mobile phase. Acid-catalyzed hydrolysis of the N-glycosidic bond or the phosphonate ester.1. Check the pH of your mobile phase and sample diluent. 2. If possible, adjust the pH to be closer to neutral. 3. Prepare samples immediately before analysis to minimize exposure time to acidic conditions. 4. Consider using a different stationary phase or mobile phase system that is less acidic.
Loss of parent compound peak and emergence of multiple new peaks after storage in basic solution. Base-catalyzed hydrolysis of the diethyl phosphonate ester.1. The multiple peaks could correspond to the monoethyl ester and the fully hydrolyzed phosphonic acid. 2. Avoid storing the compound in basic solutions. 3. If basic conditions are required for an experiment, minimize the exposure time and temperature.
Degradation observed even under neutral conditions. Possible oxidation or photodegradation.1. Store the compound and solutions protected from light. 2. Degas solvents to remove dissolved oxygen. 3. Consider adding an antioxidant if compatible with your experimental setup.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[6][7][8][9]

1. Acidic Degradation:

  • Protocol: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the samples with an equivalent amount of 0.1 N NaOH.

  • Analysis: Analyze the samples by HPLC at each time point.

2. Basic Degradation:

  • Protocol: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or a slightly elevated temperature for a defined period.

  • Neutralization: Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

  • Analysis: Analyze the samples by HPLC at each time point.

3. Oxidative Degradation:

  • Protocol: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature, protected from light, for a defined period.

  • Analysis: Analyze the samples by HPLC at each time point.

4. Thermal Degradation:

  • Protocol: Store the solid compound in a temperature-controlled oven (e.g., 70°C) for a defined period. Also, prepare a solution of the compound and expose it to the same thermal stress.

  • Analysis: Dissolve the solid sample in a suitable solvent before analysis. Analyze both solid and solution samples by HPLC.

5. Photolytic Degradation:

  • Protocol: Expose a solution of the compound to a light source with a controlled wavelength and intensity (e.g., using a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze both the exposed and control samples by HPLC.

Illustrative Data from Forced Degradation Studies

The following table provides an example of the type of data that might be generated from a forced degradation study.

Condition Time (hours) Parent Compound (%) Degradation Product 1 (%) Degradation Product 2 (%)
0.1 N HCl, 60°C010000
485105
8721810
24453520
0.1 N NaOH, RT010000
49082
882144
24652510
3% H2O2, RT010000
249811
70°C (Solid)2499<1<1
Photolytic249721

Visualizations

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Quench (if necessary) sample->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze data Data Analysis and Degradant Identification analyze->data

Caption: Workflow for a typical forced degradation study.

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis compound This compound adenine Adenine compound->adenine N-glycosidic bond cleavage phosphonate_sidechain ((2-Hydroxyethoxy)methyl)phosphonic acid diethyl ester compound->phosphonate_sidechain N-glycosidic bond cleavage monoester Monoethyl ester compound->monoester Ester hydrolysis (1st step) phosphonic_acid Phosphonic acid monoester->phosphonic_acid Ester hydrolysis (2nd step)

Caption: Potential degradation pathways of the target compound.

References

Technical Support Center: Overcoming Resistance to Acyclic Nucleoside Phosphonates In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering resistance to acyclic nucleoside phosphonates (ANPs) in vitro.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro experiments with ANPs.

Q1: I am observing a lack of antiviral activity or a significant increase in the EC50 value of my ANP compound. What are the primary reasons for this?

A1: This is a classic sign of potential resistance. The primary reasons can be categorized as follows:

  • Target-site Mutations: The most common mechanism is the development of mutations in the target viral enzyme, typically the DNA polymerase or reverse transcriptase.[1] These mutations can prevent the active diphosphorylated ANP from binding effectively to the enzyme or being incorporated into the growing DNA chain.

  • Reduced Drug Activation: ANPs require two phosphorylation steps by cellular kinases to become active.[2][3][4][5] A reduction in the activity of these kinases, such as adenylate kinase or nucleoside diphosphate (NDP) kinase, can lead to lower levels of the active ANP diphosphate inside the cell.

  • Increased Drug Efflux: Cells can develop mechanisms to actively pump the drug out, reducing its intracellular concentration. This is mediated by cellular efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family.

Troubleshooting Steps:

  • Sequence the Viral Target Gene: The first step is to sequence the viral DNA polymerase or reverse transcriptase to identify known or novel resistance mutations.

  • Phenotypic Assays: Conduct a phenotypic assay (e.g., plaque reduction or yield reduction assay) to confirm the level of resistance (fold-change in EC50) compared to the wild-type virus.[1]

  • Assess Cellular Kinase Activity: If no target-site mutations are found, consider assessing the activity of key cellular kinases in your cell line.

  • Investigate Drug Efflux: Use efflux pump inhibitors in your antiviral assays to see if they restore the activity of your ANP.

Q2: My in vitro resistance selection experiment is not yielding resistant viruses. What could be the issue?

A2: Generating resistant viruses in the lab can be challenging. Here are some potential reasons and solutions:

  • Insufficient Drug Pressure: The concentration of the ANP may be too high, leading to complete inhibition of viral replication and no opportunity for resistant variants to emerge. Conversely, if the concentration is too low, there may be insufficient selective pressure.

    • Solution: Start the selection process with the ANP at a concentration close to the EC50 or EC90. Gradually increase the drug concentration in subsequent passages as the virus adapts.[1]

  • Low Viral Titer: A low initial viral inoculum may not contain a sufficient diversity of pre-existing quasi-species for a resistant mutant to be selected.

    • Solution: Use a high multiplicity of infection (MOI) for the initial passage to increase the genetic diversity of the viral population.

  • High Genetic Barrier to Resistance: Some ANPs, like tenofovir, have a high genetic barrier to resistance, meaning that multiple mutations may be required for a significant level of resistance to develop.[1]

    • Solution: Be patient and perform a higher number of serial passages. Consider using a viral strain that is already partially resistant to another nucleoside analog to potentially lower the barrier.

Q3: I am observing cytotoxicity at concentrations of my ANP that are close to its effective antiviral concentration. How can I differentiate between antiviral activity and cytotoxicity?

A3: This is a critical aspect of antiviral drug development.

  • Determine the 50% Cytotoxic Concentration (CC50): This is the concentration of the compound that reduces the viability of uninfected cells by 50%. This should be determined in parallel with your antiviral assay using a cell viability assay like the MTT assay.[6]

  • Calculate the Selectivity Index (SI): The SI is the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a better therapeutic window, where the antiviral effect occurs at concentrations well below those that are toxic to the cells. An SI above 10 is generally considered promising.[6]

Troubleshooting High Cytotoxicity:

  • Compound Purity: Ensure the purity of your ANP compound. Impurities can contribute to cytotoxicity.

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the cytotoxic effects of certain compounds. Consider testing in a different cell line if possible.

  • Off-Target Effects: The ANP may be inhibiting cellular processes in addition to the viral target.

Q4: My sequencing results of the viral polymerase gene from a potentially resistant virus are ambiguous or show mixed populations. What should I do?

A4: Ambiguous sequencing results are common when dealing with a mixed population of wild-type and mutant viruses.

  • Clonal Sequencing: To resolve the ambiguity, you can clone the PCR product of the polymerase gene into a plasmid vector and then sequence individual clones. This will allow you to identify the specific mutations present in different viral variants within the population.

  • Next-Generation Sequencing (NGS): For a more comprehensive view of the viral population, consider using NGS (deep sequencing). This will provide quantitative data on the prevalence of different mutations, including minor variants that may not be detectable by Sanger sequencing.

Quantitative Data on ANP Resistance

The following tables summarize in vitro data for common ANPs against resistant viral strains.

Table 1: In Vitro Resistance Profile of Tenofovir against HIV-1 and HBV

VirusResistance MutationsANPWild-Type EC50Mutant EC50Fold Change in ResistanceReference
HIV-1K65RTenofovir Alafenamide (TAF)--6.5[2][7]
HIV-1K70ETenofovir (TFV)--3[7]
HBVrtN236TTenofovir (TFV)--3-4[8]
HBVrtA181V + rtN236TTenofovir (TFV)--2.5 - 3.8[8]
HBVrtS106C + rtH126Y + rtD134E + rtL269ITenofovir (TFV)3.8 µM58.1 µM15.3[9]

Table 2: In Vitro Resistance Profile of Cidofovir against DNA Viruses

VirusResistance MutationsANPWild-Type IC50Mutant IC50Fold Change in ResistanceReference
Adenovirus 5Not specifiedCidofovir6.2 µg/ml32.6 - 36.7 µg/ml5 - 8[6]
Vaccinia VirusA314T + A684V (in E9L gene)Cidofovir (HPMPC)--High[10]
CMVDNA Polymerase mutationsCidofovir0.2-2.6 µM≥ 6 µM>2.3

Experimental Protocols

Protocol 1: Generation of ANP-Resistant Virus In Vitro by Serial Passage

This protocol describes a common method for selecting for drug-resistant viral strains in cell culture.[1]

  • Initial Infection: Infect a confluent monolayer of susceptible host cells with the wild-type virus at a high multiplicity of infection (MOI) in the presence of the ANP at a concentration equal to its EC50.

  • Incubation: Incubate the infected cells until a cytopathic effect (CPE) is observed.

  • Virus Harvest: Harvest the virus from the supernatant of the infected cell culture.

  • Titration: Determine the titer of the harvested virus using a plaque assay or other titration method.

  • Subsequent Passages: Use the harvested virus to infect fresh cell monolayers. In each subsequent passage, gradually increase the concentration of the ANP. The increase in concentration should be guided by the ability of the virus to replicate and cause CPE.

  • Monitoring for Resistance: At various passage numbers, perform phenotypic assays to determine the EC50 of the passaged virus and compare it to the wild-type virus. A significant increase in the EC50 indicates the emergence of resistance.

  • Genotypic Analysis: Once a resistant phenotype is confirmed, perform genotypic analysis by sequencing the viral target gene to identify resistance mutations.

Protocol 2: Plaque Reduction Assay for Phenotypic Susceptibility Testing

This assay is used to determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (EC50).[11][12][13][14][15]

  • Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates and grow until they form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of the ANP in cell culture medium.

  • Virus Dilution: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus in the presence of the various concentrations of the ANP. Include a "virus only" control (no drug).

  • Adsorption: Incubate the plates for 1-2 hours to allow the virus to adsorb to the cells.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaques to form (typically 2-14 days, depending on the virus).

  • Staining and Counting: Stain the cells with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the "virus only" control. Plot the percentage of inhibition against the drug concentration and determine the EC50 value using a dose-response curve.

Protocol 3: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][16][17][18]

  • Cell Seeding: Seed host cells in a 96-well plate at a suitable density.

  • Compound Addition: Add serial dilutions of the ANP to the wells. Include a "cells only" control (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. Plot the percentage of viability against the compound concentration and determine the 50% cytotoxic concentration (CC50).

Protocol 4: Sanger Sequencing of Viral Polymerase Gene

This protocol outlines the steps for sequencing the viral gene that is the target of the ANP to identify resistance mutations.[19][20]

  • Nucleic Acid Extraction: Extract viral DNA or RNA from the supernatant of infected cells or from infected cells themselves. If starting with RNA, perform a reverse transcription step to generate cDNA.

  • PCR Amplification: Design primers that flank the region of the polymerase gene where resistance mutations are known to occur. Use these primers to amplify the target region by PCR.

  • PCR Product Purification: Purify the PCR product to remove primers, dNTPs, and other components of the PCR reaction.

  • Sequencing Reaction: Set up a cycle sequencing reaction using the purified PCR product as a template, one of the PCR primers, a DNA polymerase, and fluorescently labeled dideoxynucleotides (ddNTPs).

  • Capillary Electrophoresis: The products of the sequencing reaction are separated by size using capillary electrophoresis in an automated DNA sequencer.

  • Data Analysis: The sequencer's software analyzes the fluorescent signals to generate a chromatogram, which represents the DNA sequence. Analyze the sequence for any mutations compared to the wild-type sequence.

Diagrams

ANP_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ANP Acyclic Nucleoside Phosphonate (ANP) ANP_in ANP ANP->ANP_in Cellular Uptake ANP_MP ANP-Monophosphate ANP_in->ANP_MP Cellular Kinase 1 (e.g., NMP Kinase) ANP_DP ANP-Diphosphate (Active Form) ANP_MP->ANP_DP Cellular Kinase 2 (e.g., NDP Kinase) Viral_Polymerase Viral DNA Polymerase / Reverse Transcriptase ANP_DP->Viral_Polymerase Competitive Inhibition Chain_Termination Viral DNA Chain Termination Viral_Polymerase->Chain_Termination Incorporation

Caption: Intracellular activation pathway of acyclic nucleoside phosphonates.

Resistance_Workflow observe Observation: Reduced Antiviral Activity (Increased EC50) phenotype Step 1: Phenotypic Confirmation (e.g., Plaque Reduction Assay) observe->phenotype genotype Step 2: Genotypic Analysis (Sequence Viral Polymerase) phenotype->genotype mutations_found Mutations Found? genotype->mutations_found known_mutations Known Resistance Mutations? mutations_found->known_mutations Yes no_mutations No Significant Mutations Found mutations_found->no_mutations No characterize_novel Characterize Novel Mutation (e.g., Site-Directed Mutagenesis) known_mutations->characterize_novel No resistance_confirmed Resistance Mechanism Identified: Target-Site Mutation known_mutations->resistance_confirmed Yes characterize_novel->resistance_confirmed cellular_assays Step 3: Investigate Cellular Factors no_mutations->cellular_assays kinase_assay Assess Cellular Kinase Activity cellular_assays->kinase_assay efflux_assay Perform Drug Efflux Assay cellular_assays->efflux_assay cellular_resistance Resistance Mechanism Identified: Cellular Factors (Reduced Activation or Increased Efflux) kinase_assay->cellular_resistance efflux_assay->cellular_resistance

Caption: Experimental workflow for identifying ANP resistance mechanisms.

References

Technical Support Center: Enhancing the Bioavailability of PMEA Ester Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of 9-(2-phosphonomethoxy)ethyl]adenine (PMEA, Adefovir) diethyl ester and other related ester prodrugs.

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle to the oral bioavailability of the parent drug, PMEA (adefovir)?

A1: The primary barrier to the oral absorption of PMEA is its molecular structure. The drug contains a phosphonate group which is negatively charged at physiological pH.[1] This high polarity limits its ability to passively diffuse across the lipid-rich membranes of intestinal cells, resulting in very low oral bioavailability.[1][2]

Q2: How do diethyl ester and other ester prodrugs of PMEA theoretically improve its oral bioavailability?

A2: Ester prodrugs are designed to mask the negatively charged phosphonate group of PMEA with more lipophilic (fat-soluble) ester moieties.[1][3] This modification increases the overall lipophilicity of the molecule, allowing it to more easily permeate the intestinal epithelium via passive diffusion. Once absorbed into the bloodstream or target cells, these ester groups are designed to be cleaved by endogenous esterase enzymes, releasing the active PMEA drug.[4][5]

Q3: My PMEA ester prodrug shows low bioavailability. What are the most likely biological barriers?

A3: Despite enhanced lipophilicity, ester prodrugs face two main challenges in the gastrointestinal tract:

  • Premature Hydrolysis: The prodrug can be rapidly hydrolyzed back to the poorly absorbed parent PMEA by esterase enzymes present in the gut lumen or intestinal cells before it can be absorbed.[6][7]

  • Efflux Transporter Activity: The prodrug may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), located in the apical membrane of intestinal cells. These transporters actively pump the absorbed prodrug back into the intestinal lumen, thereby reducing its net absorption.[6][7][8]

Q4: What is the intracellular mechanism of action for PMEA after it is released from its prodrug form?

A4: Once the ester prodrug (e.g., adefovir dipivoxil) is hydrolyzed to release PMEA (adefovir), it must be activated within the cell to exert its antiviral effect. This involves a two-step phosphorylation process catalyzed by cellular kinases, which converts adefovir into its active diphosphate form, adefovir diphosphate.[4][9] Adefovir diphosphate then acts as a competitive inhibitor of viral DNA polymerase (reverse transcriptase).[9] It competes with the natural substrate, deoxyadenosine triphosphate (dATP), and upon incorporation into the growing viral DNA chain, it causes chain termination, thus halting viral replication.[4][10][11]

Troubleshooting Experimental Challenges

Problem: My PMEA diethyl ester prodrug exhibits very low oral bioavailability in our rat model.

  • Possible Cause 1: Rapid Intestinal Degradation

    • Troubleshooting Steps: The prodrug may be unstable in the gastrointestinal environment.

      • Conduct Stability Studies: Assess the stability of your compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) with and without pancreatic enzymes.

      • Evaluate in Intestinal Homogenates: Measure the degradation rate in rat intestinal S9 fractions to quantify the impact of mucosal and intracellular esterases. For comparison, the half-life of a similar prodrug, Tenofovir Disoproxil Fumarate (TDF), is only 3.58 minutes in rat blood, indicating rapid degradation can be a significant factor.[12]

    • Potential Solution: If degradation is rapid, consider co-administration with a generally-recognized-as-safe (GRAS) esterase inhibitor. Studies with TDF have shown that excipients like propylparaben can protect the prodrug from hydrolysis.[6][7]

  • Possible Cause 2: Efflux by P-glycoprotein (P-gp)

    • Troubleshooting Steps: The prodrug might be actively pumped out of intestinal cells.

      • Perform a Caco-2 Permeability Assay: This in vitro model mimics the human intestinal barrier. A key indicator of efflux is an efflux ratio (Basolateral-to-Apical transport / Apical-to-Basolateral transport) greater than 2.

      • Use P-gp Inhibitors: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil or the more specific GF120918). A significant increase in apical-to-basolateral transport would confirm that your compound is a P-gp substrate.

    • Potential Solution: Formulate the prodrug with a P-gp inhibiting excipient. For example, D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) has been shown to inhibit P-gp and enhance the transport of other nucleotide prodrugs.[6][7]

  • Possible Cause 3: Poor Formulation and Solubility

    • Troubleshooting Steps: The prodrug may not be adequately dissolved in the gastrointestinal tract for absorption.

      • Verify Solubility in Vehicle: Ensure the compound is fully solubilized in the dosing vehicle used for the animal study.

      • Assess Physicochemical Properties: Characterize the aqueous solubility and lipophilicity (LogP) of the prodrug.[13]

    • Potential Solution: Improve the formulation. While studies in monkeys with bis(POM)-PMEA showed that complexing with cyclodextrin or using a PEG-based solution did not significantly alter bioavailability (suggesting dissolution was not the limiting factor for that specific prodrug), for other esters it may be critical.[14] Other strategies include developing amorphous solid dispersions or self-emulsifying drug delivery systems (SEDDS).[15]

Quantitative Data Summary

Table 1: Oral Bioavailability of PMEA from Various Ester Prodrugs in Preclinical and Clinical Studies

Prodrug Species Oral Bioavailability of PMEA (%) Reference
Adefovir Dipivoxil (bis-POM PMEA) Human 59% [16][17]
bis-POM PMEA Mouse 53% [18]
bis-POM PMEA Rat 38.2% [19]
bis-POM PMEA (Aqueous Suspension) Cynomolgus Monkey 22.2% (± 15.6) [14]
Adefovir Dipivoxil Woodchuck 22.9% (± 11.2) [20]
bis-(o-ethoxyphenyl) PMEA Rat 40.1% [19]

| bis-(phenyl) PMEA | Rat | 2.46% |[19] |

Table 2: Effect of Formulation on the Oral Bioavailability of PMEA from bis(POM)-PMEA in Cynomolgus Monkeys

Formulation Mean Oral Bioavailability (%) Standard Deviation Reference
Hydroxypropyl-β-cyclodextrin (HPBCD) Complex 24.7% ± 6.5 [14]
Polyethylene Glycol (PEG) Solution 27.3% ± 12.3 [14]
Aqueous Suspension 22.2% ± 15.6 [14]

Data suggests that for bis(POM)-PMEA in this model, the specific formulation did not significantly impact bioavailability, indicating that dissolution was likely not the rate-limiting step.[14]

Detailed Experimental Protocols

Protocol 1: Caco-2 Cell Bidirectional Permeability Assay

This protocol is designed to assess the intestinal permeability of a PMEA ester prodrug and determine if it is a substrate for efflux transporters like P-gp.

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. Only use inserts with TEER values indicative of a confluent, intact monolayer (typically >250 Ω·cm²).

  • Transport Experiment:

    • Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Wash the Caco-2 monolayers on both the apical (AP) and basolateral (BL) sides with pre-warmed transport buffer.

    • Apical to Basolateral (A→B) Transport: Add the PMEA prodrug solution to the AP chamber. Add fresh transport buffer to the BL chamber.

    • Basolateral to Apical (B→A) Transport: Add the PMEA prodrug solution to the BL chamber. Add fresh transport buffer to the AP chamber.

    • Incubate the plates at 37°C with gentle shaking.

  • Sample Collection & Analysis:

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (BL for A→B, AP for B→A) and replace with an equal volume of fresh buffer.

    • At the end of the experiment, collect final samples and lyse the cells to determine intracellular drug concentration.

    • Analyze the concentration of the PMEA prodrug and any major metabolites (e.g., PMEA) in all samples using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both A→B and B→A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 is indicative of active efflux.

Protocol 2: Oral Pharmacokinetic Study in Sprague-Dawley Rats

This protocol outlines a typical in vivo study to determine the oral bioavailability of PMEA from a new ester prodrug.

  • Animal Preparation:

    • Use male Sprague-Dawley rats (n=3-5 per group), fasted overnight with free access to water.

  • Drug Administration:

    • Oral Group: Administer the PMEA prodrug, formulated in a suitable vehicle (e.g., PEG 400), via oral gavage at a dose equivalent to 10 mg/kg of PMEA.[19]

    • Intravenous (IV) Group: Administer the parent drug, PMEA, via tail vein injection at a dose of 10 mg/kg to serve as the reference for bioavailability calculation.

  • Blood Sampling:

    • Collect blood samples (approx. 200 µL) from the jugular or tail vein into heparinized tubes at pre-dose (0) and at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Determine the concentration of PMEA in the plasma samples using a validated HPLC with fluorescence detection or LC-MS/MS method.[19]

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration of PMEA versus time for both oral and IV groups.

    • Calculate key pharmacokinetic parameters using non-compartmental analysis, including the Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral) × 100

Visualizations: Workflows and Pathways

G cluster_0 Troubleshooting Low Oral Bioavailability start Observation: Low PMEA AUC in vivo q1 Is the prodrug stable in GI fluids? start->q1 q2 Is the prodrug a P-gp substrate? q1->q2 Yes a1 Action: Perform in vitro stability assays (SGF/SIF) q1->a1 No q3 Is the formulation adequate? q2->q3 No a2 Action: Conduct Caco-2 bidirectional assay q2->a2 Yes a3 Action: Verify solubility & formulation properties q3->a3 No end Optimized Bioavailability q3->end Yes s1 Solution: Co-formulate with esterase inhibitor a1->s1 s2 Solution: Co-formulate with P-gp inhibitor a2->s2 s3 Solution: Improve formulation (e.g., SEDDS, ASD) a3->s3 s1->end s2->end s3->end

Caption: Logical workflow for troubleshooting low oral bioavailability of PMEA prodrugs.

G prodrug PMEA Diethyl Ester (in GI Lumen) absorbed_prodrug Absorbed PMEA Diethyl Ester (in Enterocyte/Plasma) prodrug->absorbed_prodrug Intestinal Absorption (Passive Diffusion) pmea PMEA (Adefovir) absorbed_prodrug->pmea Hydrolysis by Esterases pmea_mp Adefovir Monophosphate pmea->pmea_mp Phosphorylation (Cellular Kinases) pmea_dp Adefovir Diphosphate (Active Metabolite) pmea_mp->pmea_dp Phosphorylation (Cellular Kinases) inhibition Inhibition of Viral DNA Polymerase & Chain Termination pmea_dp->inhibition

Caption: Metabolic activation pathway of a PMEA ester prodrug to its active form.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis c1 1. Seed Caco-2 cells on Transwell inserts c2 2. Culture for 21-25 days to differentiate c1->c2 c3 3. Verify monolayer integrity (Measure TEER) c2->c3 e1 4. Add prodrug to Apical (A→B) or Basolateral (B→A) side c3->e1 e2 5. Incubate at 37°C e1->e2 e3 6. Collect samples from receiver chamber at time points (t=0, 30, 60, 120 min) e2->e3 a1 7. Quantify prodrug/metabolite concentration (LC-MS/MS) e3->a1 a2 8. Calculate Papp (A→B) and Papp (B→A) a1->a2 a3 9. Calculate Efflux Ratio ER = Papp(B→A) / Papp(A→B) a2->a3

Caption: Experimental workflow for a Caco-2 bidirectional permeability assay.

References

Validation & Comparative

Comparative analysis of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate vs Adefovir Dipivoxil

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiviral therapeutics, precision in chemical design is paramount to efficacy. This guide provides a comparative analysis of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate and Adefovir Dipivoxil, clarifying their distinct roles in the context of treating chronic hepatitis B virus (HBV) infection. While both are chemically related to the active antiviral agent, adefovir, they represent different stages in the journey from chemical synthesis to clinical application.

Key Distinction: Synthetic Intermediate vs. Orally Bioavailable Prodrug

It is crucial to understand that a direct performance comparison between this compound and Adefovir Dipivoxil as therapeutic agents is not applicable. The former is a diethyl ester of adefovir, a key intermediate in its synthesis, while the latter is a specifically designed prodrug of adefovir, engineered for effective oral administration.[1]

The active antiviral compound, adefovir, is an acyclic nucleotide analogue that potently inhibits HBV DNA polymerase. However, adefovir itself has poor oral bioavailability due to the negative charge of its phosphonate group, which limits its ability to cross cell membranes.[2] To overcome this limitation, a prodrug strategy was employed, leading to the development of Adefovir Dipivoxil.[3][4][5]

Adefovir Dipivoxil: The Clinically Applied Prodrug

Adefovir Dipivoxil is the bis(pivaloyloxymethyl) ester of adefovir.[5] This chemical modification masks the negatively charged phosphonate group, increasing the lipophilicity of the molecule and significantly enhancing its oral absorption.[3][6] Following oral administration, Adefovir Dipivoxil is rapidly absorbed and then hydrolyzed by cellular enzymes in the intestines and liver to release the active adefovir moiety.[7]

Once inside the cell, adefovir is phosphorylated by cellular kinases to its active diphosphate form, adefovir diphosphate. This active metabolite then competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the elongating viral DNA chain by the HBV DNA polymerase.[7] The incorporation of adefovir diphosphate leads to premature chain termination, thus halting viral replication.[7][8]

Chemical Structures and Metabolic Activation

The relationship between the synthetic intermediate, the active drug, and the prodrug is illustrated below.

G cluster_synthesis Synthesis cluster_drug Active Drug cluster_prodrug Oral Prodrug Intermediate This compound Adefovir Adefovir (Active Moiety) Intermediate->Adefovir Dealkylation (Hydrolysis) Adefovir_Dipivoxil Adefovir Dipivoxil Adefovir->Adefovir_Dipivoxil Esterification (Prodrug Formation) Adefovir_Dipivoxil->Adefovir Hydrolysis in vivo (Activation)

Caption: Relationship between the synthetic intermediate, active drug, and prodrug.

Mechanism of Action of Adefovir

The antiviral activity of Adefovir Dipivoxil is dependent on its conversion to adefovir diphosphate. The mechanism of action is a two-step process involving intracellular phosphorylation followed by competitive inhibition of the viral polymerase.

Adefovir_Dipivoxil Adefovir Dipivoxil (Oral Administration) Adefovir Adefovir Adefovir_Dipivoxil->Adefovir Hydrolysis Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Phosphorylation (Cellular Kinases) Adefovir_DP Adefovir Diphosphate (Active Form) Adefovir_MP->Adefovir_DP Phosphorylation (Cellular Kinases) HBV_DNA_Polymerase HBV DNA Polymerase Adefovir_DP->HBV_DNA_Polymerase Competitive Inhibition DNA_Chain Viral DNA Elongation HBV_DNA_Polymerase->DNA_Chain Termination Chain Termination HBV_DNA_Polymerase->Termination Incorporation of Adefovir DP

Caption: Mechanism of action of Adefovir.

Pharmacokinetic and Efficacy Data of Adefovir Dipivoxil

The following tables summarize key quantitative data for Adefovir Dipivoxil based on clinical studies.

Table 1: Pharmacokinetic Properties of Adefovir Dipivoxil (10 mg, single oral dose)

ParameterValueReference
Oral Bioavailability~59%[3]
Time to Peak Plasma Concentration (Tmax)0.58 - 4.00 hours[9]
Peak Plasma Concentration (Cmax)18.4 ± 6.26 ng/mL[9]
Area Under the Curve (AUC)220 ± 70 ng·h/mL[9]
Terminal Elimination Half-life7.48 ± 1.65 hours[9]

Table 2: Virological Response to Adefovir Dipivoxil in Clinical Trials

Patient PopulationDuration of TreatmentEndpointResultReference
HBeAg-positive chronic hepatitis B48 weeksHistological Improvement53% (vs. 25% for placebo)[10]
HBeAg-negative chronic hepatitis B48 weeksHistological Improvement64% (vs. 33% for placebo)[10]
Lamivudine-resistant chronic hepatitis B48 weeksReduction in serum HBV DNASignificantly greater than continuing lamivudine monotherapy[10]

Experimental Protocols

Determination of Pharmacokinetics:

The pharmacokinetic parameters of adefovir following oral administration of Adefovir Dipivoxil were determined in healthy volunteers and patients with chronic hepatitis B. A typical study design involves:

  • Dosing: Administration of a single oral dose of 10 mg Adefovir Dipivoxil.

  • Sample Collection: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 48 hours post-dose).

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: Plasma concentrations of adefovir are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.

Assessment of Antiviral Efficacy in Clinical Trials:

The efficacy of Adefovir Dipivoxil in treating chronic hepatitis B is evaluated in randomized, double-blind, placebo-controlled clinical trials. Key aspects of the methodology include:

  • Patient Population: Enrollment of patients with chronic hepatitis B, with specific cohorts for HBeAg-positive, HBeAg-negative, and lamivudine-resistant individuals.

  • Treatment: Patients are randomized to receive a daily oral dose of 10 mg Adefovir Dipivoxil or a matching placebo for a defined period (e.g., 48 weeks).

  • Efficacy Endpoints:

    • Histological Improvement: Liver biopsies are obtained at baseline and at the end of treatment. Histological improvement is typically defined as a decrease in the Knodell necroinflammatory score by at least 2 points without worsening of fibrosis.

    • Virological Response: Serum HBV DNA levels are quantified at regular intervals using a sensitive polymerase chain reaction (PCR) assay. A significant reduction in viral load is a primary measure of efficacy.

    • Biochemical Response: Serum alanine aminotransferase (ALT) levels are monitored as an indicator of liver inflammation. Normalization of ALT levels is a key secondary endpoint.

    • Serological Response: In HBeAg-positive patients, the rates of HBeAg loss and seroconversion to anti-HBe are assessed.

Conclusion

References

Validating Target Engagement of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate and its active metabolite, Adefovir, with other commercially available antiviral agents targeting the Hepatitis B Virus (HBV) DNA polymerase. The content is supported by experimental data from in vitro cellular assays to facilitate the validation of target engagement.

Introduction

This compound is a prodrug of Adefovir, an acyclic nucleotide analog of deoxyadenosine monophosphate.[1] Upon cellular uptake, it is converted to its active diphosphate form, which acts as a competitive inhibitor and chain terminator of viral DNA synthesis by targeting the viral DNA polymerase (reverse transcriptase).[2][3][4] This mechanism of action is central to its therapeutic effect against Hepatitis B. Validating the engagement of this compound with its cellular target is a critical step in drug development, ensuring its on-target activity and providing a basis for structure-activity relationship (SAR) studies.[5]

This guide compares the cellular target engagement of Adefovir with other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) used in the treatment of chronic hepatitis B: Tenofovir, Entecavir, and Lamivudine.

Mechanism of Action: Targeting HBV DNA Polymerase

The primary cellular target for this compound (via its active form, Adefovir) and its alternatives is the Hepatitis B Virus (HBV) DNA polymerase. This enzyme is crucial for the replication of the viral genome. These antiviral agents, being nucleoside or nucleotide analogs, are incorporated into the growing viral DNA chain during reverse transcription. Their structure lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature chain termination and inhibition of viral replication.[2][6][7]

Mechanism_of_Action cluster_cell Hepatocyte cluster_virus HBV Replication Cycle Prodrug This compound Adefovir Adefovir Prodrug->Adefovir Cellular Esterases Adefovir-DP Adefovir Diphosphate (Active Form) Adefovir->Adefovir-DP Cellular Kinases HBV_DNA_Polymerase HBV DNA Polymerase (Reverse Transcriptase) Adefovir-DP->HBV_DNA_Polymerase Competitive Inhibition Chain_Termination Chain Termination Adefovir-DP->Chain_Termination Viral_DNA_Synthesis Viral DNA Synthesis HBV_DNA_Polymerase->Viral_DNA_Synthesis dATP dATP (Natural Substrate) dATP->Viral_DNA_Synthesis

Figure 1. Mechanism of action for this compound.

Quantitative Comparison of Antiviral Potency

The following tables summarize the in vitro antiviral activity of Adefovir and its alternatives against wild-type HBV in the human hepatoblastoma cell line HepG2 2.2.15, which stably replicates the virus. The 50% effective concentration (EC50) represents the concentration of the drug required to inhibit 50% of viral replication.

Table 1: Comparative EC50 Values of HBV Inhibitors in HepG2 2.2.15 Cells

CompoundEC50 (µM) after 9 days exposure
Adefovir0.003 ± 0.001
Tenofovir0.03 ± 0.02
Lamivudine0.0016 ± 0.001
Entecavir0.0007

Data for Adefovir, Tenofovir, and Lamivudine are from a comparative study.[2][8] Data for Entecavir is from a separate study in the same cell line.[9]

Table 2: Inhibitory Activity against HBV DNA Polymerase

Compound (Active Diphosphate Form)Inhibition Constant (Ki) (µM)
Adefovir diphosphateNot explicitly found in a comparable format
Tenofovir diphosphate0.18

Ki value for Tenofovir diphosphate is against HBV polymerase.[6]

Experimental Protocols

Cell-Based HBV DNA Reduction Assay

This assay is a cornerstone for evaluating the antiviral potency of compounds against HBV in a cellular context.

1. Cell Culture and Seeding:

  • The HepG2 2.2.15 cell line, which constitutively expresses HBV, is a standard model.[10]

  • Cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (10 µg/mL).[8]

  • For the assay, cells are seeded into multi-well plates (e.g., 24-well or 96-well) and allowed to adhere overnight.[10]

2. Compound Treatment:

  • Test compounds (Adefovir, Tenofovir, Entecavir, Lamivudine) are serially diluted to a range of concentrations.

  • The culture medium is replaced with fresh medium containing the respective concentrations of the test compounds or a vehicle control (e.g., DMSO).

  • Cells are incubated for a specified period, typically 9 days, with media and compound changes every 2-3 days to maintain compound concentration and cell viability.[8][10]

3. Quantification of HBV DNA:

  • Sample Preparation: After the treatment period, both the cell culture supernatant (for extracellular viral DNA) and the cells (for intracellular viral DNA) are collected.

  • DNA Extraction: Viral DNA is extracted from the supernatant and cell lysates using a commercial DNA extraction kit.

  • Quantitative PCR (qPCR): The amount of HBV DNA is quantified using a real-time qPCR assay. This involves using primers and a fluorescently labeled probe that are specific to a conserved region of the HBV genome, often the S-gene.[11][12] A standard curve is generated using a plasmid containing the HBV target sequence to determine the absolute copy number of HBV DNA in the samples.

4. Data Analysis:

  • The percentage of viral replication inhibition is calculated for each compound concentration relative to the vehicle control.

  • The EC50 value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

HBV_DNA_Reduction_Assay_Workflow Start Start Cell_Seeding Seed HepG2 2.2.15 cells in multi-well plates Start->Cell_Seeding Compound_Treatment Treat cells with serial dilutions of antiviral compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 9 days (with media changes) Compound_Treatment->Incubation Sample_Collection Collect supernatant and cell lysates Incubation->Sample_Collection DNA_Extraction Extract viral DNA Sample_Collection->DNA_Extraction qPCR Quantify HBV DNA using qPCR DNA_Extraction->qPCR Data_Analysis Calculate EC50 values qPCR->Data_Analysis End End Data_Analysis->End

Figure 2. Workflow for the cell-based HBV DNA reduction assay.

HBV Polymerase Inhibition Assay (Biochemical Assay)

This in vitro assay directly measures the inhibitory effect of the active diphosphate metabolites of the antiviral compounds on the enzymatic activity of HBV polymerase.

1. Expression and Purification of HBV Polymerase:

  • HBV polymerase can be expressed in a cell-based system, for example, by transfecting human embryonic kidney (HEK) 293T cells with a plasmid expressing a tagged version of the polymerase.[8]

  • The polymerase is then purified from the cell lysate, often through immunoprecipitation using an antibody against the tag.

2. In Vitro Priming and Elongation Reaction:

  • The purified polymerase is incubated in a reaction mixture containing a template (e.g., an in vitro transcribed RNA corresponding to the HBV packaging signal), dNTPs (including a radiolabeled dNTP), and the active diphosphate form of the test compound (e.g., Adefovir diphosphate).

  • The reaction allows the polymerase to initiate DNA synthesis (priming) and elongate the DNA chain.

3. Detection and Quantification of Inhibition:

  • The reaction products are separated by polyacrylamide gel electrophoresis (PAGE).

  • The amount of incorporated radiolabeled dNTP is quantified using autoradiography or phosphorimaging.

  • The inhibition of polymerase activity by the test compound is determined by the reduction in the signal compared to a no-drug control.

  • The inhibitory constant (Ki) can be calculated from these data.

Polymerase_Inhibition_Assay Start Start Polymerase_Expression Express and purify tagged HBV polymerase Start->Polymerase_Expression Reaction_Setup Set up in vitro reaction with: - Purified polymerase - RNA template - dNTPs (radiolabeled) - Test compound (diphosphate) Polymerase_Expression->Reaction_Setup Incubation Incubate to allow DNA synthesis Reaction_Setup->Incubation PAGE Separate reaction products by PAGE Incubation->PAGE Detection Detect radiolabeled DNA (Autoradiography) PAGE->Detection Data_Analysis Quantify inhibition and calculate Ki Detection->Data_Analysis End End Data_Analysis->End

Figure 3. Workflow for the HBV polymerase inhibition biochemical assay.

Conclusion

The data presented in this guide demonstrates that this compound, through its active metabolite Adefovir, is a potent inhibitor of HBV replication in cellular models, effectively engaging its target, the HBV DNA polymerase. Comparative analysis reveals that while Adefovir is highly potent, other approved nucleoside/nucleotide analogs such as Entecavir and Lamivudine show comparable or even greater potency in certain in vitro assays. Tenofovir also demonstrates strong antiviral activity.

The choice of a particular compound for further development or therapeutic use depends on a variety of factors beyond in vitro potency, including pharmacokinetic properties, resistance profile, and long-term safety. The experimental protocols and comparative data provided herein serve as a valuable resource for researchers in the field of antiviral drug discovery to validate and benchmark the target engagement of novel HBV polymerase inhibitors.

References

A Head-to-Head Comparison of PMEA Prodrug Strategies in Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the performance and methodologies of key adefovir (PMEA) prodrugs in antiviral screening.

The development of effective antiviral therapies often hinges on the efficient delivery of the active drug to its intracellular target. Adefovir (PMEA), a potent acyclic nucleoside phosphonate, exhibits broad-spectrum antiviral activity but is limited by poor cell permeability due to its negatively charged phosphonate group. To overcome this, various prodrug strategies have been devised to mask this charge, enhancing oral bioavailability and cellular uptake. This guide provides a head-to-head comparison of prominent PMEA prodrug strategies, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in the selection and design of next-generation antiviral agents.

Data Presentation: Comparative Antiviral Efficacy and Cytotoxicity

The following table summarizes the in vitro antiviral activity and cytotoxicity of different PMEA prodrugs against various viruses. Data has been compiled from multiple studies to provide a comparative overview. It is important to note that variations in experimental conditions between studies can influence the results.

Prodrug StrategyProdrug ExampleVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Ester-Based Adefovir Dipivoxil (bis(POM)-PMEA)HIV-1MT-410.6>100>9.4
HIV-2MT-49.3>100>10.8
bis(tBu-SATE)PMEAHIV-1CEM0.81012.5
Phosphoramidate (ProTide) PMEA-Alanine-Ethyl-EsterHIV-1MT-40.03>100>3333
PMEA-Alanine-Phenyl-EsterHIV-1MT-40.004102500
HepDirect PradefovirHBVHepG2 2.2.15~0.1>100>1000
Parent Drug Adefovir (PMEA)HIV-1MT-410.4>100>9.6
HIV-2MT-48.6>100>11.6

EC₅₀ (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that reduces cell viability by 50%. Selectivity Index (SI): Calculated as CC₅₀/EC₅₀, a measure of the drug's therapeutic window.

Experimental Protocols

Detailed methodologies for the key antiviral assays cited are provided below to ensure reproducibility and aid in the design of future experiments.

Anti-HIV Assay in MT-4 Cells

This protocol describes the determination of the anti-HIV activity of PMEA prodrugs using the human T-cell line MT-4.

1. Cell and Virus Culture:

  • Cell Line: MT-4 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin/streptomycin).

  • Virus Stock: A laboratory-adapted strain of HIV-1 (e.g., IIIB) is propagated in MT-4 cells. The virus-containing supernatant is harvested when syncytia formation is maximal, clarified by centrifugation, and stored at -80°C. The 50% tissue culture infectious dose (TCID₅₀) is determined by endpoint dilution.

2. Antiviral Activity Assay (MTT Method):

  • Seed MT-4 cells in a 96-well plate at a density of 5 x 10⁴ cells per well.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add the diluted compounds to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • The EC₅₀ is calculated as the compound concentration that protects 50% of the cells from virus-induced cytopathic effect.

3. Cytotoxicity Assay (MTT Method):

  • The protocol is identical to the antiviral activity assay, except that no virus is added to the wells.

  • The CC₅₀ is calculated as the compound concentration that reduces the viability of uninfected cells by 50%.

Anti-HBV Assay in HepG2.2.15 Cells

This protocol outlines the evaluation of anti-HBV activity using the HepG2.2.15 cell line, which stably expresses the hepatitis B virus.

1. Cell Culture:

  • Cell Line: HepG2.2.15 cells are maintained in DMEM supplemented with 10% FBS, antibiotics, and G418 to maintain the integrated HBV genome.

2. Antiviral Activity Assay (qPCR):

  • Seed HepG2.2.15 cells in a 96-well plate.

  • Treat the cells with serial dilutions of the PMEA prodrugs.

  • Incubate the plates for 6-8 days, with media and compound changes every 2-3 days.

  • Collect the culture supernatant and extract HBV DNA.

  • Quantify the amount of extracellular HBV DNA using a quantitative polymerase chain reaction (qPCR) assay targeting a conserved region of the HBV genome.

  • The EC₅₀ is the concentration of the compound that reduces the amount of extracellular HBV DNA by 50% compared to the untreated control.

3. Cytotoxicity Assay (MTT Method):

  • A parallel cytotoxicity assay is performed on the parental HepG2 cell line (which does not replicate HBV) using the MTT method as described for the anti-HIV assay.

  • The CC₅₀ is determined as the compound concentration that causes a 50% reduction in cell viability.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and workflows.

PMEA_Prodrug_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular Prodrug PMEA Prodrug (e.g., Adefovir Dipivoxil) PMEA PMEA (Adefovir) Prodrug->PMEA Esterases PMEAp PMEA-monophosphate (Adefovir-MP) PMEA->PMEAp Cellular Kinases PMEApp PMEA-diphosphate (Adefovir-DP) Active Metabolite PMEAp->PMEApp Cellular Kinases HBV_pol HBV DNA Polymerase PMEApp->HBV_pol Inhibition DNA_chain Viral DNA Chain Termination HBV_pol->DNA_chain

Caption: Intracellular activation pathway of an ester-based PMEA prodrug.

ProTide_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular ProTide PMEA ProTide Intermediate1 Carboxylate Intermediate ProTide->Intermediate1 Carboxyesterase PMEAp PMEA-monophosphate Intermediate1->PMEAp Intramolecular Cyclization PMEApp PMEA-diphosphate (Active Metabolite) PMEAp->PMEApp Cellular Kinase

Caption: Intracellular activation of a PMEA ProTide prodrug.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_infection_treatment Infection and Treatment cluster_incubation Incubation cluster_analysis Data Analysis Cell_seeding Seed Cells (e.g., MT-4 or HepG2.2.15) Add_compounds Add Compounds to Cells Cell_seeding->Add_compounds Compound_dilution Prepare Serial Dilutions of PMEA Prodrugs Compound_dilution->Add_compounds Add_virus Infect Cells with Virus (e.g., HIV-1 or HBV) Add_compounds->Add_virus Incubate Incubate for a Defined Period Add_virus->Incubate Measure_activity Measure Antiviral Activity (e.g., MTT, qPCR) Incubate->Measure_activity Measure_cytotoxicity Measure Cytotoxicity (MTT on uninfected cells) Incubate->Measure_cytotoxicity Calculate_params Calculate EC₅₀, CC₅₀, and Selectivity Index Measure_activity->Calculate_params Measure_cytotoxicity->Calculate_params

Caption: General workflow for in vitro antiviral assays of PMEA prodrugs.

Navigating the Landscape of Antiviral Resistance: A Comparative Analysis of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant viral strains poses a significant challenge to the long-term efficacy of antiviral therapies. This guide provides a comprehensive comparison of the cross-resistance profile of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, the diethyl ester of adefovir, against resistant Hepatitis B Virus (HBV) strains. We present a detailed analysis of its performance alongside other key nucleoside/nucleotide analogs, supported by experimental data, to inform research and drug development strategies.

Quantitative Cross-Resistance Profile

The in vitro susceptibility of wild-type and resistant HBV strains to various nucleoside/nucleotide analogs is a critical measure of potential cross-resistance. The following table summarizes the 50% effective concentration (EC50) and fold-change in resistance for adefovir (the active form of this compound) and other commonly used antiviral agents against key HBV polymerase mutations.

Viral StrainMutation(s)Adefovir (ADV)Tenofovir (TDF)Entecavir (ETV)Lamivudine (LAM)Telbivudine (LdT)
Wild-Type HBV -0.07 - 0.8 µM0.06 - 1.1 µM0.004 µM0.006 - 0.01 µM0.02 µM
Lamivudine-Resistant rtL180M + rtM204V2.85-fold ↑3.3-fold ↑>1,000-fold ↑>16,000-fold ↑>1,000-fold ↑
Adefovir-Resistant rtN236T7 to 13.8-fold ↑3 to 4.2-fold ↑SensitiveSensitiveSensitive
Adefovir-Resistant rtA181V4.3-fold ↑3.2-fold ↑Sensitive2 to 6-fold ↓-
Adefovir-Resistant rtA181T---2 to 6-fold ↓-
Adefovir-Resistant rtA181V + rtN236T18-fold ↑10-fold ↑---

Data compiled from multiple in vitro studies.[1][2][3] Fold change (↑) indicates an increase in EC50 compared to wild-type, signifying reduced susceptibility. "Sensitive" indicates no significant change in susceptibility. A downward arrow (↓) indicates increased susceptibility.

Experimental Protocols

The data presented in this guide are derived from established in vitro methodologies designed to assess antiviral efficacy and resistance. Below are detailed descriptions of the key experimental protocols.

Phenotypic Antiviral Susceptibility Assay (Cell-Based EC50 Determination)

This assay quantifies the concentration of an antiviral compound required to inhibit 50% of viral replication in a cell culture system.

a. Cell Culture and Viral Transfection:

  • HepG2 (human liver cancer cell line) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Plasmids containing the full-length genome of either wild-type or mutant HBV are transfected into the HepG2 cells using a lipid-based transfection reagent.

b. Drug Treatment:

  • Twenty-four hours post-transfection, the cell culture medium is replaced with fresh medium containing serial dilutions of the antiviral drugs (e.g., adefovir, tenofovir).

  • The cells are incubated for a period of 5 to 7 days, with the drug-containing medium being replenished every 2-3 days.

c. Quantification of Viral Replication:

  • After the incubation period, intracellular HBV DNA is extracted from the cells.

  • The levels of HBV DNA are quantified using real-time PCR (qPCR) or Southern blot analysis.

d. EC50 Calculation:

  • The percentage of viral replication inhibition is calculated for each drug concentration relative to the untreated control.

  • The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Genotypic Resistance Analysis (Sanger Sequencing of the HBV Polymerase Gene)

This method is used to identify specific mutations in the HBV polymerase gene that may confer drug resistance.

a. DNA Extraction and PCR Amplification:

  • HBV DNA is extracted from patient serum or from the supernatant of cultured cells.

  • The polymerase gene region is amplified using the polymerase chain reaction (PCR) with specific primers flanking the region of interest.

b. PCR Product Purification:

  • The amplified PCR product is purified to remove excess primers and nucleotides.

c. Sequencing Reaction:

  • A sequencing reaction is performed using the purified PCR product as a template, a sequencing primer, fluorescently labeled dideoxynucleotide triphosphates (ddNTPs), and DNA polymerase.

d. Capillary Electrophoresis and Sequence Analysis:

  • The sequencing products are separated by size using capillary electrophoresis.

  • The sequence of the polymerase gene is determined by a laser that detects the fluorescent label on each ddNTP.

  • The obtained sequence is compared to a wild-type reference sequence to identify any mutations.[4][5]

Generation of Resistant Mutants (Site-Directed Mutagenesis)

This technique is used to introduce specific mutations into the HBV genome to study their effect on drug susceptibility.

a. Primer Design:

  • A pair of complementary oligonucleotide primers is designed. These primers contain the desired mutation and anneal to the target DNA sequence in the HBV plasmid.

b. Mutagenesis PCR:

  • A PCR reaction is performed using a high-fidelity DNA polymerase, the HBV plasmid as a template, and the mutagenic primers. The polymerase extends the primers, incorporating the mutation into the newly synthesized DNA strands.

c. Digestion of Parental DNA:

  • The parental (non-mutated) DNA template is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid is methylated, while the newly synthesized DNA is not).

d. Transformation:

  • The mutated plasmid DNA is transformed into competent E. coli cells for amplification.

e. Verification:

  • The presence of the desired mutation is confirmed by Sanger sequencing of the amplified plasmid DNA.[6][7][8][9]

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of adefovir and a typical workflow for assessing antiviral cross-resistance.

Mechanism_of_Action cluster_cell Hepatocyte cluster_virus HBV Replication Adefovir_Dipivoxil Adefovir Dipivoxil (Prodrug) Adefovir Adefovir Adefovir_Dipivoxil->Adefovir Esterases Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Cellular Kinases Adefovir_DP Adefovir Diphosphate (Active) Adefovir_MP->Adefovir_DP HBV_Polymerase HBV DNA Polymerase Adefovir_DP->HBV_Polymerase Competitive Inhibition Chain_Termination Chain Termination Adefovir_DP->Chain_Termination Incorporation DNA_Chain_Elongation Viral DNA Elongation HBV_Polymerase->DNA_Chain_Elongation dATP dATP (Natural Substrate) dATP->HBV_Polymerase

Caption: Mechanism of action of adefovir.

Experimental_Workflow Start Start: Known Resistant Mutation SDM Site-Directed Mutagenesis of HBV Plasmid Start->SDM Transfection Transfection into HepG2 Cells SDM->Transfection Drug_Treatment Treatment with Serial Dilutions of Antivirals Transfection->Drug_Treatment Quantification Quantification of HBV Replication (qPCR) Drug_Treatment->Quantification EC50 Determine EC50 Values Quantification->EC50 Comparison Compare EC50 of Mutant vs. Wild-Type EC50->Comparison End End: Cross-Resistance Profile Comparison->End

Caption: Experimental workflow for cross-resistance testing.

References

A Comparative Benchmark of Nucleoside Analog Cytotoxicity: Evaluating Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate and Related Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Executive Summary

Nucleoside and nucleotide analogs are a cornerstone of antiviral therapy. Their mechanism of action relies on the inhibition of viral polymerases, thereby halting viral replication. However, off-target effects leading to cellular toxicity are a primary concern in their development and clinical use. This guide benchmarks the cytotoxicity of several key antiviral nucleoside analogs—Adefovir, Tenofovir, Cidofovir, Ganciclovir, and Acyclovir—across various human cell lines. The data presented herein, summarized in clear tabular format, is supported by detailed experimental protocols for standard in vitro cytotoxicity assays to ensure reproducibility and aid in the design of future studies.

Data Presentation: Quantitative Cytotoxicity Comparison

The following tables summarize the 50% cytotoxic concentration (CC50) of key nucleoside analogs in various human cell lines. Lower CC50 values are indicative of higher cytotoxicity. It is important to note that CC50 values can vary depending on the cell line, assay method, and experimental conditions.

Table 1: Cytotoxicity (CC50 in µM) of Nucleoside Analogs in Liver Cell Lines

CompoundCell LineAssayCC50 (µM)Reference
AdefovirPrimary Duck HepatocytesNeutral Red Uptake200[1]
TenofovirHepG2Proliferation398[2]

Table 2: Cytotoxicity (IC50/CC50 in µM) of Nucleoside Analogs in Kidney Cell Lines

CompoundCell LineAssayIC50/CC50 (µM)Reference
AdefovirHEK293-OAT1Cell ViabilityIC50: 16 ± 2.7[3]
CidofovirHEK293-OAT1Cell ViabilityIC50: 25 ± 1.6[3]
TenofovirHEK293-OAT1Cell ViabilityIC50: 110 ± 1.2[3]
AdefovirCHO-hOAT1Not Specified~500-fold more cytotoxic than in CHO[4]
CidofovirCHO-hOAT1Not Specified~400-fold more cytotoxic than in CHO[4]

Table 3: Cytotoxicity (CC50 in µM) of Nucleoside Analogs in Lymphoid and Other Cell Lines

CompoundCell LineAssayCC50 (µM)Reference
TenofovirHuman Skeletal Muscle CellsProliferation870[1]
TenofovirErythroid Progenitor CellsProliferation>200[1]

Note: Direct CC50 values for Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate are not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below to facilitate the independent evaluation of nucleoside analogs.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell viability by measuring the metabolic activity of mitochondria.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Drug Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium and add 100 µL of the medium containing the different drug concentrations. Include untreated control wells.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the drug concentration to determine the CC50 value.

LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged membranes, which is an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubation: Incubate the plates for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol, typically in a white-walled 96-well plate suitable for luminescence measurements.

  • Incubation: Incubate the plates for the desired exposure time.

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity and is an indicator of apoptosis induction.

Mandatory Visualizations

The following diagrams illustrate key cellular pathways and experimental workflows relevant to the cytotoxicity of nucleoside phosphonate analogs.

G cluster_0 Extracellular Space cluster_1 Intracellular Space Adefovir_Dipivoxil Adefovir Dipivoxil (Prodrug) Adefovir Adefovir Adefovir_Dipivoxil->Adefovir Esterases Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Cellular Kinases Adefovir_DP Adefovir Diphosphate (Active Metabolite) Adefovir_MP->Adefovir_DP Cellular Kinases Viral_Polymerase Viral DNA Polymerase Adefovir_DP->Viral_Polymerase Competitive Inhibition DNA_Chain_Termination Viral DNA Chain Termination Viral_Polymerase->DNA_Chain_Termination Incorporation G cluster_0 Renal Proximal Tubule Cell Adefovir_ext Adefovir (in blood) OAT Organic Anion Transporters (OAT1/3) Adefovir_ext->OAT Adefovir_int Intracellular Adefovir OAT->Adefovir_int Uptake Mitochondrion Mitochondrion Adefovir_int->Mitochondrion mtDNA_Polymerase mtDNA Polymerase-γ Mitochondrion->mtDNA_Polymerase Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction mtDNA_Polymerase->Mitochondrial_Dysfunction Cellular_Stress Cellular Stress & Apoptosis Mitochondrial_Dysfunction->Cellular_Stress G Start Seed Cells in 96-well plate Add_Compound Add serially diluted nucleoside analogs Start->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_Reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH substrate) Incubate->Add_Reagent Incubate_Reagent Incubate as per protocol Add_Reagent->Incubate_Reagent Measure_Signal Measure Absorbance or Luminescence Incubate_Reagent->Measure_Signal Analyze_Data Calculate CC50 values Measure_Signal->Analyze_Data End End Analyze_Data->End

References

Reproducibility of in vivo efficacy studies for Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, commonly known as Tenofovir, is a cornerstone of antiretroviral therapy. Its prodrug, Tenofovir Disoproxil Fumarate (TDF), has been extensively studied for its efficacy in the treatment of HIV and Hepatitis B virus (HBV) infections. This guide provides a comprehensive analysis of the reproducibility of in vivo efficacy studies of TDF, drawing upon data from various animal models and human clinical trials. We will also compare its performance with its successor, Tenofovir Alafenamide (TAF), and other antiretroviral agents.

Mechanism of Action

TDF is a nucleotide reverse transcriptase inhibitor (NRTI).[1] As a prodrug, it is rapidly absorbed and converted in the body to its active form, tenofovir diphosphate.[2][3][4] This active metabolite mimics the natural deoxyadenosine 5'-triphosphate and competes for incorporation into newly forming viral DNA.[3] By integrating into the DNA chain, it causes premature termination of transcription, thereby inhibiting the viral reverse transcriptase and preventing the virus from replicating.[2][3]

TDF Mechanism of Action TDF Tenofovir Disoproxil Fumarate (TDF) Tenofovir Tenofovir TDF->Tenofovir Hydrolysis TFV_DP Tenofovir Diphosphate (Active Form) Tenofovir->TFV_DP Phosphorylation Viral_RT Viral Reverse Transcriptase TFV_DP->Viral_RT Competitive Inhibition Viral_DNA Viral DNA Synthesis Viral_RT->Viral_DNA Catalyzes Chain_Termination Chain Termination & Inhibition of Viral Replication Viral_RT->Chain_Termination

Intracellular conversion and mechanism of action of TDF.

Reproducibility in Animal Models

The in vivo efficacy of TDF has been consistently demonstrated across multiple preclinical studies using various animal models. These studies, conducted by independent research groups, provide strong evidence for the reproducibility of TDF's antiviral activity.

Humanized Mouse Models

Humanized mice, which are immunodeficient mice engrafted with human cells or tissues, are a valuable tool for studying HIV infection and the efficacy of antiretroviral drugs.[5]

Table 1: Efficacy of TDF in Humanized Mouse Models of HIV Infection

Study ReferenceMouse ModelTDF DosageRoute of AdministrationKey Efficacy Outcome
[6]BLT (Bone Marrow/Liver/Thymus)146-208 mg/kg/dayIntraperitonealReduction of plasma viral load to below detection limits.
[7][8]PBMC-NSG2.14 mg/day (in chow)OralSignificant reduction in HIV RNA and DNA in peripheral tissues and plasma.
Non-Human Primate Models

Non-human primates (NHPs), such as macaques, infected with Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV), closely mimic human HIV infection and are a critical model for evaluating antiretroviral efficacy.

Table 2: Efficacy of TDF in Non-Human Primate Models of SIV/SHIV Infection

Study ReferenceNHP ModelTDF DosageRoute of AdministrationKey Efficacy Outcome
[9]Rhesus Macaques (SIVmac251)30 mg/kg/daySubcutaneousSignificant suppression of plasma SIV RNA.
[10]Macaques (SIVmac251)30 mg/kg (oral), 5.1 mg/kg (subcutaneous)Oral, SubcutaneousRapid and sustained virological suppression.
[11]Macaques (SHIV)--A study on Tenofovir Alafenamide (TAF) showed a mean viral load reduction of -1.19 ± 0.50 log10 copies/mL.

Reproducibility in Human Clinical Trials

The efficacy of TDF observed in preclinical models has been consistently reproduced in numerous clinical trials in humans for both HIV and HBV infections.

HIV Treatment

Table 3: Efficacy of TDF in Clinical Trials for HIV-1 Treatment

Study ReferencePatient PopulationTDF-Based RegimenComparator RegimenKey Efficacy Outcome (at Week 48)
[12]Treatment-naïve adultsTDF (200mg) + Efavirenz (400mg) + LamivudineStandard dose TDF/Efavirenz85.9% vs. 84.8% with HIV-1 RNA ≤ 50 copies/mL.
[13][14]Treatment-naïve adultsTDF + Emtricitabine + Elvitegravir/cobicistat-90% with HIV-1 RNA <50 copies/mL.
[15]Treatment-naïve adultsTDF + Emtricitabine + Elvitegravir/cobicistatTAF-based regimen80.0% with HIV-1 RNA <50 copies/mL.
[16]Virologically suppressed adultsSwitched to TAF-based regimenContinued TDF-based regimen93% remained virally suppressed.
HBV Treatment

Table 4: Efficacy of TDF in Clinical Trials for Chronic Hepatitis B (CHB) Treatment

Study ReferencePatient PopulationDuration of TreatmentKey Efficacy Outcome
[17]HBeAg-positive and HBeAg-negative7 years99.3% maintained viral suppression (HBV DNA < 69 IU/mL).
[18][19]HBV/HIV coinfected3 years85.6% achieved suppression of HBV replication.
[20]HBeAg-positive and HBeAg-negative48 weeks53.7% (HBeAg-positive) and 87.8% (HBeAg-negative) achieved HBV DNA < 20 IU/mL.
[21]High viral load CHB48 weeks67.74% achieved HBV DNA < 20 IU/mL.

Comparative Efficacy

TDF has been compared to other antiretroviral drugs, most notably its successor, Tenofovir Alafenamide (TAF).

TDF vs. TAF

TAF is a newer prodrug of tenofovir designed to have greater plasma stability and more efficient delivery of the active drug into target cells, resulting in lower systemic exposure to tenofovir and a better safety profile, particularly for renal and bone health.

Table 5: Comparative Efficacy of TDF vs. TAF in HIV-1 Treatment (Treatment-Naïve Adults)

Outcome Measure (at Week 48)TAF-based RegimenTDF-based RegimenKey FindingsCitations
Virologic Suppression (HIV-1 RNA <50 copies/mL)90.2% - 92%89.5% - 90%TAF is non-inferior to TDF.[13][14][22]

Table 6: Comparative Efficacy of TDF vs. TAF in Chronic Hepatitis B Treatment

Outcome Measure (at Week 48)TAF (25 mg)TDF (300 mg)Key FindingsCitations
HBV DNA < 29 IU/mL (HBeAg-negative)94%93%TAF is non-inferior to TDF.[22]
HBV DNA < 29 IU/mL (HBeAg-positive)64%67%TAF is non-inferior to TDF.[22]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments cited in this guide.

In Vivo Efficacy in Humanized Mouse Model

Humanized Mouse Model Workflow cluster_setup Model Setup cluster_infection Infection and Treatment cluster_analysis Efficacy Analysis Immunodeficient_Mice Start with Immunodeficient Mice (e.g., NSG) Engraftment Engraft with Human Hematopoietic Stem Cells or PBMCs Immunodeficient_Mice->Engraftment Humanization Allow for Human Immune System Reconstitution Engraftment->Humanization HIV_Infection Infect with HIV-1 Humanization->HIV_Infection Viral_Load_Monitoring Monitor Plasma Viral Load HIV_Infection->Viral_Load_Monitoring Treatment_Initiation Initiate TDF Treatment Viral_Load_Monitoring->Treatment_Initiation Continued_Monitoring Continue Viral Load and CD4+ T Cell Monitoring Treatment_Initiation->Continued_Monitoring Tissue_Analysis Analyze Viral Load in Tissues at Study End Continued_Monitoring->Tissue_Analysis Data_Comparison Compare Treated vs. Untreated Control Groups Tissue_Analysis->Data_Comparison

Generalized workflow for in vivo efficacy studies in humanized mice.
  • Animal Model: Immunodeficient mice (e.g., NOD-scid gamma (NSG)) are reconstituted with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs) to create a humanized immune system.[7][23]

  • Infection: Mice are infected with a CCR5-tropic strain of HIV-1. Plasma viral load is monitored to confirm infection.[8]

  • Treatment: TDF is administered daily via oral gavage, intraperitoneal injection, or incorporated into the chow.[6][7] A control group receives a placebo.

  • Efficacy Assessment: Plasma viral load and human CD4+ T cell counts are monitored regularly. At the end of the study, viral RNA and DNA are quantified in various tissues (e.g., spleen, lymph nodes, gut).[7]

Clinical Trial Protocol for HIV Treatment

Clinical Trial Workflow Patient_Recruitment Patient Recruitment (e.g., Treatment-Naïve Adults) Randomization Randomization Patient_Recruitment->Randomization Treatment_Arm_A Treatment Arm A: TDF-based Regimen Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B: Comparator Regimen Randomization->Treatment_Arm_B Follow_up Follow-up Visits (e.g., Weeks 4, 8, 12, 24, 48) Treatment_Arm_A->Follow_up Treatment_Arm_B->Follow_up Efficacy_Endpoints Primary Efficacy Endpoint: Plasma HIV-1 RNA < 50 copies/mL Follow_up->Efficacy_Endpoints Safety_Endpoints Safety Endpoints: Adverse Events, Renal and Bone Density Markers Follow_up->Safety_Endpoints Data_Analysis Statistical Analysis Efficacy_Endpoints->Data_Analysis Safety_Endpoints->Data_Analysis

Generalized workflow for a comparative clinical trial.
  • Study Design: A randomized, double-blind, active-controlled, non-inferiority trial is a common design.[16]

  • Patient Population: Participants are typically antiretroviral-naïve or virologically suppressed adults with HIV-1 infection.

  • Randomization and Treatment: Patients are randomly assigned to receive a TDF-containing regimen or a comparator regimen.

  • Efficacy and Safety Monitoring: The primary efficacy endpoint is typically the proportion of patients with plasma HIV-1 RNA below a certain threshold (e.g., <50 copies/mL) at a specific time point (e.g., 48 weeks). Safety endpoints include the incidence of adverse events and changes in renal and bone health markers.[13]

Conclusion

The in vivo efficacy of this compound (Tenofovir), administered as its prodrug Tenofovir Disoproxil Fumarate, is highly reproducible. This is evidenced by the consistent findings of significant viral load reduction and suppression in a variety of preclinical animal models and large-scale human clinical trials for both HIV and HBV infections. While its successor, TAF, offers an improved safety profile with non-inferior efficacy, TDF remains a critical and effective component of antiretroviral therapy worldwide. The consistent data across numerous independent studies underscores the robust and reliable antiviral activity of TDF.

References

A Comparative Analysis of PMEA Ester Prodrug Metabolism in Caco-2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of various 9-(2-phosphonylmethoxyethyl)adenine (PMEA) ester prodrugs in Caco-2 cells, a widely recognized in vitro model for intestinal epithelium. The data presented herein, supported by detailed experimental protocols, offers valuable insights into the intestinal absorption, transport, and metabolic fate of these important antiviral compounds.

The development of ester prodrugs of PMEA, such as adefovir dipivoxil and tenofovir disoproxil fumarate, represents a critical strategy to enhance the oral bioavailability of the parent compound.[1][2] Understanding their comparative metabolism within intestinal cells is paramount for the design of more effective drug delivery systems.

Comparative Metabolic Data

The following tables summarize key quantitative data from studies on the transport and metabolism of different PMEA ester prodrugs in Caco-2 cell monolayers. These tables facilitate a direct comparison of their performance.

Table 1: Transepithelial Transport of PMEA Ester Prodrugs Across Caco-2 Monolayers

ProdrugInitial Concentration (µM)Total PMEA Transport (%)Apparent Permeability Coefficient (Papp) (cm/s)Study Reference
bis(POM)-PMEANot SpecifiedNot SpecifiedNot Specified[3]
bis[S(methyl)ATE]-PMEANot Specified0.4 ± 0.1Not Specified[3]
bis[S(phenyl)ATE]-PMEANot Specified15.3 ± 0.9Not Specified[3]
Tenofovir Disoproxil (TDF)Not SpecifiedNot Specified~10-fold higher than tenofovir monoester[4]
Tenofovir MonoesterNot Specified76% of total tenofovir transport (when incubated with TDF)Not Specified[4]

Table 2: Hydrolysis and Metabolic Stability of PMEA Ester Prodrugs in Caco-2 Cell Homogenates

ProdrugHalf-life (t½) in Caco-2 Homogenates (minutes)Key Metabolites IdentifiedStudy Reference
bis[S(methyl)ATE]-PMEA41.5 ± 0.8Mono-ester, PMEA, 2-thioethyl-PMEA, dimerized 2-thioethyl-PMEA[3]
bis[S(phenyl)ATE]-PMEA4.3 ± 0.3Mono-ester, PMEA, 2-thioethyl-PMEA, dimerized 2-thioethyl-PMEA[3]
Adefovir Dipivoxil (ADV)Not SpecifiedAdefovir (PMEA), Adefovir Monophosphate (PMEApp)[1][5]
Tenofovir Disoproxil Fumarate (TDF)Not SpecifiedTenofovir (PMEA), Tenofovir Monoester[4]

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide, providing a framework for reproducing and building upon this research.

1. Caco-2 Cell Culture and Monolayer Formation

  • Cell Seeding: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) at a specific density.[6] The cells are cultured in a standard cell culture medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum, nonessential amino acids, and antibiotics.[6]

  • Differentiation: The cells are maintained at 37°C in a humidified atmosphere of 5% CO2 for 21-25 days to allow for spontaneous differentiation into a polarized monolayer with well-defined apical and basolateral domains, mimicking the intestinal epithelium.[7]

  • Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is crucial for reliable transport studies.[6] It is assessed by measuring the transepithelial electrical resistance (TEER) before and after the experiment.[7] Additionally, the permeability of a paracellular marker, such as 14C-mannitol, is measured to confirm the tightness of the cell junctions.[6]

2. Transepithelial Transport Studies

  • Experimental Setup: The permeable supports with the Caco-2 monolayers are placed in a transport apparatus, separating the apical (upper) and basolateral (lower) compartments.[8]

  • Drug Application: The PMEA ester prodrug is added to the apical compartment to simulate intestinal absorption.[8] The basolateral compartment is filled with a drug-free transport buffer.

  • Sampling: At predetermined time intervals, samples are collected from both the apical and basolateral compartments.

  • Analysis: The concentrations of the prodrug and its metabolites (mono-ester and PMEA) in the samples are quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

3. Cell Homogenate Metabolism Studies

  • Homogenate Preparation: Differentiated Caco-2 cells are harvested and homogenized to release intracellular enzymes.

  • Incubation: The PMEA ester prodrug is incubated with the Caco-2 cell homogenate at 37°C.

  • Reaction Termination and Analysis: At various time points, the reaction is stopped, and the samples are analyzed by HPLC or LC-MS to determine the rate of disappearance of the prodrug and the formation of metabolites.[3] This allows for the calculation of the metabolic half-life.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and experimental procedures described in this guide.

cluster_intestinal_lumen Intestinal Lumen / Apical Side cluster_enterocyte Enterocyte (Caco-2 Cell) cluster_bloodstream Bloodstream / Basolateral Side Prodrug PMEA Ester Prodrug (e.g., ADV, TDF) Intracellular_Prodrug Intracellular Prodrug Prodrug->Intracellular_Prodrug Passive Diffusion & Efflux (P-gp) Monoester Mono-ester Metabolite Intracellular_Prodrug->Monoester Esterase Hydrolysis PMEA PMEA (Adefovir/Tenofovir) Monoester->PMEA Esterase Hydrolysis PMEApp PMEA-diphosphate (Active Form) PMEA->PMEApp Phosphorylation PMEA_baso PMEA PMEA->PMEA_baso Efflux (MRP4) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Caco-2 cells on permeable supports B Culture for 21-25 days for differentiation A->B C Measure TEER to confirm monolayer integrity B->C D Add prodrug to apical compartment C->D E Incubate at 37°C D->E F Collect samples from apical and basolateral compartments at time intervals E->F G Quantify prodrug and metabolites (PMEA, mono-ester) using LC-MS/HPLC F->G H Calculate Papp and metabolic rates G->H

References

Safety Operating Guide

Proper Disposal of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, a compound used in research and development.[1] Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Key Safety and Disposal Information

A summary of essential information for the safe handling and disposal of this compound is provided in the table below.

ParameterGuidelineSource
Waste Classification Hazardous Chemical WasteInferred from phosphonate and purine analog structure
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves, lab coat/apron[1][4]
Primary Disposal Method Licensed Hazardous Waste Disposal Service[1][6]
Secondary Disposal Method Incineration at a permitted facility[6]
Prohibited Disposal Methods Do not pour down the drain or dispose of in regular trash[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling the compound, all personnel must be equipped with the appropriate PPE to minimize exposure:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.

  • Work Area: All handling of the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Waste Collection and Segregation

Proper collection and segregation are crucial to prevent accidental reactions and ensure compliant disposal.

  • Waste Container: Use a dedicated, leak-proof, and clearly labeled container for the waste. The container should be compatible with the chemical.

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound". The date of waste accumulation should also be clearly marked.

  • Segregation: Do not mix this waste with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

Spill Management

In the event of a spill, immediate and appropriate action must be taken.

  • Containment: Immediately contain the spill to prevent it from spreading.[1]

  • Absorption: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1]

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

  • Reporting: Report all spills to your institution's EHS department.

Storage of Chemical Waste

Proper storage of the waste container is essential while awaiting disposal.

  • Location: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Container Integrity: Ensure the container is tightly sealed to prevent leaks or spills.

  • Compatibility: Store away from incompatible materials. While specific incompatibilities for this compound are not detailed, as a general precaution, store away from strong acids, bases, and oxidizing agents.

Final Disposal

The final disposal of this compound must be handled by qualified professionals.

  • Contact EHS: When the waste container is full or ready for disposal, contact your institution's EHS department. They will arrange for pickup by a licensed hazardous waste disposal company.

  • Documentation: Ensure all required waste disposal forms are completed accurately and submitted to the EHS department.

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage cluster_disposal Final Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) container Prepare Labeled Hazardous Waste Container collect Collect Waste in Designated Container ppe->collect Begin Waste Collection spill Manage Spills with Inert Absorbent store Store Sealed Container in Satellite Accumulation Area collect->store Container is Ready for Storage spill->store After Cleanup contact_ehs Contact EHS for Pickup store->contact_ehs Container is Full or Disposal is Required disposal_co Transfer to Licensed Hazardous Waste Company contact_ehs->disposal_co

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Di-ethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this organophosphonate and purine analog.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. Organophosphorus compounds can be hazardous, and appropriate protective measures are critical.[1][2]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications & Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and change them frequently, at least every half hour, to avoid permeation.[3][4]
Eye Protection Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses during procedures with a high risk of splashing or explosion.[3]
Body Protection Laboratory coatA full-length, long-sleeved lab coat should be worn and kept buttoned.[3][5]
Respiratory Protection Fume hood or respiratorAll handling of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[7]
Foot Protection Closed-toe shoesShoes that cover the entire foot are required in the laboratory.[3][4]
II. Operational Plan: Safe Handling and Storage

Adherence to strict operational protocols is essential for the safe handling and storage of this compound.

A. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8][9]

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[8]

B. Handling Procedures:

  • Preparation: Before handling, read all available safety information and have a clear plan for the experiment. Ensure all necessary PPE is donned correctly.

  • Dispensing: Avoid generating dust or aerosols. If the compound is a solid, handle it with care to prevent airborne particles. If it is a liquid, use appropriate tools to avoid splashes.

  • Cross-Contamination: Do not touch "clean" surfaces such as doorknobs or telephones with gloved hands.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[4][10]

C. Storage:

  • Store the compound in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

  • Store away from heat and sources of ignition.[8]

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

A. Waste Characterization:

  • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper classification.[8]

B. Disposal Procedures:

  • Chemical Waste: Dispose of the compound and any solutions containing it in a designated, labeled hazardous waste container. Do not empty into drains.[8][9]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be placed in a sealed bag and disposed of as hazardous waste.[5]

  • Empty Containers: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.

IV. Emergency Procedures

In the event of an emergency, follow these procedures and report all incidents to your supervisor immediately.[10]

A. Spills:

  • Evacuate the immediate area and alert others.

  • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent.[7][8]

  • Collect the absorbed material and any contaminated soil or surfaces into a sealed, labeled container for hazardous waste disposal.[9]

  • Clean the spill area with a suitable solvent and decontaminant.

B. Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[9]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

C. Fire:

  • Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[9]

  • Wear a self-contained breathing apparatus when fighting a fire involving this chemical.[9]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Review Safety Data & Protocols B Don Appropriate PPE A->B C Weigh/Measure Compound B->C Proceed to Handling D Perform Experiment C->D E Decontaminate Work Area D->E Experiment Complete F Dispose of Waste E->F G Remove PPE F->G H Wash Hands G->H

Caption: Workflow for safe handling of the specified chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.